Hydrin 2
Description
Propriétés
IUPAC Name |
2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZMSWOKNWSHBJ-ICBIOJHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N14O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122842-55-1 | |
| Record name | Hydrin 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
An In-depth Technical Guide to the Neuropeptide Hydrin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrin 2 is a nonapeptide hormone with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly, featuring a disulfide bridge between the two cysteine residues. First identified in amphibians, Hydrin 2 is derived from the pro-vasotocin-neurophysin precursor and plays a significant role in osmoregulation, particularly in controlling water permeability across the skin and urinary bladder in frogs.[1][2] Beyond its hydroosmotic functions, emerging evidence suggests that Hydrin 2 may also act as a selective inhibitor of specific serine/threonine and receptor tyrosine kinases, indicating its potential involvement in cellular signaling pathways such as the MAPK/ERK cascade. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Hydrin 2, intended for professionals in research and drug development.
Chemical Structure and Properties
Hydrin 2 is a cyclic peptide with a molecular formula of C45H69N15O14S2 and a molecular weight of approximately 1108.25 g/mol . Its structure is defined by its specific amino acid sequence and the intramolecular disulfide bond that creates the cyclic nature of the peptide.
| Property | Value | Source |
| IUPAC Name | L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-glycyl-glycine (1->6)-disulfide | NCBI PubChem |
| Amino Acid Sequence | CYIQNCPRGG | QYAOBIO[3] |
| CAS Number | 122842-55-1 | Biosynth[4] |
| Molecular Formula | C45H69N15O14S2 | Biosynth[4] |
| Molecular Weight | 1108.25 g/mol | Biosynth[4] |
Experimental Protocols
Synthesis of Hydrin 2 via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the synthesis of Hydrin 2 based on established Fmoc/tBu solid-phase peptide synthesis strategies for cyclic peptides.[5][6][7]
1. Resin Preparation and First Amino Acid Loading:
-
Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Glycine).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Stepwise Elongation of the Peptide Chain:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, drain, and then for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HCTU (3.95 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 45-60 minutes. Monitor coupling completion with a ninhydrin (B49086) test. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).
3. On-Resin Cyclization (Disulfide Bridge Formation):
-
After the linear sequence is assembled, selectively deprotect the trityl (Trt) protecting groups from the two cysteine residues using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) with scavengers.
-
Wash the resin with DCM and DMF.
-
Induce on-resin oxidation of the free thiol groups to form the disulfide bridge. This can be achieved using an oxidizing agent like thallium(III) trifluoroacetate (B77799) or by air oxidation in the presence of a base.
4. Cleavage from Resin and Global Deprotection:
-
Wash the cyclized peptide-resin with DMF and DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
5. Precipitation and Isolation of Crude Peptide:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Purification of Hydrin 2 by High-Performance Liquid Chromatography (HPLC)
The crude Hydrin 2 peptide is purified using reverse-phase HPLC (RP-HPLC).[3][4][8][9][10]
1. Column and Mobile Phases:
-
Column: A C18 stationary phase column is typically used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified Hydrin 2 as a white powder.
In Vitro Kinase Inhibition Assay
To assess the kinase inhibitory activity of Hydrin 2, an in vitro kinase assay can be performed. The following is a general protocol for an ATP competition assay.[11][12][13][14]
1. Assay Components:
-
Target kinase (e.g., members of the MAPK/ERK pathway).
-
Kinase substrate (a peptide or protein that is a known substrate for the target kinase).
-
ATP (at a concentration near the Km for the specific kinase).
-
Hydrin 2 (at various concentrations).
-
Assay buffer (containing MgCl2 and other necessary components).
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent dye that binds to ADP).
2. Assay Protocol:
-
Add the target kinase, substrate, and Hydrin 2 (at varying dilutions) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the Hydrin 2 concentration to determine the IC50 value.
Biological Activity and Mechanism of Action
Hydroosmotic Effects
Hydrin 2 is a potent regulator of water balance in amphibians. It has been shown to increase water permeability across the skin and urinary bladder of frogs.[1][2] This effect is mediated by the translocation of aquaporins (AQP-h2 and AQP-h3) to the apical plasma membrane of the principal cells in the pelvic skin.[1] In studies on the leopard frog (Rana pipiens), Hydrin 2 also demonstrated an effect on cutaneous ion transport, suggesting a correlation between ion and water transport across the skin.[15]
| Biological Effect | Model System | Key Findings | Reference |
| Increased Water Permeability | Tree frog (Hyla japonica) pelvic skin | Hydrin 2 induces translocation of AQP-h2 and AQP-h3 to the apical membrane. | [1] |
| Regulation of Ion Transport | Leopard frog (Rana pipiens) skin | Hydrin 2 increases transepithelial potential and short-circuit current. | [15] |
Kinase Inhibition and Signaling Pathway
Preliminary data suggests that Hydrin 2 can act as a selective inhibitor of certain serine/threonine and receptor tyrosine kinases. The proposed mechanism of action is the competitive binding to the ATP-binding site of these kinases. This inhibition would block downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Further research is needed to identify the specific kinases targeted by Hydrin 2 and to elucidate the full extent of its impact on cellular signaling.
Visualizations
Caption: Workflow for the synthesis and purification of Hydrin 2.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Hydrin 2.
References
- 1. Correlation between aquaporin and water permeability in response to vasotocin, hydrin and {beta}-adrenergic effectors in the ventral pelvic skin of the tree frog Hyla japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionary specificity of hydrins, new hydroosmotic neuropeptides: occurrence of hydrin 2 (vasotocinyl-Gly) in the toad Bufo marinus but not in the viper Vipera aspis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. protocols.io [protocols.io]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of hydrin 2 on cutaneous electrical properties of Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Terazosin (Hytrin): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of Terazosin (B121538), the active ingredient in Hytrin. It is intended for an audience with a strong background in pharmacology and molecular biology. This document details the molecular interactions, signaling pathways, and physiological effects of Terazosin. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Terazosin is a quinazoline (B50416) derivative that functions as a selective antagonist of alpha-1 adrenergic receptors.[1] It is clinically used for the management of hypertension and symptomatic benign prostatic hyperplasia (BPH).[2][3] Its therapeutic effects are a direct consequence of its ability to block the action of norepinephrine (B1679862) at alpha-1 adrenoceptors in smooth muscle cells, leading to vasodilation and relaxation of the smooth muscle in the prostate and bladder neck.[4][5] This guide will delve into the core mechanisms underpinning these effects.
Molecular Mechanism of Action
Terazosin exerts its pharmacological effects through competitive antagonism of post-synaptic alpha-1 adrenoceptors.[4] This prevents the binding of the endogenous catecholamines, norepinephrine and epinephrine, to these receptors. The blockade of alpha-1 adrenoceptors by Terazosin leads to the relaxation of smooth muscle in two key areas: the peripheral vasculature and the lower urinary tract.[3][5]
-
In the Vasculature: The antagonism of alpha-1 adrenoceptors in vascular smooth muscle results in both arterial and venous dilation. This reduces peripheral vascular resistance, leading to a decrease in blood pressure.[3]
-
In the Lower Urinary Tract: By binding to alpha-1 adrenoceptors located in the prostate and bladder trigone, Terazosin causes smooth muscle relaxation, which decreases urinary outflow resistance in men with BPH.[3]
Signaling Pathway
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) linked to the Gq family of G proteins. The binding of an agonist, such as norepinephrine, initiates a signaling cascade that is inhibited by Terazosin.
dot
Caption: Signaling pathway of alpha-1 adrenergic receptor and its inhibition by Terazosin.
Quantitative Data
The following tables summarize the available quantitative data for Terazosin, including its binding affinities for adrenergic receptor subtypes and its pharmacokinetic properties.
Table 1: Binding Affinity of Terazosin for Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Alpha-1 | [125I]-Heat | Human Prostate | 2.5 | - | [6] |
| Alpha-2 | [3H]Rauwolscine | Human Prostate | 1000 | - | [6] |
| Alpha-1 | [125I]-Heat | Canine Brain | 2.0 | - | [6] |
| Alpha-2 | [3H]Rauwolscine | Canine Brain | 800 | - | [6] |
| Alpha-1 Subtypes | [3H]Prazosin | In vitro | - | Low nM range | [7] |
Table 2: Pharmacokinetic Properties of Terazosin
| Parameter | Value | Reference |
| Bioavailability | Almost completely absorbed | [8] |
| Time to Peak Plasma Concentration | ~1 hour | [3] |
| Plasma Protein Binding | 90-94% | [8] |
| Half-life | ~12 hours | [8] |
| Metabolism | Hepatic | [8] |
| Excretion | Biliary and renal | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of alpha-1 adrenergic receptor antagonists like Terazosin.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
dot
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the alpha-1 adrenergic receptor are homogenized in a cold lysis buffer. The homogenate is then subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[9]
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor drug (e.g., Terazosin). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.[9][10]
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Isolated Tissue Bath Functional Assay
This assay measures the functional effect of a compound on smooth muscle contraction.
dot
Caption: Experimental workflow for an isolated tissue bath functional assay.
Methodology:
-
Tissue Preparation: A smooth muscle tissue, such as a ring of rat thoracic aorta, is carefully dissected and prepared.[1][3]
-
Mounting: The tissue is mounted in an isolated tissue bath chamber filled with a physiological salt solution (PSS) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions.[3][4]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Contraction Induction: A contractile agonist, such as phenylephrine (B352888) (an alpha-1 adrenoceptor agonist), is added to the bath to induce a sustained contraction.
-
Antagonist Addition: Increasing concentrations of the antagonist (Terazosin) are added to the bath, and the resulting relaxation (inhibition of contraction) is recorded.
-
Data Analysis: Concentration-response curves are generated, and the potency of the antagonist (e.g., pA2 value) is determined.
Intracellular Calcium Mobilization Assay
This assay measures the effect of a compound on the intracellular calcium concentration, a key second messenger in alpha-1 adrenoceptor signaling.
Methodology:
-
Cell Culture and Loading: Cells expressing alpha-1 adrenergic receptors are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: The loaded cells are placed in a microplate reader with a fluorescence detector. A baseline fluorescence reading is taken.
-
Agonist and Antagonist Addition: The antagonist (Terazosin) is added to the cells, followed by the addition of an alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The inhibition of the agonist-induced calcium mobilization by the antagonist is quantified to determine its potency.
Conclusion
Terazosin is a selective alpha-1 adrenergic receptor antagonist with a well-defined mechanism of action. Its therapeutic efficacy in hypertension and benign prostatic hyperplasia stems from its ability to block norepinephrine-mediated smooth muscle contraction in the vasculature and lower urinary tract, respectively. The understanding of its molecular interactions, signaling pathways, and pharmacokinetic profile, supported by quantitative data from various assays, provides a solid foundation for its clinical use and for the development of future therapeutics targeting the alpha-1 adrenergic system. The experimental protocols detailed herein offer standardized methods for the further investigation of Terazosin and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research | Semantic Scholar [semanticscholar.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Applications of PEGylated Crosslinkers in Biochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Poly(ethylene glycol) (PEG)ylated crosslinkers in biochemistry. PEGylation, the process of covalently attaching PEG chains to molecules, has revolutionized the fields of drug delivery, protein therapeutics, and biomaterials. This guide details the core principles of PEGylation, summarizes key quantitative data, provides detailed experimental protocols for common PEGylation techniques, and visualizes complex biochemical processes enabled by these versatile molecules.
Core Principles and Advantages of PEGylation
PEGylated crosslinkers are molecules that contain one or more polyethylene (B3416737) glycol chains and reactive end groups capable of forming covalent bonds with other molecules. The incorporation of the PEG spacer confers several advantageous properties to the modified biomolecule:
-
Improved Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of molecules, which reduces their renal clearance and prolongs their circulation half-life in the body. This leads to less frequent dosing regimens for therapeutic proteins and peptides.[1][2]
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG chains enhances the solubility of hydrophobic drugs and proteins in aqueous solutions.[3] The PEG "shield" also protects biomolecules from enzymatic degradation, increasing their stability in biological environments.[2]
-
Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing immunogenic responses.
-
Controlled Release: In the context of hydrogels, PEGylated crosslinkers are instrumental in creating networks that can encapsulate and facilitate the controlled, sustained release of therapeutic agents.
Key Applications of PEGylated Crosslinkers
Drug Delivery and Pharmacokinetics
PEGylation is a cornerstone of modern drug delivery, enhancing the therapeutic efficacy of a wide range of drugs, from small molecules to large biologics.
The following tables summarize the impact of PEGylation on the pharmacokinetic profiles of several therapeutic proteins.
| Therapeutic Protein | PEGylation Strategy | Half-life (t½) - Native | Half-life (t½) - PEGylated | Fold Increase in Half-life | Reference(s) |
| Interferon alfa-2a | 40 kDa branched PEG | ~2.3 hours | ~72.4 hours | ~31.5 | [4][5][6] |
| Interferon alfa-2a | 43 kDa trimer PEG | ~2.3 hours | ~92 hours | ~40 | [1] |
| Filgrastim (G-CSF) | 20 kDa linear PEG | ~3.5 hours | ~33.2 - 42 hours | ~9.5 - 12 | [7][8] |
| Asparaginase (B612624) | 5 kDa linear PEG | - | Higher clearance in antibody-positive patients | - | [1][9][10][11][12] |
| Urate Oxidase (Uricase) | 10 kDa linear PEG | - | 6.4 - 13.8 days | - | [5][13] |
| TIMP-1 | 20 kDa linear PEG | 1.1 hours | 28 hours | ~25.5 | [14] |
| Drug Delivery System | PEGylated Component | Key Finding | Reference(s) |
| Liposomal Doxorubicin | PEGylated lipids | 90 times higher bioavailability compared to the non-conjugated drug one week after injection. | [15] |
| PLGA Nanoparticles | PLGA-PEG block copolymers | Controlled and sustained release of paclitaxel. | [16][17][18][19] |
Hydrogel Formation for Controlled Release and Tissue Engineering
PEGylated crosslinkers are extensively used to form hydrogels, which are three-dimensional, water-swollen polymer networks. These hydrogels can be engineered to have specific mechanical properties and degradation rates, making them ideal for controlled drug delivery and as scaffolds in tissue engineering.
| Encapsulated Molecule | Hydrogel System | Release Profile | Key Findings | Reference(s) |
| Bovine Serum Albumin (BSA) | 20% (w/v) PEG hydrogel (Mn 2.5 kDa) | ~30% release after 67 days | Smaller mesh size leads to slower release. | [4] |
| Bovine Serum Albumin (BSA) | PEGDA hydrogels (4, 10, 20 kDa) | Release rate increases with PEGDA molecular weight. | Larger mesh size facilitates faster diffusion. | [20][21] |
| Dexamethasone | Acrylate-based degradable PEG hydrogel | Near-linear (zero-order) release | Hydrogel degradation governs drug release. | [17][22][23][24] |
| Dexamethasone | Vinyl sulfone-based non-degradable PEG hydrogel | First-order initial release | Diffusion-controlled release. | [22] |
| Hydrogel Type | Crosslinker/PEG Architecture | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Key Findings | Reference(s) |
| PEGDA | Varied MW (0.5-10 kDa) and concentration (10-40%) | 10 - 2460 | 0.02 - 3.5 | Modulus increases with concentration and decreases with MW. | [25][26] |
| 4-arm vs. 8-arm PEG-Norbornene | Dithiothreitol (DTT) | 8-arm hydrogels have higher storage modulus. | - | Higher functionality leads to a more densely crosslinked network. | [23][27][28] |
| Agarose-PEG IPN | PEGDA (2 kDa) | 39,900 | - | Interpenetrating network significantly increases shear modulus. | [21][29] |
| Dual-layer PEG Hydrogel | 8-arm PEG/PEGDA (top), 4-arm PEG (bottom) | 700.1 (top), 13.2 (bottom) | - | Mimics the zonal organization of articular cartilage. | [13] |
Bioconjugation and Protein Modification
PEGylated crosslinkers are essential tools for bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. These linkers can be homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups), allowing for a wide range of conjugation strategies.
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.
Protocol 1: Amine PEGylation using NHS Ester Chemistry
This protocol describes the non-specific PEGylation of a protein via its primary amine groups (lysine residues and N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
mPEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in amine-free buffer.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.
-
PEGylation Reaction:
-
Calculate the required volume of the mPEG-NHS solution to achieve the desired molar excess of PEG to protein (typically 5- to 50-fold molar excess).
-
Slowly add the mPEG-NHS solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted PEG and quenching agent by dialysis against PBS or by using a desalting column.
-
Characterization: Analyze the PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by a protein concentration assay (e.g., BCA assay) to determine the final concentration. The degree of PEGylation can be determined by techniques such as MALDI-TOF mass spectrometry.
Protocol 2: Thiol-Specific PEGylation using Maleimide (B117702) Chemistry
This protocol describes the site-specific PEGylation of a protein at a free cysteine residue using a maleimide-activated PEG.
Materials:
-
Protein with a free cysteine residue in a thiol-free, degassed buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5)
-
mPEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Dialysis tubing or desalting column for purification
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at 1-5 mg/mL in degassed buffer.
-
If the cysteine residue is in a disulfide bond, reduce it by adding a 10- to 20-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. DTT can also be used but must be removed before adding the maleimide reagent.
-
-
mPEG-Maleimide Solution Preparation: Immediately before use, dissolve the mPEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using dialysis or a desalting column.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful PEGylation.
Protocol 3: Formation of a PEG-Diacrylate (PEGDA) Hydrogel via Photopolymerization
This protocol describes the formation of a PEGDA hydrogel for applications such as 3D cell culture or controlled drug release.
Materials:
-
PEG-diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Molecule to be encapsulated (drug or cells)
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the photoinitiator in PBS to a final concentration of 0.05-0.5% (w/v).
-
Add PEGDA to the photoinitiator solution to the desired final concentration (e.g., 10-20% w/v). Ensure complete dissolution.
-
If encapsulating a drug or cells, add them to the precursor solution at this stage and mix gently.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the precursor solution to UV light (365 nm) for a specified time (typically 1-10 minutes, depending on the intensity of the UV source and the photoinitiator concentration) to initiate crosslinking.
-
-
Swelling and Equilibration:
-
After polymerization, gently remove the hydrogel from the mold.
-
Place the hydrogel in PBS or cell culture medium to allow it to swell to equilibrium and to remove any unreacted components.
-
Protocol 4: Site-Specific Enzymatic PEGylation using Sortase A
This protocol outlines a method for site-specific PEGylation at the C-terminus of a protein using the enzyme Sortase A.
Materials:
-
Target protein with a C-terminal LPXTG sortase recognition motif and a purification tag (e.g., His-tag).
-
PEG-linker with an N-terminal oligo-glycine (Gn) motif (e.g., GGG-PEG-NH2).
-
Sortase A (SrtA) enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
-
Purification resin (e.g., Ni-NTA for His-tagged protein and sortase).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein, a molar excess of the GGG-PEG linker (e.g., 10- to 50-fold excess), and Sortase A in the sortase reaction buffer. A typical starting ratio is 1:20:1 (Protein:PEG-Linker:Sortase A).
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.
-
Purification:
-
Purify the PEGylated protein from the unreacted PEG-linker, the cleaved LPXTG tag, and the His-tagged Sortase A using an appropriate chromatography method (e.g., size exclusion chromatography followed by Ni-NTA affinity chromatography to remove the enzyme).
-
-
Characterization: Confirm the site-specific PEGylation and purity of the final product by SDS-PAGE and mass spectrometry.
Visualization of Biochemical Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving PEGylated crosslinkers.
Integrin Signaling Initiated by RGD-PEGylated Surfaces
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a common recognition motif for many integrins. Surfaces functionalized with RGD-PEG linkers can be used to study and manipulate integrin-mediated cell signaling.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional PEG Linker
This workflow illustrates the two-step process of creating an ADC using an NHS-PEG-Maleimide crosslinker. The antibody is first modified with the linker via its lysine (B10760008) residues, and then the cytotoxic drug, which has a thiol group, is conjugated to the maleimide end of the linker.
Logical Relationship: Selection of Bifunctional PEG Crosslinker
The choice of a bifunctional PEG crosslinker depends on the available functional groups on the molecules to be conjugated. This diagram illustrates the decision-making process for selecting an appropriate linker chemistry.
Conclusion
PEGylated crosslinkers are indispensable tools in modern biochemistry and drug development. Their ability to improve the physicochemical and pharmacokinetic properties of molecules has led to the successful development of numerous therapeutic products. The versatility of PEG chemistry allows for the creation of a wide array of crosslinkers with different reactive groups, lengths, and architectures, enabling tailored solutions for specific applications in drug delivery, tissue engineering, and bioconjugation. As our understanding of the structure-function relationships of PEGylated systems continues to grow, we can expect to see even more innovative applications of these remarkable molecules in the future.
References
- 1. Comparison of Native E. coli and PEG Asparaginase Pharmacokinetics and Pharmacodynamics in Pediatric Acute Lymphoblastic Leukemia | Semantic Scholar [semanticscholar.org]
- 2. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term Controlled Protein Release from Poly(ethylene glycol) Hydrogels by Modulating Mesh Size and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of intravenous PEGylated recombinant mammalian urate oxidase in patients with refractory gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels | MDPI [mdpi.com]
- 7. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asparaginase pharmacokinetics after intensive polyethylene glycol-conjugated L-asparaginase therapy for children with relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Native Escherichia coli L-Asparaginase versus Pegylated Asparaginase, in Combination with Ifosfamide, Methotrexate, Etoposide, and Prednisolone, in Extranodal NK/T-Cell Lymphoma, Nasal Type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of intravenous PEGylated recombinant mammalian urate oxidase in patients with refractory gout. | Semantic Scholar [semanticscholar.org]
- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [scholarbank.nus.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA-FITC from Photo Crosslinked Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structurally decoupled stiffness and solute transport in multi-arm poly (ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell adhesion and motility depend on nanoscale RGD clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrin 2 (Gedunin): An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Hydrin 2, also known as Gedunin. Due to its potential as a therapeutic agent, particularly in oncology, understanding its physicochemical properties is critical for formulation development, preclinical testing, and ensuring product quality. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.
Solubility Data
Gedunin is characterized by its lipophilic nature, which results in poor aqueous solubility.[1] This property presents a significant challenge for its development as a therapeutic agent, particularly for oral and parenteral formulations. Efforts to enhance its aqueous solubility, such as the formation of inclusion complexes with cyclodextrins, have been explored. The following table summarizes the available quantitative solubility data for Gedunin in various organic solvents.
Table 1: Quantitative Solubility Data for Gedunin
| Solvent | Solubility | Molar Concentration (mM) | Method |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[2], 100 mM[3] | 124.33 mM[2], 100 mM[3] | Not Specified |
| Ethanol | 1 mg/mL[3] | Not Specified | Not Specified |
| Methanol | 1 mg/mL[3] | Not Specified | Not Specified |
| Acetonitrile | 1 mg/mL[3] | Not Specified | Not Specified |
Note: Sonication is recommended to facilitate the dissolution of Gedunin in DMSO.[2] Variations in solubility can occur due to factors such as the solvent used for crystallization, residual solvent content, polymorphism, and temperature.[4]
Stability Data and Storage Recommendations
Table 2: Stability and Recommended Storage Conditions for Gedunin
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years[2] | Store in a dry and dark place.[4] |
| In Solvent | -80°C | 1 year[2] | For stock solutions. |
| Shipping | Ambient Temperature | Short-term | Shipped with blue ice for extended transport.[2] |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following is a detailed protocol adapted for a lipophilic natural product like Gedunin.
Objective: To determine the thermodynamic equilibrium solubility of Gedunin in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Materials:
-
Gedunin (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (if necessary, e.g., DMSO)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Gedunin to a series of microcentrifuge tubes or glass vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the pre-warmed aqueous buffer to each tube.
-
Tightly cap the tubes to prevent solvent evaporation.
-
-
Equilibration:
-
Place the tubes in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with samples taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-30 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Gedunin in the diluted samples using a validated HPLC method. A calibration curve of Gedunin in the same solvent system should be prepared for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of Gedunin in the aqueous buffer based on the measured concentration and the dilution factor.
-
The average concentration from the samples where equilibrium was confirmed represents the thermodynamic solubility.
-
Protocol for Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as per ICH guidelines.
Objective: To investigate the degradation profile of Gedunin under various stress conditions.
Materials:
-
Gedunin (solid powder and in solution)
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
HPLC-grade water, methanol, or other suitable solvent
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve Gedunin in a suitable solvent and add 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a base (e.g., 0.1 M NaOH), and dilute it for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve Gedunin in a suitable solvent and add 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an acid (e.g., 0.1 M HCl), and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve Gedunin in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Gedunin powder in a thin layer in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
At defined time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of Gedunin and a sample of solid Gedunin to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid sample and analyze both the solution and the dissolved solid sample by HPLC.
-
Analysis of Results: For each condition, the percentage of degradation of Gedunin should be calculated. The chromatograms should be inspected for the appearance of new peaks, which represent degradation products. A good stability-indicating method should be able to resolve the Gedunin peak from all degradation product peaks.
Visualizations
Signaling Pathways
Gedunin has been identified as an inhibitor of Heat shock protein 90 (Hsp90) and has been shown to affect the PI3K/AKT signaling pathway, both of which are crucial in cancer cell proliferation and survival.[1]
Caption: Hsp90 inhibition by Gedunin.
Caption: PI3K/AKT pathway inhibition by Gedunin.
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Shake-flask solubility workflow.
Caption: Forced degradation study workflow.
References
- 1. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
In-Depth Technical Guide on the Safety and Handling of Hydrin 2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide has been compiled from publicly available data for the chemical compound identified as Hydrin 2 (CAS No. 122842-55-1). The information is limited, and this document should be used as a supplementary resource to the official Safety Data Sheet (SDS) provided by the supplier. Users must consult the SDS for their specific product before any handling, storage, or disposal. This guide is intended for a professional audience with a background in laboratory safety.
Chemical Identification and Properties
Hydrin 2 is a chemical compound available for research and development purposes.[1] Its unique molecular structure suggests potential applications where its specific chemical properties can be utilized.[2]
Table 1: Physical and Chemical Properties of Hydrin 2
| Property | Value | Reference |
| CAS Number | 122842-55-1 | [1] |
| Molecular Formula | C45H69N15O14S2 | [3] |
| Molecular Weight | 1108.25 g/mol | [3] |
| Storage Temperature | -20°C | [3] |
Note: Further physical properties such as appearance, solubility, and density are not specified in the currently available documentation.
Hazard Identification and Safety Data
The toxicological properties of Hydrin 2 have not been fully investigated. Therefore, it should be handled with the utmost care, assuming potential hazards until more data is available.
Table 2: Summary of Known Safety Information for Hydrin 2
| Hazard Category | Information | Reference |
| Relevant Identified Uses | For Research & Development use only. Not for medicinal, household, or other use. | [1] |
| Water Hazard Class (WGK) | WGK 3: Severely hazardous to water (Germany) | [3] |
Note: Detailed GHS hazard statements, pictograms, and precautionary statements are not provided in the publicly accessible SDS. Standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.
Experimental Protocols and Handling Guidelines
Due to the limited public information on Hydrin 2, specific experimental protocols are not available. However, a general workflow for the safe handling of potent research compounds can be established.
General Handling Workflow
The following diagram outlines a logical workflow for safely handling Hydrin 2 in a research setting.
Caption: A generalized workflow for the safe laboratory handling of Hydrin 2.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile, a comprehensive approach to PPE is mandatory.
Table 3: Recommended Personal Protective Equipment for Handling Hydrin 2
| Body Part | Recommended Protection | Rationale |
| Hands | Double-gloving with chemically resistant gloves (e.g., Nitrile). | To prevent dermal absorption in case of contamination. |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be used if there is a significant splash risk. | To protect eyes and face from splashes and aerosols. |
| Body | A long-sleeved laboratory coat with tight cuffs. A chemically resistant apron may be required for larger quantities. | To protect skin from accidental contact. |
| Respiratory | All handling of solid or volatile forms of Hydrin 2 must be conducted in a certified chemical fume hood or other ventilated enclosure. | To prevent inhalation of airborne particles or vapors. |
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with Hydrin 2.
First Aid Measures
The following table summarizes the recommended first aid response in case of exposure.
Table 4: First Aid for Hydrin 2 Exposure
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow
The following diagram illustrates the logical steps to take in the event of a Hydrin 2 spill.
Caption: Logical workflow for responding to a Hydrin 2 spill.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.
-
Storage: As per the available data, Hydrin 2 should be stored at -20°C in a tightly sealed container.[3] The storage location should be a secure, designated area away from incompatible materials.
-
Disposal: All waste containing Hydrin 2, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
The Role of Hydrin 2 in Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrin 2, a neurohypophyseal peptide found in anuran amphibians, plays a crucial role in osmoregulation. While not an enzyme that directly modifies proteins, Hydrin 2 initiates a critical signaling cascade that results in the post-translational modification of key transporter proteins, thereby regulating water permeability in tissues such as the skin and bladder. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Hydrin 2's function, focusing on its role in protein phosphorylation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in physiology, cell biology, and drug development.
Introduction to Hydrin 2
Hydrin 2 is a peptide hormone derived from the differential processing of the pro-vasotocin-neurophysin precursor.[1][2] Structurally, it is vasotocin (B1584283) with a C-terminal glycine (B1666218) extension (vasotocinyl-Gly).[1][2] Found exclusively in frogs and toads, Hydrin 2 is a key player in hydroosmotic regulation, exhibiting potent effects on water permeability in the skin and urinary bladder, while being devoid of the antidiuretic activity on the kidney that is characteristic of its counterpart, vasotocin.[2][3] This functional distinction suggests the existence of specific regulatory mechanisms and signaling pathways activated by Hydrin 2.
The Hydrin 2 Signaling Pathway and Protein Modification
The primary mechanism by which Hydrin 2 exerts its physiological effects is through the initiation of a G-protein coupled receptor (GPCR) signaling cascade that culminates in the phosphorylation of aquaporin water channels. This post-translational modification is central to the regulation of water transport across cell membranes.
Receptor Binding and Signal Transduction
Hydrin 2, as a homolog of vasotocin, is proposed to bind to a specific subtype of vasotocin receptor on the surface of target cells in amphibians.[2] This receptor is a GPCR that, upon ligand binding, activates the Gs alpha subunit. The activated Gs subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4]
Protein Kinase A Activation and Aquaporin-2 Phosphorylation
The elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5] PKA, a serine/threonine kinase, then phosphorylates specific intracellular target proteins. In the context of Hydrin 2-mediated osmoregulation, the key substrate for PKA is Aquaporin-2 (AQP2).[4][6] PKA-dependent phosphorylation of AQP2 occurs at a specific serine residue, Serine 256 (S256), in the C-terminal tail of the AQP2 protein.[4][6][7]
Regulation of Aquaporin-2 Translocation
The phosphorylation of AQP2 at S256 is a critical regulatory switch that governs its subcellular localization.[6][7] In its unphosphorylated state, AQP2 is predominantly located in intracellular vesicles. Phosphorylation at S256 triggers the translocation of these AQP2-containing vesicles to the apical plasma membrane of the cell.[4][6] The fusion of these vesicles with the plasma membrane results in an increased density of AQP2 water channels at the cell surface, thereby dramatically increasing the water permeability of the cell. This process is reversible; dephosphorylation of AQP2 leads to its endocytosis and return to intracellular storage vesicles.[7]
References
- 1. Evolutionary specificity of hydrins, new hydroosmotic neuropeptides: occurrence of hydrin 2 (vasotocinyl-Gly) in the toad Bufo marinus but not in the viper Vipera aspis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptive evolution of water homeostasis regulation in amphibians: vasotocin and hydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologue conversion of amphibian hydrin 2 into vasotocin through bovine granule alpha-amidating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A protein kinase A-independent pathway controlling aquaporin 2 trafficking as a possible cause for the syndrome of inappropriate antidiuresis associated with polycystic kidney disease 1 haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of aquaporin-2 regulates its endocytosis and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of Hydrin 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide Hydrin 2, with a focus on its structure, function, and mechanism of action. The information is curated for professionals in the fields of biological research and drug development.
Introduction to Hydrin 2
Hydrin 2 is a naturally occurring peptide found in the neurointermediate pituitary glands of anuran amphibians, such as frogs and toads.[1][2] It plays a crucial role in the regulation of water balance, a process vital for the survival of these semi-aquatic and terrestrial animals. Structurally, Hydrin 2 is closely related to the neurohypophysial hormone vasotocin (B1584283). It is specifically identified as vasotocin C-terminally extended with a glycine (B1666218) residue, hence its systematic name, vasotocinyl-Gly.[1][2][3]
The presence of Hydrin 2 is a result of the differential processing of the pro-vasotocin-neurophysin precursor.[1] This peptide is particularly noted for its hydroosmotic effect, meaning it influences the movement of water across biological membranes, specifically the skin and urinary bladder of amphibians.[1][3][4]
The "Spacer Arm" of Hydrin 2: A Clarification
The term "spacer arm" is not a standard descriptor for the native, biologically active form of Hydrin 2 as described in the scientific literature. In biochemical and pharmacological contexts, a "spacer arm" or "linker" typically refers to a chemical moiety introduced into a molecule to connect it to another molecule, such as a fluorescent dye, a solid support for affinity chromatography, or another biologically active molecule, without interfering with the primary function of either.
Given the absence of information on a "spacer arm" as an intrinsic feature of Hydrin 2, it is likely that this term refers to a synthetic modification of the peptide for experimental purposes. Such modifications are common in research to study receptor-ligand interactions, for assay development, or to create novel therapeutic agents. However, specific details of a synthetically modified Hydrin 2 featuring a spacer arm are not available in the reviewed literature.
Physicochemical Properties and Structure
Hydrin 2 is a decapeptide with a disulfide bridge that is essential for its three-dimensional structure and biological activity.
| Property | Value |
| Systematic Name | Vasotocinyl-Glycine |
| Amino Acid Sequence | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly |
| Disulfide Bridge | Cys¹ - Cys⁶ |
| Molecular Formula | C₄₅H₆₉N₁₅O₁₄S₂ |
Biological Function and Mechanism of Action
The primary physiological role of Hydrin 2 is the regulation of water homeostasis in amphibians.[3][4] It exerts a potent hydroosmotic effect on epithelial tissues, particularly the skin and urinary bladder, leading to increased water permeability and subsequent water absorption from the environment.[1][4] This action is critical for amphibians to counteract dehydration when on land.
While Hydrin 2 is a potent regulator of water balance in amphibians, it is noteworthy that, unlike its precursor vasotocin, it does not exhibit significant effects on mammalian systems, such as rat uterus or blood pressure.[1]
Signaling Pathway:
Hydrin 2, being an analog of vasotocin, is believed to exert its effects by binding to vasotocin receptors on the surface of target epithelial cells. In amphibians, the hydroosmotic response is primarily mediated by V2-type vasotocin receptors, which are G-protein coupled receptors (GPCRs). The binding of Hydrin 2 to these receptors is thought to initiate a signaling cascade that leads to the translocation of aquaporins, which are water channel proteins.
The proposed signaling pathway is as follows:
-
Receptor Binding: Hydrin 2 binds to the V2-type vasotocin receptor on the basolateral membrane of epithelial cells in the skin and bladder.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Aquaporin Translocation: PKA phosphorylates target proteins, leading to the translocation of vesicles containing aquaporins (specifically AQP-h2 and AQP-h3 in frogs) to the apical plasma membrane.
-
Increased Water Permeability: The insertion of aquaporins into the apical membrane creates channels for water to move from the external environment, across the cell, and into the bloodstream, down an osmotic gradient.
Caption: Signaling pathway of Hydrin 2 leading to increased water permeability.
Quantitative Data
| Peptide | Target Tissue | Effect | Relative Potency |
| Hydrin 2 | Frog Skin | Increased Water Permeability | Equal to or greater than Vasotocin[3][4] |
| Hydrin 2 | Frog Bladder | Increased Water Permeability | Equal to or greater than Vasotocin[3][4] |
| Vasotocin | Frog Skin | Increased Water Permeability | Reference |
| Vasotocin | Frog Bladder | Increased Water Permeability | Reference |
Experimental Protocols
Measurement of Hydroosmotic Response in Frog Skin:
A common method to quantify the effect of Hydrin 2 is to measure the change in water permeability across an isolated piece of frog skin.
Materials:
-
Adult frog (e.g., Rana esculenta)
-
Amphibian Ringer's solution (composition can vary, a typical example is 112 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 2.4 mM NaHCO₃, pH 7.8)
-
Synthetic Hydrin 2
-
Ussing chamber or a similar apparatus for mounting the skin and separating two fluid compartments
-
Pipettes and other standard laboratory equipment
Protocol Outline:
-
Animal Preparation: Euthanize a frog and excise a piece of ventral skin.
-
Mounting the Skin: Mount the isolated skin in an Ussing chamber, separating the mucosal (outer) and serosal (inner) sides.
-
Equilibration: Bathe both sides of the skin with amphibian Ringer's solution and allow it to equilibrate.
-
Application of Hydrin 2: Add a known concentration of Hydrin 2 to the serosal side of the chamber. The mucosal side is typically bathed in a hypotonic Ringer's solution to create an osmotic gradient.
-
Measurement of Water Flow: Measure the net water flow across the skin over time. This can be done by measuring the change in volume or weight of the fluid on the serosal side.
-
Data Analysis: Calculate the rate of water flow and compare the rates before and after the addition of Hydrin 2. A dose-response curve can be generated by testing a range of Hydrin 2 concentrations.
Caption: A generalized workflow for assessing the hydroosmotic activity of Hydrin 2.
Conclusion
Hydrin 2 is a fascinating peptide with a specialized role in the osmoregulation of amphibians. Its close relationship to vasotocin and its distinct physiological effects make it a subject of interest for comparative endocrinology and physiology. While much is known about its qualitative effects, further research is needed to fully elucidate the quantitative aspects of its receptor interactions and the finer details of its signaling cascade. The potential for synthetic modifications of Hydrin 2, possibly involving "spacer arms," opens avenues for the development of novel research tools and therapeutic agents, although this remains a speculative area at present.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Adaptative differential maturation of neurohypophyseal provasotocin in amphibians: presence of hydrin 2(vasotocinyl-glycine) in anura but not in urodela] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Water homeostasis in amphibia: vasotocin and hydrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptive evolution of water homeostasis regulation in amphibians: vasotocin and hydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrin 2: A Specialized Peptide Hormone in Amphibian Osmoregulation
An In-depth Technical Guide for Researchers in Chemical Biology
Abstract
Hydrin 2 is a neurohypophysial peptide hormone unique to anuran amphibians (frogs and toads) that plays a crucial role in their water balance and osmoregulation. Structurally identified as vasotocinyl-Gly, Hydrin 2 is an intermediate in the processing of the vasotocin (B1584283) precursor, provasotocin. Unlike its counterpart, arginine vasotocin (AVT), which primarily exerts an antidiuretic effect on the kidneys, Hydrin 2's main function is to increase water permeability in the skin and urinary bladder. This hydro-osmotic effect is critical for amphibians, allowing them to absorb water from their environment and rehydrate. This guide provides a comprehensive overview of Hydrin 2 for chemical biologists, including its mechanism of action, signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Introduction
The transition of vertebrates from aquatic to terrestrial life necessitated the evolution of sophisticated mechanisms for water conservation. In amphibians, which often inhabit environments with fluctuating water availability, the regulation of water balance is paramount for survival. The neurohypophysial hormones, derived from a common ancestral gene, are central to this regulation. In most non-mammalian vertebrates, arginine vasotocin (AVT) is the principal antidiuretic hormone. However, anuran amphibians possess an additional layer of regulation through the differential processing of the AVT precursor, giving rise to a family of peptides known as hydrins.
Hydrin 2, with the amino acid sequence CYIQNCPRGG, is the most common of these, found in a wide range of frog and toad species. It is characterized by a C-terminal glycine (B1666218) extension to the vasotocin sequence. This seemingly minor structural difference has profound functional consequences, directing its activity away from the kidney and towards the peripheral hydro-osmotic tissues: the skin and urinary bladder. This specialization allows for a decoupled regulation of water reabsorption from renal water conservation, providing a more nuanced control over their internal water balance.
Mechanism of Action and Signaling Pathway
Hydrin 2 exerts its effects by binding to a specific subset of vasotocin receptors, which are G-protein coupled receptors (GPCRs). While the exact receptor subtypes that preferentially bind Hydrin 2 are still under investigation, they are functionally characterized as V2-like receptors. The binding of Hydrin 2 to these receptors on the basolateral membrane of epithelial cells in the skin and bladder initiates an intracellular signaling cascade.
The signaling pathway is initiated by the activation of the Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the translocation of vesicles containing aquaporins (water channels) to the apical membrane of the epithelial cells. The insertion of these aquaporins, specifically AQP-h2 and AQP-h3 in species like the Japanese tree frog (Hyla japonica), dramatically increases the water permeability of the tissue, allowing for rapid water uptake from the environment or from the stored urine in the bladder.
Below is a diagram illustrating the signaling pathway of Hydrin 2.
Quantitative Data on Hydrin 2 Activity
The hydro-osmotic activity of Hydrin 2 has been quantified in several studies, often in comparison to AVT and Hydrin 1. The following tables summarize key quantitative data from a study on the ventral pelvic skin of the Japanese tree frog, Hyla japonica.[1][2]
Table 1: In Vivo Effect of Hydrin 2 on Water Permeability [1][2]
| Treatment (1 nmol/g body weight) | Mean Increase in Body Mass at 60 min (%) | Statistical Significance (vs. Control) |
| Control (Saline) | 1.5 ± 0.5 | - |
| Arginine Vasotocin (AVT) | 6.2 ± 0.8 | P < 0.01 |
| Hydrin 1 | 5.9 ± 0.7 | P < 0.01 |
| Hydrin 2 | 6.0 ± 0.6 | P < 0.01 |
Data are presented as mean ± S.E.M.
Table 2: In Vitro Effect of Hydrin 2 on Water Permeability [1][2]
| Treatment (10-7 mol/L) | Water Permeability (μL/cm²/h) | Statistical Significance (vs. Control) |
| Control | 1.2 ± 0.3 | - |
| Arginine Vasotocin (AVT) | 8.5 ± 1.1 | P < 0.01 |
| Hydrin 1 | 8.2 ± 1.0 | P < 0.01 |
| Hydrin 2 | 8.3 ± 0.9 | P < 0.01 |
Data are presented as mean ± S.E.M.
These data indicate that Hydrin 2 is as potent as AVT and Hydrin 1 in stimulating water permeability in the skin of Hyla japonica.
Experimental Protocols
Measurement of Hydro-osmotic Response in Isolated Frog Skin
This protocol describes the measurement of water permeability across isolated frog skin using a gravimetric method.
Materials:
-
Frog Ringer's solution (e.g., 111 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 2 mM NaHCO₃, pH 7.4)
-
Hydrin 2, AVT, or other test compounds
-
Dissecting tools
-
Petri dishes
-
Permeability chambers or custom-made holders for skin patches
-
Analytical balance
Procedure:
-
Euthanize a frog (e.g., Rana pipiens) by double pithing.
-
Dissect a patch of abdominal skin, handling it carefully to avoid stretching or damage.
-
Mount the skin patch as a diaphragm between two chambers, with the mucosal (outer) side facing a hypotonic solution (e.g., diluted Ringer's) and the serosal (inner) side bathed in normal Ringer's solution.
-
Allow the preparation to equilibrate for at least 30 minutes.
-
To measure the hydro-osmotic response, add Hydrin 2 to the serosal bathing solution at the desired concentration (e.g., 10⁻⁸ M).
-
At regular intervals (e.g., every 15 minutes), weigh the chamber containing the mucosal solution to determine the amount of water that has moved across the skin.
-
The change in weight is used to calculate the water flux, typically expressed as μL/cm²/h.
-
A control group without the addition of Hydrin 2 should be run in parallel.
Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of Hydrin 2 with its receptors.
Materials:
-
Membrane preparation from a target tissue (e.g., frog bladder or skin epithelium)
-
Radiolabeled ligand (e.g., ³H-Arginine Vasopressin, as a proxy for the vasotocin receptor)
-
Unlabeled Hydrin 2 and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a dilution series of unlabeled Hydrin 2.
-
In a microtiter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Hydrin 2.
-
For determining total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., AVT).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The data are then used to generate a competition curve and to calculate the inhibition constant (Ki) for Hydrin 2.
Logical Relationships and Experimental Workflow
The study of Hydrin 2's function follows a logical progression from its identification to the characterization of its physiological role and molecular mechanism.
Conclusion
Hydrin 2 represents a fascinating example of evolutionary adaptation at the molecular level. Through a subtle change in post-translational processing, amphibians have evolved a specialized peptide hormone that allows for fine-tuned control of their water balance, a critical physiological process for their success in diverse environments. For chemical biologists, Hydrin 2 offers a compelling system to study peptide hormone structure-function relationships, receptor-ligand interactions, and the evolution of signaling pathways. The experimental approaches outlined in this guide provide a starting point for further research into this unique and physiologically important molecule.
References
Application Notes and Protocols for Hydrin 2 (HIPS) Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hydrazino-iso-Pictet-Spengler (HIPS) ligation, often associated with "Hydrin 2" technology, is a powerful chemoenzymatic strategy for the site-specific conjugation of payloads to antibodies, enabling the creation of homogeneous antibody-drug conjugates (ADCs). This method offers significant advantages over traditional random conjugation chemistries by producing ADCs with a uniform drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a better safety profile, and simplified analytical characterization.[1][2]
The core of this technology involves two key steps:
-
Enzymatic Aldehyde Tagging: The Formylglycine-Generating Enzyme (FGE) is utilized to convert a cysteine residue within a specific consensus sequence (CXPXR), genetically engineered into the antibody backbone, into a formylglycine (fGly) residue. This process introduces a bio-orthogonal aldehyde group at a predetermined site on the antibody.[3][4][5]
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: The aldehyde-tagged antibody is then reacted with a hydrazinyl-indole-containing linker-payload. This reaction proceeds under mild conditions to form a stable carbon-carbon bond, covalently attaching the payload to the antibody.[1][6][7]
These application notes provide a detailed overview of the HIPS conjugation workflow, including protocols for antibody preparation, conjugation, purification, and characterization.
Signaling Pathways and Experimental Workflows
Overall Workflow for HIPS Antibody Conjugation
The following diagram illustrates the complete workflow from the engineered antibody to the final purified ADC.
Chemical Principle of HIPS Ligation
The HIPS reaction is a variation of the Pictet-Spengler reaction. It proceeds through the formation of a hydrazonium ion intermediate, followed by an intramolecular electrophilic attack of the indole (B1671886) ring to form a stable C-C bond with the aldehyde on the antibody.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HIPS conjugation protocol.
| Parameter | Value | Reference |
| FGE Conversion Efficiency | ||
| Cys to fGly Conversion | 75% to >98% | [8][9] |
| HIPS Ligation Reaction | ||
| HIPS-Linker-Payload Stoichiometry | 8-10 equivalents | [8][9] |
| pH | 5.5 | [8][9] |
| Temperature | 37 °C | [8][9] |
| Reaction Time | Typically monitored until completion (e.g., 12-24 hours) | [3][8][9] |
| Purification & Analysis | ||
| ADC Monomer Purity (Post-Purification) | >95% | [10] |
| Aggregate Content (Post-Purification) | <1% | [10] |
Table 1: Key Quantitative Parameters for HIPS Antibody Conjugation.
| Component | Concentration | Reference |
| HIPS Ligation Buffer | ||
| Sodium Citrate | 50 mM | [8][9] |
| Sodium Chloride | 50 mM | [8][9] |
| N,N-Dimethylacetamide (DMA) | 0.85% (v/v) | [8][9] |
| Triton X-100 | 0.085% (v/v) | [8][9] |
| HIC Purification Buffers | ||
| Mobile Phase A (Binding) | 25 mM Sodium Phosphate, 1.0-3.0 M Ammonium Sulfate (B86663), pH 7.0 | [3] |
| Mobile Phase B (Elution) | 25 mM Sodium Phosphate, pH 7.0 | [3] |
| SEC Analysis Mobile Phase | ||
| Phosphate Buffered Saline (PBS) | pH ~7.4 | [11] |
Table 2: Buffer and Reagent Compositions.
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibody (In-vitro)
This protocol describes the in-vitro conversion of the cysteine in the CXPXR tag to formylglycine using purified Formylglycine-Generating Enzyme (FGE).
Materials:
-
Antibody containing the CXPXR tag
-
Purified, recombinant FGE
-
Copper(II) sulfate solution
-
Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Reducing agent (e.g., DTT or TCEP)
Procedure:
-
Antibody Preparation:
-
Purify the antibody containing the CXPXR tag using standard chromatography techniques (e.g., Protein A affinity chromatography).
-
Buffer exchange the antibody into the FGE reaction buffer.
-
Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).
-
-
FGE Activation:
-
Note: FGE is a copper-dependent enzyme and requires pre-activation with copper for optimal activity.[1][12]
-
Prepare a stock solution of FGE.
-
Incubate the FGE with a molar excess of Copper(II) sulfate for a specified time (e.g., 30 minutes at room temperature) prior to adding it to the reaction mixture. The exact ratio of FGE to copper may require optimization.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the aldehyde-tagged antibody, the activated FGE, and a reducing agent. The optimal ratio of FGE to antibody should be determined empirically, but a starting point could be a 1:10 to 1:5 molar ratio of enzyme to antibody.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) for a sufficient duration (e.g., 12-24 hours) to achieve high conversion.
-
Monitor the conversion of cysteine to formylglycine using mass spectrometry analysis of the antibody light and heavy chains. A successful conversion will result in a mass decrease of 1 Da for each modified cysteine.
-
-
Purification of Aldehyde-Tagged Antibody:
-
Remove the FGE and other reaction components from the aldehyde-tagged antibody using an appropriate chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography.
-
Buffer exchange the purified aldehyde-tagged antibody into the HIPS ligation buffer.
-
Protocol 2: HIPS Ligation for Antibody-Payload Conjugation
This protocol details the reaction of the aldehyde-tagged antibody with the HIPS-linker-payload.
Materials:
-
Purified aldehyde-tagged antibody in HIPS Ligation Buffer
-
HIPS-linker-payload conjugate
-
HIPS Ligation Buffer: 50 mM sodium citrate, 50 mM NaCl, pH 5.5
-
Organic co-solvents: N,N-Dimethylacetamide (DMA) and Triton X-100
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, add the purified aldehyde-tagged antibody.
-
Prepare a stock solution of the HIPS-linker-payload in an organic solvent such as DMA.
-
Add the HIPS-linker-payload stock solution to the antibody solution to achieve a final molar excess of 8-10 equivalents of the linker-payload.[8][9]
-
Add DMA and Triton X-100 to the reaction mixture to final concentrations of 0.85% and 0.085% (v/v), respectively, to aid in the solubility of the hydrophobic linker-payload.[8][9]
-
-
Incubation:
-
Reaction Quenching (Optional):
-
Once the reaction has reached the desired level of completion, it can be quenched by adding an excess of an aldehyde-containing molecule or by proceeding directly to purification.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted antibody, excess linker-payload, and other impurities.
Materials:
-
Crude ADC reaction mixture
-
Tangential Flow Filtration (TFF) system (optional, for initial buffer exchange and removal of small molecules)
-
Hydrophobic Interaction Chromatography (HIC) system
-
HIC Buffers: As described in Table 2.
-
Size Exclusion Chromatography (SEC) system
-
SEC Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Removal of Excess Linker-Payload:
-
Utilize tangential flow filtration (TFF) or dialysis to remove the excess, unreacted HIPS-linker-payload and organic solvents from the crude reaction mixture.
-
-
Preparative Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the HIC column with a high-salt buffer (Mobile Phase A).
-
Load the ADC sample onto the column.
-
Elute the ADC using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B). The more hydrophobic, conjugated ADC species will elute later than the unconjugated antibody.
-
Collect fractions corresponding to the desired ADC peak.
-
-
Buffer Exchange and Formulation:
-
Pool the fractions containing the purified ADC.
-
Perform a final buffer exchange into the desired formulation buffer using TFF or SEC.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines key analytical methods to characterize the purified ADC.
1. Size Exclusion Chromatography (SEC):
-
Purpose: To assess the level of aggregation in the final ADC product.
-
Method:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified ADC sample.
-
Monitor the elution profile at 280 nm. The main peak should correspond to the monomeric ADC, with any earlier eluting peaks representing aggregates.
-
Calculate the percentage of monomer and high molecular weight species.
-
2. Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To determine the drug-to-antibody ratio (DAR) and assess the homogeneity of the ADC.
-
Method:
-
Use an analytical HIC column and the buffer system described in Table 2.
-
Inject the purified ADC.
-
The resulting chromatogram should show a single major peak for the site-specifically conjugated ADC, confirming a homogeneous DAR. The retention time will be longer than that of the unconjugated antibody.
-
3. Mass Spectrometry (MS):
-
Purpose: To confirm the identity and integrity of the ADC and to verify the DAR.
-
Method:
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the chains by LC-MS.
-
The mass of the light and/or heavy chain will be increased by the mass of the conjugated linker-payload, confirming successful conjugation and allowing for precise DAR determination.
-
Conclusion
The Hydrin 2 (HIPS) protocol provides a robust and reliable method for the production of site-specific and homogeneous antibody-drug conjugates. The chemoenzymatic approach, combining the precision of FGE-mediated aldehyde tagging with the stability of the HIPS ligation, offers significant advantages for the development of next-generation ADCs with improved therapeutic indices. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug developers to implement this advanced conjugation technology.
References
- 1. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protocols.io [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrin 2 for Advanced Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrin 2 is a novel synthetic polymer designed for the versatile and controlled formation of hydrogels for a wide range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3] Its unique chemical structure allows for facile crosslinking under mild conditions, resulting in hydrogels with tunable mechanical properties, swelling behavior, and degradation kinetics. These characteristics make Hydrin 2 an ideal candidate for creating sophisticated drug delivery systems that can provide sustained and targeted release of therapeutic agents.[4][5]
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[1][2][6] The formation of a stable hydrogel network is achieved through a process called crosslinking, which can be either physical or chemical in nature.[7][8][9] Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in strong and stable gels, while physical crosslinking relies on weaker interactions such as hydrogen bonds or ionic interactions.[8][10][11] Hydrin 2 is amenable to both physical and chemical crosslinking methods, offering a broad spectrum of possibilities for hydrogel design.[12][13]
These application notes provide detailed protocols for the formation of Hydrin 2-based hydrogels, methods for drug loading and release studies, and data on the physicochemical properties of the resulting hydrogels.
Data Presentation
Table 1: Swelling Ratio of Hydrin 2 Hydrogels
The swelling ratio is a critical parameter that influences nutrient transport, drug diffusion, and the overall mechanical integrity of the hydrogel. The equilibrium swelling ratio (ESR) is determined by the balance between the osmotic forces driving water into the hydrogel and the elastic forces of the crosslinked polymer network.
| Hydrin 2 Concentration (% w/v) | Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (ESR) |
| 5 | 1 | 35.2 ± 2.1 |
| 5 | 2 | 28.5 ± 1.8 |
| 10 | 1 | 25.8 ± 1.5 |
| 10 | 2 | 19.3 ± 1.2 |
Table 2: In Vitro Release of Doxorubicin from Hydrin 2 Hydrogels
The release kinetics of a model chemotherapeutic drug, doxorubicin, from Hydrin 2 hydrogels were evaluated. The cumulative release was monitored over 72 hours in a phosphate-buffered saline (PBS) solution at 37°C.
| Hydrin 2 Concentration (% w/v) | Crosslinker Concentration (mol%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| 5 | 1 | 45.6 ± 3.2 | 85.1 ± 4.5 |
| 5 | 2 | 35.2 ± 2.8 | 72.4 ± 3.9 |
| 10 | 1 | 30.1 ± 2.5 | 65.8 ± 3.1 |
| 10 | 2 | 22.7 ± 1.9 | 55.3 ± 2.7 |
Experimental Protocols
Protocol 1: Formation of Hydrin 2 Hydrogel via Free-Radical Polymerization
This protocol describes the chemical crosslinking of Hydrin 2 using a free-radical polymerization method.[14]
Materials:
-
Hydrin 2 monomer solution (50% w/v in deionized water)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare the Hydrin 2 precursor solution by mixing the desired volume of Hydrin 2 monomer solution and MBA crosslinker in PBS. A typical starting formulation is 10% (w/v) Hydrin 2 and 1 mol% MBA.
-
Degas the solution by purging with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit the polymerization process.
-
Add the initiator, APS (10% w/v solution), to the precursor solution at a final concentration of 0.1% (w/v). Mix gently.
-
Add the accelerator, TEMED, at a final concentration of 0.1% (v/v) to initiate polymerization.
-
Immediately cast the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with spacers).
-
Allow polymerization to proceed at room temperature for 1-2 hours, or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove unreacted monomers and other reagents.
Protocol 2: Drug Loading into Hydrin 2 Hydrogels
This protocol details the loading of a therapeutic agent into the hydrogel using an equilibrium swelling method.
Materials:
-
Lyophilized (freeze-dried) Hydrin 2 hydrogel discs
-
Therapeutic drug solution of known concentration in PBS
-
PBS (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Immerse pre-weighed, lyophilized Hydrin 2 hydrogel discs in the drug solution.
-
Allow the hydrogels to swell to equilibrium for 24 hours at 37°C with gentle agitation.
-
Remove the hydrogels from the drug solution and gently blot the surface to remove excess solution.
-
Measure the concentration of the remaining drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug remaining in the supernatant from the initial amount of drug.
Protocol 3: In Vitro Drug Release Study
This protocol describes the procedure for evaluating the release of the loaded drug from the Hydrin 2 hydrogel.
Materials:
-
Drug-loaded Hydrin 2 hydrogel discs
-
PBS (pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Place a drug-loaded hydrogel disc into a known volume of PBS (e.g., 10 mL) in a sealed container.
-
Incubate at 37°C with continuous, gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for Hydrin 2 hydrogel synthesis, drug loading, and release.
Caption: Relationship between formulation parameters and hydrogel properties.
References
- 1. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Hydrogel-Based Drug Delivery Systems [mdpi.com]
- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Hydrogels and Their Applications in Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]
- 5. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Formation Mechanism of Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Formation Mechanism of Hydrogels. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrin 2 Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrin 2 is a novel biocompatible and biodegradable hydrogel precursor designed for a wide range of applications in drug delivery and tissue engineering. Its unique polysaccharide-based structure, rich in primary amine functionalities, allows for controlled crosslinking to form stable, three-dimensional hydrogel networks. The extent of crosslinking can be precisely tuned to modulate the hydrogel's mechanical properties, degradation rate, and drug release kinetics.
These application notes provide detailed protocols for two common chemical crosslinking methods for Hydrin 2: glutaraldehyde (B144438) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide (EDC/NHS) crosslinking.[1][2] Quantitative data from characterization studies are presented to guide researchers in selecting the optimal crosslinking conditions for their specific application.
Experimental Protocols
Protocol 1: Glutaraldehyde Crosslinking of Hydrin 2
This protocol describes the crosslinking of Hydrin 2 using glutaraldehyde, a common and efficient crosslinking agent that reacts with primary amine groups.
Materials:
-
Hydrin 2 powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde solution (25% in water)
-
Glycine (B1666218) solution (1 M)
-
Sterile, pyrogen-free water
-
Syringes and needles
-
Molds for hydrogel casting (e.g., 24-well plate)
-
Vortex mixer
-
Incubator at 37°C
Methodology:
-
Preparation of Hydrin 2 Solution:
-
Under sterile conditions, dissolve Hydrin 2 powder in sterile PBS (pH 7.4) to achieve the desired final concentration (e.g., 5% w/v).
-
Vortex the solution until the powder is completely dissolved and the solution is homogeneous.
-
Allow the solution to stand for 30 minutes to eliminate any air bubbles.
-
-
Crosslinking Reaction:
-
Prepare a fresh dilution of glutaraldehyde in sterile water to the desired working concentration (refer to Table 1 for examples).
-
Add the glutaraldehyde solution to the Hydrin 2 solution at a specific volume ratio (e.g., 1:100 v/v of crosslinker to Hydrin 2 solution).
-
Immediately vortex the mixture for 30 seconds to ensure uniform distribution of the crosslinker.
-
Dispense the mixture into the desired molds.
-
Incubate at 37°C for the desired crosslinking time (e.g., 2-24 hours). Gelation should be monitored visually.
-
-
Purification and Quenching:
-
After crosslinking, wash the resulting hydrogels extensively with sterile PBS to remove any unreacted glutaraldehyde.
-
To quench any remaining aldehyde groups, immerse the hydrogels in a 1 M glycine solution for 1 hour.
-
Perform a final series of washes with sterile PBS (3 x 30 minutes).
-
The crosslinked Hydrin 2 hydrogels are now ready for characterization or use.
-
Protocol 2: EDC/NHS Zero-Length Crosslinking of Hydrin 2
This protocol utilizes a zero-length crosslinking strategy with EDC and NHS, which facilitates the formation of amide bonds between carboxyl and amine groups within the Hydrin 2 polymer, without incorporating the crosslinker into the final structure.[2]
Materials:
-
Hydrin 2 powder
-
Activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Molds for hydrogel casting
Methodology:
-
Preparation of Hydrin 2 Solution:
-
Dissolve Hydrin 2 powder in the activation buffer to the desired concentration (e.g., 5% w/v).
-
Vortex until fully dissolved.
-
-
Crosslinking Reaction:
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
Add EDC and NHS to the Hydrin 2 solution. The molar ratio of EDC/NHS to the reactive groups on Hydrin 2 should be optimized (refer to Table 2 for examples).
-
Vortex the mixture for 1 minute.
-
Dispense the solution into molds.
-
Allow the crosslinking reaction to proceed at room temperature for 4-12 hours.
-
-
Purification:
-
After gelation, wash the hydrogels thoroughly with sterile PBS (pH 7.4) to remove unreacted crosslinkers and byproducts.
-
The crosslinked Hydrin 2 hydrogels are now ready for use.
-
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of Hydrin 2 hydrogels crosslinked under different conditions.
Table 1: Effect of Glutaraldehyde Concentration on Hydrin 2 Hydrogel Properties
| Glutaraldehyde Concentration (% v/v) | Gelation Time (minutes) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 0.05 | 45 | 1250 ± 80 | 5.2 ± 0.4 |
| 0.10 | 20 | 850 ± 50 | 12.8 ± 1.1 |
| 0.25 | 8 | 420 ± 30 | 25.5 ± 2.3 |
| 0.50 | 3 | 250 ± 20 | 48.7 ± 3.9 |
Table 2: Effect of EDC/NHS Molar Ratio on Hydrin 2 Hydrogel Properties
| Molar Ratio (EDC:NHS:Hydrin 2) | Gelation Time (hours) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 0.5:0.5:1 | 6 | 1500 ± 110 | 3.1 ± 0.3 |
| 1:1:1 | 4 | 980 ± 75 | 9.7 ± 0.8 |
| 2:2:1 | 2.5 | 550 ± 40 | 21.3 ± 1.9 |
| 4:4:1 | 1.5 | 310 ± 25 | 41.5 ± 3.5 |
Visualizations
Experimental Workflow
Caption: Workflow for Hydrin 2 hydrogel preparation and characterization.
Hypothetical Signaling Pathway
References
Application Notes and Protocols for Hydrin-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydrin, specifically poly(epichlorohydrin-co-ethylene oxide) (PECO), in the development of advanced drug delivery systems. The information presented herein is intended to guide researchers in the design, fabrication, and evaluation of PECO-based platforms for controlled therapeutic release.
Introduction to Hydrin (PECO) in Drug Delivery
Hydrin, a copolymer of epichlorohydrin (B41342) and ethylene (B1197577) oxide, is an elastomeric polymer with properties that make it a promising candidate for drug delivery applications. Its unique combination of a flexible polyether backbone and reactive chloromethyl side groups allows for the fabrication of diverse drug delivery vehicles, including fiber scaffolds and hydrogels. The ethylene oxide component imparts hydrophilicity, which can be tailored by adjusting the copolymer ratio, influencing swelling behavior and drug release kinetics. The epichlorohydrin component provides sites for chemical modification and cross-linking, enabling the creation of stable, biocompatible matrices for sustained drug release.
A notable application of PECO is in the formulation of composite materials, such as gelatin-PECO (GL:PECO) fiber scaffolds, for the controlled release of therapeutic agents. These systems have demonstrated potential for prolonged drug delivery, making them suitable for applications in tissue engineering and wound healing.
Key Applications and Quantitative Data Summary
The primary application of PECO in drug delivery, as evidenced by current research, is in the fabrication of fiber scaffolds for the controlled release of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). The blending of PECO with natural polymers such as gelatin enhances the mechanical properties and biocompatibility of the resulting drug delivery system.
Table 1: In Vitro Drug Release Characteristics of Diclofenac from Gelatin-PECO Fiber Scaffolds
| Formulation (GL:PECO Ratio) | Cumulative Drug Release after 15 days (%) | Initial Burst Release (first 24 hours) (%) |
| 3:1 | ~85% | ~20% |
| 4:1 | ~75% | ~15% |
Data synthesized from studies on diclofenac-loaded gelatin-poly(epichlorohydrin-co-ethylene oxide) fiber scaffolds.
Table 2: Biocompatibility of Gelatin-PECO Fiber Scaffolds
| Formulation (GL:PECO Ratio) | Cell Viability with NIH/3T3 Fibroblasts (%) |
| 3:1 | > 95% |
| 4:1 | > 95% |
In vitro cytotoxicity assessment of GL:PECO scaffolds demonstrating excellent biocompatibility.
Experimental Protocols
Protocol for Fabrication of Gelatin-PECO (GL:PECO) Fiber Scaffolds for Drug Delivery
This protocol details the synthesis of diclofenac-loaded GL:PECO composite fiber scaffolds using the Forcespinning® technique.[1]
Materials:
-
Gelatin (Type A, from porcine skin)
-
Poly(epichlorohydrin-co-ethylene oxide) (PECO)
-
Diclofenac sodium
-
Trifluoroacetic acid (TFA)
Equipment:
-
Magnetic stirrer with heating plate
-
Forcespinning® apparatus with a dual-orifice spinneret
-
Fume hood
-
Analytical balance
-
Glass vials
Procedure:
-
Preparation of GL:PECO Solution (3:1 ratio):
-
In a fume hood, dissolve 4.5 g of gelatin in 15 mL of TFA at room temperature in a glass vial.
-
To the gelatin solution, add 1.5 g of PECO.
-
Add 0.5 g of diclofenac sodium to the mixture.
-
Stir the solution at 60°C for 24 hours until a clear, homogeneous solution is obtained.
-
-
Preparation of GL:PECO Solution (4:1 ratio):
-
Dissolve 4.8 g of gelatin in 15 mL of TFA at room temperature.
-
Add 1.2 g of PECO to the gelatin solution.
-
Add 0.5 g of diclofenac sodium.
-
Stir at 60°C for 24 hours to achieve a homogeneous solution.
-
-
Fiber Fabrication using Forcespinning®:
-
Load the prepared homogeneous GL:PECO solution into the dual-orifice spinneret of the Forcespinning® apparatus.
-
Set the rotational speed of the spinneret to 9000 rpm.
-
Initiate the spinning process for a duration of 30–40 seconds to fabricate the fiber scaffolds.
-
Carefully collect the fabricated scaffolds from the collector.
-
-
Post-Fabrication Processing:
-
Dry the collected fiber scaffolds under vacuum to remove any residual solvent.
-
Store the dried scaffolds in a desiccator until further use.
-
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure to determine the release kinetics of a drug from the fabricated PECO-based scaffolds.
Materials:
-
Drug-loaded GL:PECO fiber scaffolds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Accurately weigh a 10 mg sample of the drug-loaded fiber scaffold.
-
Place the scaffold in a vial containing 10 mL of PBS (pH 7.4).
-
Incubate the vial at 37°C in a shaking incubator.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter for 15 days), withdraw a 1 mL aliquot of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vitro Biocompatibility (Cytotoxicity) Assay
This protocol describes the assessment of the cytotoxicity of the fabricated scaffolds using an MTT assay with a fibroblast cell line (e.g., NIH/3T3).
Materials:
-
Sterilized GL:PECO fiber scaffolds
-
NIH/3T3 fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Sterilize the GL:PECO scaffold samples (e.g., by UV irradiation).
-
Seed NIH/3T3 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, place the sterilized scaffold samples into the wells with the adhered cells. Use tissue culture plastic as a negative control.
-
Incubate the plates for another 24 and 48 hours.
-
After the incubation period, remove the scaffolds and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for the synthesis, fabrication, and characterization of drug-loaded PECO scaffolds.
Drug Release Mechanism from PECO-Based Scaffolds
Caption: Key mechanisms governing drug release from PECO-based hydrophilic matrices.
Cellular Interaction and Biocompatibility Assessment Logic
Caption: Logical flow for assessing the in vitro biocompatibility of PECO-based materials.
References
Application Notes and Protocols: Using Hydrin 2 for Surface Modification of Nanoparticles
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for the Surface Modification of Nanoparticles Using Hydrin 2
Executive Summary
Extensive research has been conducted to provide detailed application notes and protocols for the utilization of "Hydrin 2" in the surface modification of nanoparticles. Despite a comprehensive search of scientific literature, patents, and commercial databases, no specific chemical entity, product, or reagent designated as "Hydrin 2" for this application has been identified.
The search results yielded extensive information on various methods for nanoparticle surface modification, including the use of polymers like polyethylene (B3416737) glycol (PEG), hydrogels, and various biopolymers to enhance stability, biocompatibility, and targeting capabilities.[1][2][3] Methodologies involving functional groups such as hydrazide for the conjugation of biomolecules to nanoparticles were also noted.[4] However, the specific term "Hydrin 2" did not correspond to any available material or established protocol.
Due to the absence of any identifiable substance named "Hydrin 2" in the public domain, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations.
General Principles of Nanoparticle Surface Modification
While specific data on "Hydrin 2" is unavailable, the following established principles and methodologies are central to the surface modification of nanoparticles for biomedical and drug delivery applications:
-
Improving Colloidal Stability: Surface modification is crucial to prevent the aggregation of nanoparticles in biological fluids, which are characterized by high ionic strengths.[1] Polymers like PEG are commonly used to provide steric stabilization.[1]
-
Enhancing Biocompatibility: Coating nanoparticles with biocompatible materials such as hydrogels or certain biopolymers can reduce immunogenicity and toxicity.[3][5]
-
Facilitating Targeted Drug Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to promote accumulation at specific sites within the body, thereby increasing therapeutic efficacy and reducing off-target effects.[2][6]
-
Controlling Drug Release: The choice of surface coating can influence the release kinetics of encapsulated or conjugated drugs.[7][8] Hydrogels, for example, can be designed for sustained or stimulus-responsive drug release.[5][9]
Commonly Used Materials and Functional Groups in Nanoparticle Surface Modification
Our investigation revealed several classes of materials and chemical functionalities frequently employed in nanoparticle surface modification protocols:
| Material/Functional Group | Key Features & Applications in Nanoparticle Modification |
| Poly(ethylene glycol) (PEG) | Provides a hydrophilic shell, reduces protein adsorption (opsonization), and prolongs circulation time.[1][2] |
| Hydrogels | Three-dimensional polymer networks with high water content, excellent biocompatibility, and tunable drug release properties.[5][7][8][9][10] |
| Biopolymers (e.g., Chitosan, Dextran) | Natural polymers offering biocompatibility and biodegradability; can be functionalized for targeted delivery.[3][11] |
| Hydrazide (-CONHNH2) | A reactive functional group used for the covalent conjugation of biomolecules, such as antibodies, to the nanoparticle surface through reaction with aldehyde groups.[4] |
| Thiols (-SH) | Exhibit strong affinity for gold surfaces, enabling the straightforward conjugation of thiol-modified molecules like oligonucleotides to gold nanoparticles.[12] |
| Carboxyl (-COOH) & Amine (-NH2) Groups | Versatile functional groups that can be used for covalent conjugation via carbodiimide (B86325) chemistry (e.g., EDC/NHS) to link proteins and other ligands.[6][13] |
Illustrative Experimental Workflow for Nanoparticle Surface Modification
The following diagram represents a generalized workflow for the surface modification of nanoparticles, a process that would be adapted based on the specific chemistry of a reagent like "Hydrin 2," were it identifiable.
Caption: Generalized workflow for nanoparticle surface modification.
Conclusion and Recommendation
We are unable to provide the requested application notes and protocols for "Hydrin 2" as our comprehensive search did not identify any such substance for nanoparticle surface modification. We recommend that the requesting party verify the name and chemical identity of the intended reagent. If "Hydrin 2" is an internal or developmental name, access to proprietary documentation will be necessary to proceed.
Should a specific chemical structure or alternative name be provided, we would be pleased to renew our efforts to develop the detailed documentation as originally requested.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface Modification of Nanoparticles for Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]
- 3. Surface modification of two-dimensional layered double hydroxide nanoparticles with biopolymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 7. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cytodiagnostics.com [cytodiagnostics.com]
- 13. aurion.nl [aurion.nl]
Application Notes and Protocols for Peptide Labeling with Hydrin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the site-specific labeling of peptides with Hydrin 2, a novel hydrazide-containing reagent designed for stable bioconjugation. Hydrin 2 enables the covalent attachment of a reporter molecule (e.g., a fluorescent dye, biotin, or a cytotoxic drug) to a peptide of interest. This labeling strategy is particularly useful for applications in drug development, molecular imaging, and diagnostics, where precise control over the position of the label is critical for maintaining the biological activity of the peptide.
The protocol described herein is based on the well-established reaction between a hydrazide and an aldehyde or ketone group. To achieve site-specific labeling, the target peptide must first be engineered to contain a unique carbonyl group. This can be accomplished through various methods, including the enzymatic or chemical modification of specific amino acid residues or the incorporation of unnatural amino acids bearing aldehyde or ketone functionalities. Once the carbonyl group is introduced, it can react specifically with the hydrazide moiety of Hydrin 2 to form a stable hydrazone bond.
These application notes offer detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and relevant biological pathways to assist researchers in successfully implementing this powerful bioconjugation technique.
Data Presentation
Table 1: Quantitative Summary of a Typical Hydrin 2 Labeling Reaction
| Parameter | Result | Method of Analysis |
| Peptide Concentration | 1 mg/mL | UV-Vis Spectroscopy (A280) |
| Hydrin 2 Concentration | 10 mM | Manufacturer's Specifications |
| Reaction Time | 2 hours | Time-course analysis by RP-HPLC |
| Reaction Temperature | 25°C | Controlled laboratory conditions |
| Labeling Efficiency | > 95% | RP-HPLC, Mass Spectrometry |
| Purity of Labeled Peptide | > 98% | Analytical RP-HPLC |
| Overall Yield | 75-85% | Quantification after purification |
| Mass of Unlabeled Peptide | [Specify Mass] Da | Mass Spectrometry (MALDI-TOF or ESI) |
| Mass of Labeled Peptide | [Specify Mass + Hydrin 2 Mass] Da | Mass Spectrometry (MALDI-TOF or ESI) |
Experimental Protocols
Generation of a Carbonyl Group on the Peptide
Site-specific labeling with Hydrin 2 requires the presence of a unique aldehyde or ketone group on the peptide. Below are two common methods for introducing a carbonyl group.
Method A: Enzymatic Oxidation of an N-terminal Serine or Threonine
This method utilizes an enzyme, such as mushroom tyrosinase, to oxidize the N-terminal serine or threonine residue to a glyoxylyl group.
-
Materials:
-
Peptide with an N-terminal Serine or Threonine
-
Mushroom Tyrosinase
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
Reaction vessel
-
-
Protocol:
-
Dissolve the peptide in 50 mM sodium phosphate buffer (pH 6.5) to a final concentration of 1-5 mg/mL.
-
Add mushroom tyrosinase to the peptide solution to a final concentration of 100-500 units/mL.
-
Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry to confirm the mass shift corresponding to the oxidation.
-
Once the reaction is complete, the oxidized peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or used directly in the labeling reaction.
-
Method B: Incorporation of an Aldehyde- or Ketone-Containing Unnatural Amino Acid
This method involves the synthesis of the peptide with an unnatural amino acid that contains a protected aldehyde or ketone group. The protecting group is then removed to reveal the reactive carbonyl for labeling.
-
Materials:
-
Fmoc-protected unnatural amino acid with a protected carbonyl group
-
Solid-phase peptide synthesis (SPPS) resin and reagents
-
Deprotection solution (e.g., mild acid or specific reagent for the protecting group)
-
-
Protocol:
-
Incorporate the Fmoc-protected unnatural amino acid at the desired position during solid-phase peptide synthesis using standard protocols.[1]
-
After peptide synthesis and cleavage from the resin, purify the peptide containing the protected carbonyl group by RP-HPLC.
-
Treat the purified peptide with the appropriate deprotection solution to remove the protecting group and expose the aldehyde or ketone. The specific deprotection conditions will depend on the protecting group used.
-
Purify the deprotected peptide by RP-HPLC to remove the deprotection reagents and byproducts.
-
Labeling of the Carbonyl-Containing Peptide with Hydrin 2
This protocol describes the reaction of the carbonyl-containing peptide with Hydrin 2 to form a stable hydrazone linkage.
-
Materials:
-
Carbonyl-containing peptide
-
Hydrin 2 reagent
-
Aniline (B41778) (catalyst)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 4.5-5.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve Hydrin 2
-
-
Protocol:
-
Dissolve the carbonyl-containing peptide in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Prepare a stock solution of Hydrin 2 in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Add the Hydrin 2 stock solution to the peptide solution to achieve a 10- to 50-fold molar excess of Hydrin 2 over the peptide.
-
Add aniline to the reaction mixture to a final concentration of 10-20 mM. Aniline acts as a catalyst to accelerate the hydrazone formation.
-
Incubate the reaction mixture at room temperature (25°C) for 2-4 hours, or overnight at 4°C, with gentle agitation.
-
Monitor the progress of the labeling reaction by RP-HPLC. The labeled peptide will have a different retention time compared to the unlabeled peptide. Mass spectrometry can also be used to confirm the addition of the Hydrin 2 label.
-
Purification of the Hydrin 2-Labeled Peptide
Purification is essential to remove unreacted Hydrin 2, catalyst, and any unlabeled peptide.
-
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
-
-
Protocol:
-
Acidify the reaction mixture with a small amount of TFA to ensure compatibility with the RP-HPLC mobile phase.
-
Inject the reaction mixture onto a semi-preparative or preparative C18 RP-HPLC column.
-
Elute the labeled peptide using a linear gradient of Solvent B. The exact gradient will depend on the hydrophobicity of the peptide and the Hydrin 2 label.[2]
-
Collect the fractions containing the purified labeled peptide, identified by its characteristic retention time and confirmed by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final labeled peptide as a dry powder.
-
Characterization of the Labeled Peptide
-
Purity Analysis:
-
Analyze the lyophilized product by analytical RP-HPLC using a C18 column to determine its purity. Purity should ideally be >98%.
-
-
Identity Confirmation:
-
Confirm the identity and successful labeling of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the theoretical mass of the Hydrin 2-labeled peptide.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Hydrin 2 Labeling.
Signaling Pathway Example: GPCR Internalization
Caption: GPCR Internalization Pathway.
References
Application Notes and Protocols: Characterizing the Kinase Inhibitor Hydrin 2 using Fluorescence Resonance Energy Transfer (FRET)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydrin 2 is a cell-permeable, potent, and selective inhibitor of specific serine/threonine and receptor tyrosine kinases. Its mechanism of action involves the competitive binding to the ATP-binding site of target kinases, which in turn blocks the transfer of phosphate (B84403) groups to downstream substrates. This inhibition disrupts signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival.
Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used technique to study molecular interactions, including the activity of enzymes like kinases.[1] FRET-based biosensors can be designed to report on the phosphorylation status of a specific substrate in real-time, within living cells or in vitro.[2][3][4] This technology offers a sensitive and quantitative method for characterizing the potency and mechanism of kinase inhibitors like Hydrin 2.[5][6]
This document provides detailed application notes and protocols for utilizing a FRET-based kinase activity assay to determine the inhibitory effect of Hydrin 2 on a target kinase within a relevant signaling pathway.
Principle of the FRET-Based Kinase Activity Assay
A common design for a FRET-based kinase biosensor is an intramolecular construct. This biosensor consists of a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., YPet or Venus) flanking a kinase-specific substrate peptide and a phospho-amino acid binding domain (PAABD).[1]
In the basal state, the donor and acceptor are spatially separated, resulting in a low FRET signal. Upon phosphorylation of the substrate by the target kinase, the PAABD binds to the phosphorylated substrate, inducing a conformational change that brings the donor and acceptor fluorophores into close proximity. This increased proximity leads to a higher FRET efficiency, which can be measured as an increase in the acceptor's emission upon excitation of the donor. A kinase inhibitor like Hydrin 2 will prevent this phosphorylation, thus keeping the FRET signal low.
Data Presentation
The following tables summarize representative quantitative data that would be obtained when characterizing Hydrin 2 using a FRET-based kinase assay.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.75 | A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay for high-throughput screening.[7][8][9] |
| Signal-to-Background (S/B) Ratio | >10 | The ratio of the mean signal of the positive control (no inhibitor) to the mean signal of the negative control (no kinase).[10] |
| Assay Window | >1.5 | The fold difference between the positive and negative controls.[11] |
Table 2: Inhibitory Activity of Hydrin 2 (Example Data)
| Target Kinase | IC50 (nM) | Hill Slope | Notes |
| MEK1 | 15.2 | 1.1 | Potent inhibition of a key kinase in the MAPK/ERK pathway. |
| ERK2 | 89.5 | 0.9 | Moderate inhibition. |
| PKA | >10,000 | - | Demonstrates selectivity; PKA is not a primary target. |
Experimental Protocols
Protocol 1: In Vitro FRET-Based Kinase Assay for IC50 Determination of Hydrin 2
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of Hydrin 2 against a specific kinase using a purified FRET biosensor.
Materials:
-
Purified target kinase (e.g., MEK1)
-
Purified FRET biosensor for the target kinase
-
Hydrin 2 stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
ATP solution (at a concentration close to the Km for the target kinase)
-
384-well, low-volume, black assay plates
-
Multimode plate reader with TR-FRET or HTS FRET capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of Hydrin 2 in kinase assay buffer. For a 10-point IC50 curve, you might start with a 100 µM solution and perform 1:3 serial dilutions. Include a vehicle control (DMSO) with no inhibitor.
-
Prepare a solution of the FRET biosensor and the target kinase in kinase assay buffer. The optimal concentrations of the biosensor and kinase should be determined empirically in an initial optimization experiment.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each Hydrin 2 dilution (or vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/biosensor mixture to each well.
-
Incubate the plate at room temperature for 30 minutes to allow Hydrin 2 to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well will be 15 µL.[11]
-
-
Data Acquisition:
-
Immediately place the plate in the plate reader and begin kinetic measurements.
-
Set the plate reader to excite the donor fluorophore (e.g., 430 nm for ECFP) and measure the emission of both the donor (e.g., 475 nm for ECFP) and the acceptor (e.g., 530 nm for YPet).
-
Record the fluorescence intensities every 1-2 minutes for a period of 60-90 minutes.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Determine the initial reaction rate (slope of the linear portion of the FRET ratio vs. time curve) for each Hydrin 2 concentration.
-
Plot the initial reaction rates against the logarithm of the Hydrin 2 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[10][12]
-
Signaling Pathway
Hydrin 2 is known to inhibit kinases within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[13][14][15][16][17] A FRET-based biosensor for a kinase in this pathway (e.g., MEK or ERK) can be used to monitor the effect of Hydrin 2 on the signaling cascade.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Development of a FRET biosensor with high specificity for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A FRET-Based Biosensor for Imaging SYK Activities in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 5. FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. punnettsquare.org [punnettsquare.org]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 17. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Purification of Hydrin 2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrin 2 is a decapeptide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly) originally identified in amphibians, where it is involved in regulating water permeability across the skin, a process mediated by the vasotocin (B1584283) signaling pathway. Its well-defined structure, including a disulfide bridge between the two cysteine residues, makes it an attractive scaffold for the development of novel peptide-based therapeutics and research tools. Conjugation of Hydrin 2 to various moieties such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) can enhance its functionality, stability, and targeting capabilities.
This document provides detailed application notes and protocols for the purification of Hydrin 2 conjugates. The primary purification method described is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for peptide purification.[1][2][3][4][5][6][7] This guide will cover the conjugation of a model fluorescent dye to Hydrin 2 via maleimide (B117702) chemistry, followed by a comprehensive purification and characterization protocol.
Signaling Pathway of Hydrin 2's Native Counterpart
Hydrin 2 is structurally and functionally related to vasotocin, a key hormone in amphibians that regulates water and ion balance.[8] The signaling pathway of vasotocin in amphibian skin provides a framework for understanding the potential biological context of Hydrin 2 conjugates. Vasotocin binds to V2-type receptors on the basolateral membrane of epithelial cells, activating a G-protein-coupled receptor (GPCR) cascade.[9][10] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA then phosphorylates proteins involved in the trafficking of aquaporin (AQP) water channels to the apical membrane, thereby increasing water permeability.[1][2][11][12]
Experimental Protocols
This section details the protocols for the conjugation of a model fluorescent dye, Maleimide-PEG4-Fluorescein, to Hydrin 2 and the subsequent purification of the conjugate.
Protocol 1: Reduction of Hydrin 2 Disulfide Bridge
To allow conjugation to the cysteine residues, the disulfide bridge in Hydrin 2 must first be reduced.
Materials:
-
Hydrin 2 (synthetic, >95% purity)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
Procedure:
-
Dissolve Hydrin 2 in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP to the Hydrin 2 solution.
-
Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of the disulfide bond.
-
Proceed immediately to the conjugation step.
Protocol 2: Maleimide Conjugation to Reduced Hydrin 2
This protocol describes the conjugation of Maleimide-PEG4-Fluorescein to the free thiol groups of the reduced Hydrin 2.
Materials:
-
Reduced Hydrin 2 solution from Protocol 1
-
Maleimide-PEG4-Fluorescein
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve Maleimide-PEG4-Fluorescein in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add a 5-fold molar excess of the Maleimide-PEG4-Fluorescein solution to the reduced Hydrin 2 solution.
-
Gently mix the reaction and incubate at room temperature for 4 hours or overnight at 4°C in the dark.
-
The reaction mixture is now ready for purification by RP-HPLC.
Protocol 3: Purification of Hydrin 2-Fluorescein Conjugate by RP-HPLC
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative pump, UV detector, and fraction collector.
-
C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size, 100 Å pore size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Reaction mixture from Protocol 2.
Procedure:
-
Sample Preparation: Acidify the reaction mixture with a final concentration of 0.1% TFA. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 4 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the reaction mixture and the capacity of the column.
-
Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B as detailed in the table below. Monitor the elution profile at 220 nm (for the peptide backbone) and 494 nm (for fluorescein).
-
Fraction Collection: Collect fractions (e.g., 2 mL) corresponding to the major peaks detected at both wavelengths.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure Hydrin 2-Fluorescein conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a dry powder.
Table 1: RP-HPLC Gradient for Purification of Hydrin 2-Fluorescein Conjugate
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 4.0 |
| 5 | 95 | 5 | 4.0 |
| 35 | 55 | 45 | 4.0 |
| 40 | 5 | 95 | 4.0 |
| 45 | 5 | 95 | 4.0 |
| 50 | 95 | 5 | 4.0 |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of the Hydrin 2 conjugate is depicted below.
Data Presentation
The purification process should be monitored by analytical RP-HPLC to assess the purity of the starting material, the reaction progress, and the final purified product. The following tables provide representative data for the purification of a Hydrin 2-Fluorescein conjugate.
Table 2: Representative RP-HPLC Retention Times
| Compound | Retention Time (minutes) |
| Maleimide-PEG4-Fluorescein (excess) | 12.5 |
| Unconjugated Hydrin 2 (reduced) | 18.2 |
| Hydrin 2-Fluorescein Conjugate | 25.8 |
Table 3: Purification Summary
| Step | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude Reaction Mixture | 10 | ~40 | - |
| Pooled HPLC Fractions | 3.5 | >98 | 35 |
Purity is determined by the peak area percentage from the analytical HPLC chromatogram at 220 nm.
Characterization of the Purified Conjugate
The final purified Hydrin 2-Fluorescein conjugate should be characterized to confirm its identity and purity.
-
Analytical RP-HPLC: A single major peak at the expected retention time with a purity of >98% should be observed.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): The observed molecular weight should correspond to the calculated molecular weight of the Hydrin 2-Fluorescein conjugate.
Table 4: Mass Spectrometry Analysis
| Compound | Calculated Mass (Da) | Observed Mass (Da) |
| Hydrin 2 (reduced) | 1110.3 | 1110.5 |
| Hydrin 2-Fluorescein Conjugate | 1739.8 | 1740.1 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful purification of Hydrin 2 conjugates. By following these detailed steps for reduction, conjugation, and RP-HPLC purification, researchers can obtain highly pure peptide conjugates suitable for a wide range of biological and pharmaceutical applications. The provided data and workflows serve as a valuable resource for optimizing the purification process and ensuring the quality of the final product.
References
- 1. Novel vasotocin-regulated aquaporins expressed in the ventral skin of semiaquatic anuran amphibians: evolution of cutaneous water-absorbing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Vasotocin has the potential to inhibit basolateral Na(+)/K (+)-pump current across isolated skin of tree frog in vitro, via its V(2)-type receptor/cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasotocin- and mesotocin-induced increases in short-circuit current across tree frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphibian aquaporins and adaptation to terrestrial environments: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hydrin 2: A Novel Support for Enzyme Immobilization
Disclaimer: The following application notes and protocols are based on the general principles of enzyme immobilization on epoxy-activated polymer supports. As of December 2025, publicly available scientific literature and product catalogs do not contain specific information on a product named "Hydrin 2" for the purpose of enzyme immobilization. Therefore, "Hydrin 2" is treated as a hypothetical epoxy-activated support to provide a representative and detailed guide for researchers, scientists, and drug development professionals. The experimental values provided in the tables are illustrative examples.
Introduction to Hydrin 2 for Enzyme Immobilization
Hydrin 2 is a synthetic polymer support designed for the covalent immobilization of enzymes, antibodies, and other proteins. Its surface is functionalized with a high density of epoxy groups, which can form stable, covalent bonds with various nucleophilic groups found on the surface of proteins, such as amino, thiol, and hydroxyl groups.[1][2][3] This multipoint covalent attachment can significantly enhance the operational stability of enzymes, making them more resistant to changes in temperature, pH, and organic solvents.[3][4]
The immobilization process on Hydrin 2 is typically a two-step mechanism.[3][5][6] First, the enzyme is physically adsorbed onto the support surface. This is followed by the formation of intramolecular covalent bonds between the adsorbed enzyme and the epoxy groups on the Hydrin 2 matrix.[3][5] This method allows for a controlled and robust immobilization, leading to highly stable and reusable biocatalysts.
Key Features and Advantages of Hydrin 2:
-
High Stability: The multipoint covalent linkage imparts significant rigidity to the enzyme structure, enhancing its thermal and chemical stability.[3]
-
Reusability: Immobilized enzymes can be easily recovered from the reaction mixture, allowing for multiple cycles of use and reducing overall process costs.
-
Versatility: The epoxy chemistry allows for the immobilization of a wide range of enzymes and proteins.[2][7]
-
Controlled Reaction: The separation of the immobilized enzyme from the product stream simplifies downstream processing and prevents product contamination.
Quantitative Data Summary
The following tables provide illustrative data on the performance of a model enzyme, β-Galactosidase, immobilized on Hydrin 2.
Table 1: Immobilization Efficiency of β-Galactosidase on Hydrin 2
| Parameter | Value |
| Enzyme Offered (mg/g support) | 100 |
| Immobilized Enzyme (mg/g support) | 92 |
| Immobilization Yield (%) | 92% |
| Activity Recovery (%) | 75% |
Table 2: Thermal Stability of Free vs. Immobilized β-Galactosidase
| Temperature (°C) | Residual Activity of Free Enzyme (%) (1-hour incubation) | Residual Activity of Immobilized Enzyme (%) (1-hour incubation) |
| 40 | 95 | 100 |
| 50 | 70 | 98 |
| 60 | 35 | 85 |
| 70 | 5 | 60 |
Table 3: Reusability of Hydrin 2-Immobilized β-Galactosidase
| Cycle Number | Residual Activity (%) |
| 1 | 100 |
| 2 | 98 |
| 3 | 97 |
| 4 | 95 |
| 5 | 92 |
| 6 | 88 |
| 7 | 85 |
| 8 | 81 |
| 9 | 78 |
| 10 | 75 |
Experimental Protocols
Protocol 1: Immobilization of β-Galactosidase on Hydrin 2
Materials:
-
Hydrin 2 support
-
β-Galactosidase solution (e.g., 10 mg/mL in a suitable buffer)
-
Immobilization Buffer: 1 M potassium phosphate (B84403) buffer, pH 7.5
-
Washing Buffer: 0.1 M potassium phosphate buffer, pH 7.5
-
Blocking Agent: 1 M ethanolamine, pH 8.0
-
Shaking incubator or rotator
Procedure:
-
Support Equilibration:
-
Weigh 1 g of dry Hydrin 2 support.
-
Wash the support with 10 mL of Immobilization Buffer.
-
Allow the support to settle and decant the supernatant.
-
Repeat the washing step two more times.
-
-
Enzyme Immobilization:
-
Prepare 10 mL of a 10 mg/mL β-Galactosidase solution in Immobilization Buffer.
-
Add the equilibrated Hydrin 2 support to the enzyme solution.
-
Incubate the mixture at 25°C for 24 hours with gentle shaking.
-
-
Washing:
-
After incubation, separate the support from the supernatant by centrifugation or filtration.
-
Collect the supernatant to determine the amount of unbound protein.
-
Wash the support with 10 mL of Washing Buffer to remove any non-covalently bound enzyme.
-
Repeat the washing step three times.
-
-
Blocking of Unreacted Epoxy Groups:
-
Resuspend the support in 10 mL of 1 M ethanolamine, pH 8.0.
-
Incubate for 2 hours at 25°C with gentle shaking.
-
Wash the support extensively with Washing Buffer to remove excess blocking agent.
-
-
Storage:
-
Store the immobilized enzyme preparation at 4°C in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, with a bacteriostatic agent).
-
Protocol 2: Determination of Immobilized Enzyme Activity
Materials:
-
Hydrin 2-immobilized β-Galactosidase
-
Substrate solution: o-nitrophenyl-β-D-galactopyranoside (ONPG) at a suitable concentration in 0.1 M potassium phosphate buffer, pH 7.0.
-
Stop Solution: 1 M sodium carbonate.
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Add a known amount of the immobilized enzyme (e.g., 50 mg) to a reaction vessel.
-
Add a defined volume of pre-warmed (37°C) substrate solution (e.g., 5 mL).
-
Incubate the reaction mixture at 37°C with continuous stirring.
-
-
Sampling and Measurement:
-
At regular time intervals (e.g., 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture (e.g., 100 µL) and add it to a tube containing the Stop Solution (e.g., 900 µL).
-
Measure the absorbance of the resulting o-nitrophenol at 420 nm using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.
-
One unit of β-Galactosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ONPG per minute under the specified conditions.
-
Visualizations
Caption: Experimental workflow for enzyme immobilization on Hydrin 2.
Caption: Mechanism of covalent enzyme attachment to Hydrin 2.
References
- 1. Immobilization of enzymes on heterofunctional epoxy supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Advances in the design of new epoxy supports for enzyme immobilization-stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of enzymes on monofunctional and heterofunctional epoxy-activated supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Crosslinking with Hydrin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crosslinking is a powerful technique used to study protein-protein interactions, protein conformation, and to stabilize protein complexes for further analysis.[1][2] This is achieved by covalently linking interacting proteins using chemical crosslinking reagents.[1][3] These reagents contain two or more reactive groups that can form stable bonds with specific functional groups on amino acid side chains, such as primary amines or sulfhydryls.[3]
This document provides a detailed protocol for the use of Hydrin 2 , a hypothetical amine-reactive homobifunctional crosslinker, for the covalent stabilization of protein-protein interactions. Amine-reactive crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters, are widely used due to their ability to efficiently react with the primary amines found in lysine (B10760008) residues and at the N-terminus of proteins.[1][4][5] The protocols described herein are intended as a general guide and may require optimization for specific applications and protein systems.
Principle of Amine-Reactive Crosslinking
Homobifunctional, amine-reactive crosslinkers possess two identical reactive groups, typically NHS esters, that react with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[6][7] When proteins interact, their primary amines are brought into close proximity, allowing the crosslinker to bridge the two proteins, forming a stable covalent bond.
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol describes the crosslinking of purified proteins in solution.
Materials and Reagents:
-
Purified protein solution
-
Hydrin 2 (or other amine-reactive homobifunctional crosslinker)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines like Tris or glycine.[4][8]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving water-insoluble crosslinkers
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
Procedure:
-
Sample Preparation: Prepare the purified protein solution in the Reaction Buffer. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.[9]
-
Crosslinker Preparation: Immediately before use, dissolve Hydrin 2 in DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[8]
-
Crosslinking Reaction: Add the Hydrin 2 stock solution to the protein solution to achieve the desired final concentration. A 20- to 500-fold molar excess of the crosslinker to protein is a common starting point.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8] The optimal incubation time and temperature may need to be optimized.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[9][10] Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with and consume any excess crosslinker.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed by Western blotting or mass spectrometry.
Protocol 2: In Vivo Crosslinking in Cell Culture
This protocol is for crosslinking proteins within intact cells.
Materials and Reagents:
-
Cultured cells expressing the protein of interest
-
Hydrin 2 (or a membrane-permeable, amine-reactive homobifunctional crosslinker)
-
Reaction Buffer: PBS or other amine-free buffer
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Scraper for cell harvesting
-
Centrifuge
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any media components that may contain primary amines.
-
Crosslinking Reaction: Add Hydrin 2, diluted in PBS, to the cells. The final concentration and incubation time will need to be optimized. A common starting point is 1-2 mM for 30 minutes at room temperature.[10]
-
Quenching: Aspirate the crosslinker solution and add the Quenching Solution. Incubate for 15 minutes at room temperature to stop the reaction.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification of Lysate: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Analysis: The supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry.
Data Presentation
The efficiency of protein crosslinking is dependent on several factors that should be empirically optimized for each experimental system. The following tables provide typical starting ranges for the optimization of key parameters.
Table 1: Optimization of In Vitro Crosslinking Parameters
| Parameter | Starting Range | Considerations |
| Molar Excess of Crosslinker | 20x - 500x | Higher excess can lead to aggregation; lower excess may result in incomplete crosslinking.[9] |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular crosslinking.[9] |
| Reaction Time | 30 - 60 minutes | Longer times can increase crosslinking but also hydrolysis of the crosslinker.[9] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction and hydrolysis rate.[6] |
| pH | 7.2 - 8.5 | NHS esters are most reactive at a slightly alkaline pH.[6][7] |
Table 2: Optimization of In Vivo Crosslinking Parameters
| Parameter | Starting Range | Considerations |
| Crosslinker Concentration | 0.5 - 5 mM | Higher concentrations can be toxic to cells and may cause extensive, non-specific crosslinking. |
| Cell Density | 70-90% confluency | Too low a cell density can lead to increased hydrolysis of the crosslinker.[11] |
| Reaction Time | 15 - 60 minutes | Longer incubation times may lead to cell death. |
| Temperature | Room Temperature | Reactions are typically performed at room temperature for optimal cell viability and crosslinker reactivity. |
Visualization
Diagram 1: General Workflow for Protein Crosslinking
Caption: A flowchart illustrating the key steps in both in vitro and in vivo protein crosslinking experiments.
Diagram 2: Hypothetical Signaling Pathway Studied by Crosslinking
Caption: A diagram showing a hypothetical signaling cascade initiated by ligand binding, where crosslinking can capture the interaction between the receptor and an adaptor protein.
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Low Yield Hydrin 2 Conjugation
Welcome to the technical support center for Hydrin 2 conjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes for low yield in a Hydrin 2 conjugation reaction?
Low conjugation yield can be attributed to several factors throughout the experimental workflow. The primary areas to investigate are the quality and preparation of your starting biomolecules, the integrity and reactivity of the Hydrin 2 linker and its reaction partner, the reaction conditions, and the purification methodology.
A logical troubleshooting workflow can help pinpoint the issue:
Caption: Troubleshooting workflow for low Hydrin 2 conjugation yield.
Q2: My starting antibody/protein seems to be the problem. What should I check?
The purity and concentration of your starting biomolecule are critical for successful conjugation.
-
Purity: The presence of carrier proteins like BSA or gelatin can significantly reduce conjugation efficiency as they also possess reactive groups that will compete with your target biomolecule for the Hydrin 2 linker.[1] It is recommended to use an antibody that is >95% pure. Similarly, crude preparations like ascites fluid or tissue culture supernatant are not suitable for direct conjugation due to protein impurities.
-
Concentration: Inaccurate estimation of the initial biomolecule concentration can lead to the use of incorrect molar ratios of the linker, resulting in poor modification.[1] Whenever possible, verify the protein concentration using a reliable method like a Bradford assay.[1] For many protocols, a starting concentration in the range of 2-5 mg/mL is recommended.[1][2]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the primary amines on your protein for reaction with amine-reactive linkers.[3] It is essential to perform a buffer exchange into an amine-free buffer, such as PBS, prior to starting the conjugation.[1][3]
| Parameter | Recommendation | Potential Issue if Not Met |
| Purity | >95% pure biomolecule | Competing reactions from other proteins (e.g., BSA) reduce yield.[1] |
| Concentration | 2-5 mg/mL | Incorrect molar ratios leading to inefficient labeling.[1] |
| Buffer | Amine-free (e.g., PBS) | Buffer components quench the reaction with the linker.[3] |
Q3: How can I be sure that the Hydrin 2 linker is active?
Linker stability is a common point of failure. Assuming Hydrin 2 is an NHS-ester based linker for modifying amines (similar to S-HyNic), it is highly susceptible to hydrolysis.[1]
-
Storage: The linker should be stored desiccated at the recommended temperature (typically -20°C) to prevent moisture exposure.[3]
-
Preparation: Always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.[3] Prepare linker solutions immediately before use in a dry organic solvent like DMSO or DMF.[3] Do not store the linker in solution, as its reactivity will diminish over time.[3]
Q4: What are the optimal reaction conditions (pH, buffer, molar ratio) for Hydrin 2 conjugation?
Optimal reaction conditions are crucial for maximizing yield. Assuming a two-step process involving an amine-reactive Hydrin 2 and a second linker (e.g., one that creates a 4-formylbenzamide, or 4FB, group), the pH for each step is critical.[3][4]
-
Step 1: Amine Modification (with Hydrin 2): The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[3]
-
Step 2: Conjugation (Hydrazone bond formation): The reaction between a hydrazine (B178648) (from Hydrin 2) and an aldehyde (like 4FB) to form a stable hydrazone bond is most efficient at a pH of 6.0-7.5.[3][4]
| Reaction Step | Recommended pH | Recommended Buffer | Common Molar Excess (Linker:Protein) |
| 1. Amine Modification | 7.2 - 8.5 | Phosphate (B84403) Buffer | 10-20x |
| 2. Hydrazone Formation | 6.0 - 7.5 | MES or Phosphate Buffer | 1:1 (Biomolecule 1:Biomolecule 2) |
Note: The optimal molar excess of the linker can vary depending on the number of available lysines on the protein and the desired degree of labeling. It is often necessary to perform a titration to determine the ideal ratio for your specific application.
Q5: How do I purify the final conjugate and why might I be losing my product?
Purification is necessary to remove unreacted biomolecules and excess linker.[] The choice of method depends on the size difference between the conjugate and the starting materials.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller, unreacted molecules.
-
Affinity Chromatography: If one of the biomolecules has a tag or specific binding partner, this can be an efficient way to isolate the conjugate.
-
Dialysis/Buffer Exchange: Useful for removing small molecule contaminants like excess linker, but less effective at separating unreacted protein from the conjugate.[]
Low recovery after purification can be due to:
-
Improper column selection or packing in SEC.
-
Harsh elution conditions in affinity chromatography that denature the protein.
-
Non-specific binding of the conjugate to the chromatography resin.
-
Precipitation of the conjugate due to changes in buffer composition or concentration.
Experimental Protocols
Protocol 1: General Two-Step Hydrin 2 Conjugation
This protocol assumes the conjugation of two proteins, Protein-A and Protein-B, using an amine-reactive Hydrin 2 linker and a corresponding 4FB linker.
Materials:
-
Protein-A and Protein-B in amine-free buffer (e.g., PBS, pH 7.4)
-
Hydrin 2 linker (amine-reactive NHS ester)
-
4FB linker (amine-reactive NHS ester)
-
Modification Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 8.0)[4]
-
Conjugation Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0)[4]
-
Anhydrous DMSO or DMF
-
Desalting columns
Workflow Diagram:
Caption: Experimental workflow for a two-step protein-protein conjugation.
Procedure:
Part 1: Modification of Proteins
-
Preparation: Perform a buffer exchange for both Protein-A and Protein-B into Modification Buffer (pH 8.0) using desalting columns to remove any primary amines.[4] Adjust the protein concentrations to 2-5 mg/mL.
-
Linker Dissolution: Immediately before use, dissolve the Hydrin 2 linker and 4FB linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Modification Reaction:
-
To Protein-A, add the dissolved Hydrin 2 linker to achieve the desired molar excess (e.g., 20x).
-
To Protein-B, add the dissolved 4FB linker to achieve a similar molar excess.
-
-
Incubation: Incubate both reactions for 1-2 hours at room temperature with gentle mixing.[]
-
Desalting: Remove excess, unreacted linker from both modified proteins by passing them through separate desalting columns equilibrated with Conjugation Buffer (pH 6.0).
Part 2: Conjugation Reaction
-
Combine: Mix the desalted, modified Protein-A-Hydrin2 and Protein-B-4FB in a 1:1 molar ratio.
-
Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature. For HyNic-4FB chemistry, the addition of aniline (B41778) can catalyze the reaction.[4]
-
Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size exclusion chromatography (SEC).[3]
-
Characterization: Analyze the purified fractions by SDS-PAGE to confirm the presence of a new, higher molecular weight band corresponding to the conjugate. Use UV-Vis spectroscopy to determine the concentration and degree of labeling if the linker or conjugate has a unique absorbance signature.[4]
References
Technical Support Center: Optimization of Epichlorohydrin (ECH) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of epichlorohydrin (B41342) (ECH) polymerization reactions, often associated with "Hydrin" elastomers.[1][2] The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing "Hydrin" type elastomers?
A1: "Hydrin" elastomers are typically produced through the ring-opening polymerization of epichlorohydrin (ECH).[1][2][3] This process can be initiated by various catalysts and can be tailored to produce homopolymers, copolymers (e.g., with ethylene (B1197577) oxide), or terpolymers.[4][5] The versatility of ECH, containing both an epoxide ring and a chlorine atom, allows for a variety of chemical reactions.[6]
Q2: What are the critical parameters to control during ECH polymerization?
A2: Key factors influencing the polymerization of ECH include the choice of initiator, the method of monomer addition, catalyst dosage, reaction temperature, and reaction time.[7] The molar ratio of monomer to initiator is also crucial for controlling the molecular weight of the resulting polymer.[7]
Q3: My ECH polymerization is proceeding too slowly. What can I do?
A3: To increase the reaction rate, consider the following:
-
Increase Reaction Temperature: Higher temperatures generally increase the rate of polymerization. For instance, with an emulsion double metal cyanide (EDMC) complex catalyst, increasing the reaction temperature leads to a higher molecular weight polymer.[7]
-
Optimize Catalyst Concentration: The dosage of the catalyst can significantly impact the reaction rate. An increase in catalyst dosage can lead to a higher molecular weight product.[7]
-
Monomer Addition: A continuous dropwise addition of the monomer can be beneficial for the polymerization process.[7]
Q4: I am observing a broad molecular weight distribution (high polydispersity) in my final product. How can I achieve a narrower distribution?
A4: A narrow molecular weight distribution is often achieved through controlled polymerization mechanisms. Cationic ring-opening polymerization of ECH can proceed through an activated monomer mechanism, which allows for control over the polymer's average molecular weight and polydispersity index.[3] To promote this, a slow addition of ECH to the reactant mixture containing a Lewis acid catalyst is recommended.[8]
Q5: What are common safety concerns when working with epichlorohydrin (ECH)?
A5: ECH is a toxic and potentially carcinogenic compound that requires careful handling.[9] It is a volatile, colorless liquid, and all direct contact should be avoided.[6] It is irritating to the eyes, skin, and respiratory tract, and inhalation of vapors can cause lung injury.[6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[9] ECH can also polymerize spontaneously and violently in the presence of catalysts like acids, bases, and Lewis acids.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Polymer Yield | - Inefficient catalyst system- Suboptimal reaction temperature- Insufficient reaction time- Impurities in reactants or solvent | - Catalyst: Experiment with different catalysts such as Lewis acids (e.g., boron trifluoride etherate) or EDMC complexes.[3][7] Adjust catalyst concentration.- Temperature: Optimize the reaction temperature. For some systems, a temperature of 128°C has resulted in yields over 95%.[7]- Time: Extend the reaction time. Some protocols suggest reaction times of up to 48 hours.[3]- Purity: Ensure all reactants and solvents are pure and dry. |
| Poor Control Over Molecular Weight | - Incorrect monomer to initiator ratio- Uncontrolled polymerization mechanism | - Ratio: Carefully control the molar ratio of the ECH monomer to the initiator to adjust the molecular weight.[7]- Mechanism: Employ a controlled polymerization technique like the activated monomer mechanism by slowly adding the monomer to the catalyst/initiator mixture.[8] |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality- Inconsistent reaction conditions (temperature, stirring, addition rate) | - Quality Control: Use reactants and solvents from the same batch or with consistent specifications.- Process Control: Implement strict control over all reaction parameters. Utilize automated systems for temperature control and reactant addition where possible. |
| Undesirable Side Reactions (e.g., cross-linking) | - High reaction temperature- Prolonged reaction time | - Temperature: Lower the reaction temperature to minimize side reactions.[10]- Time: Optimize the reaction time to achieve desired conversion without significant side product formation.[10] |
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization of ECH
This protocol is based on a method for synthesizing polyepichlorohydrin (PECH) diol.[3]
-
Reactor Setup: A 250 ml four-neck reactor is equipped with a mechanical stirrer, a condenser with a calcium chloride tube, a thermometer, and a nitrogen inlet.
-
Initiator and Solvent: The initiator (e.g., ethylene glycol) and solvent (e.g., dichloromethane (B109758) - DCM) are placed into the reactor.
-
Catalyst Addition: Boron trifluoride etherate catalyst is added dropwise over 5 minutes, followed by vigorous stirring for 10-20 minutes at room temperature under a nitrogen atmosphere.
-
Cooling: An ice-salt bath is used to cool the reactor contents to 0°C.
-
Monomer Addition: Once the target temperature is reached, the ECH monomer is added dropwise to the initiator/catalyst mixture over a period of 20-30 minutes.
-
Polymerization: The polymerization reaction is carried out for 48 hours.
-
Work-up: The resulting PECH is dissolved in DCM and washed several times with distilled water to remove unreacted compounds. The polymer solution layer is then dried.
Diagrams
Caption: Experimental workflow for cationic ring-opening polymerization of ECH.
Caption: Troubleshooting logic for common ECH polymerization issues.
References
- 1. Hydrin ECO Rubber Elastomers | Zeon Chemicals [zeonchemicals.com]
- 2. ECO (Epichlorohydrin Rubber) | Synthetic Rubbers | Zeon Corporation [zeon.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. gbsa.com [gbsa.com]
- 5. US4287324A - Compositions of epichlorohydrin rubber and polyester - Google Patents [patents.google.com]
- 6. olinepoxy.com [olinepoxy.com]
- 7. Synthesis and Characterization of Polyepichlorohydrin with Terminal Hydroxyl [energetic-materials.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
preventing aggregation during Hydrin 2 crosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the crosslinking of Hydrin 2.
Hydrin 2 Peptide: A cyclic peptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly, featuring a disulfide bridge between the two cysteine residues.
Troubleshooting Guide: Preventing Hydrin 2 Aggregation During Crosslinking
Problem: My Hydrin 2 solution becomes cloudy or forms a precipitate during the crosslinking reaction.
Cause: Peptide aggregation is a common issue that can be influenced by several factors, including peptide concentration, buffer pH, temperature, and the choice of crosslinker. For Hydrin 2, its specific amino acid sequence and the presence of a disulfide bond can also contribute to aggregation under suboptimal conditions.
Solutions:
| Parameter | Recommendation for Hydrin 2 | Rationale |
| Peptide Concentration | Work with the lowest feasible concentration, ideally in the low micromolar range to start. | High concentrations of peptides increase the likelihood of intermolecular interactions, which can lead to aggregation. |
| pH of the Reaction Buffer | Maintain a buffer pH that is at least 2 units away from the isoelectric point (pI) of Hydrin 2. The calculated pI of Hydrin 2 is approximately 9.8. Therefore, a buffer with a pH of 7.8 or lower is recommended. | At its pI, a peptide has a neutral net charge, which minimizes electrostatic repulsion between molecules and increases the propensity for aggregation.[1] By working at a pH away from the pI, the peptide will have a net positive or negative charge, increasing repulsion and solubility. |
| Buffer Composition | Use non-amine containing buffers for amine-reactive crosslinkers (e.g., NHS esters). Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable. | Buffers containing primary amines, such as Tris or glycine, will compete with the target amine groups on the peptide for reaction with the crosslinker, reducing crosslinking efficiency. |
| Additives | Consider the addition of stabilizing agents to the reaction buffer. | These additives can help to maintain the peptide in its native conformation and prevent aggregation.[2] See the table below for specific recommendations. |
| Crosslinker Selection | Choose a crosslinker with appropriate reactivity and spacer arm length for your application. | The choice of crosslinker is critical. For Hydrin 2, which contains an arginine residue, crosslinkers targeting the guanidinium (B1211019) group can be considered in addition to those targeting the N-terminal amine. Cysteine-reactive crosslinkers can also be used if the disulfide bond is first reduced. |
| Temperature | Perform the crosslinking reaction at a controlled and consistent temperature, typically starting at 4°C or room temperature. | Temperature fluctuations can affect peptide stability and the rate of the crosslinking reaction. Higher temperatures can sometimes promote aggregation. |
| Disulfide Bond Integrity | To avoid scrambling of the existing disulfide bond, it is crucial to control the redox environment.[3] | If the goal is to crosslink other sites on the peptide while maintaining the disulfide bridge, avoid the use of reducing agents. If targeting the cysteines for crosslinking, a reducing agent like DTT or TCEP will be necessary to break the disulfide bond first. |
Table of Additives to Prevent Hydrin 2 Aggregation
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action & Suitability for Hydrin 2 |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide. Generally well-tolerated and suitable for Hydrin 2. |
| Polyols | Glycerol, Mannitol | 10-20% (v/v) | Increase solvent viscosity and stabilize the peptide's structure. Suitable for Hydrin 2. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Arginine can suppress aggregation by interacting with hydrophobic and charged residues.[4] Given that Hydrin 2 already contains arginine, adding more may further enhance solubility. |
| Non-denaturing Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations. Use with caution as they may interfere with downstream applications. |
| Organic Solvents | DMSO, DMF | <10% (v/v) | Can disrupt hydrophobic interactions and aid in dissolving hydrophobic peptides.[5] Use minimal amounts as they can impact peptide structure and may be incompatible with biological assays. |
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of Hydrin 2 and why is it important for my crosslinking experiment?
A1: The calculated isoelectric point (pI) of Hydrin 2 (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly) is approximately 9.8. The pI is the pH at which the peptide has no net electrical charge. Peptides are often least soluble at their pI, which can lead to aggregation.[1] To maintain solubility and prevent aggregation during your crosslinking experiment, it is crucial to use a buffer with a pH at least 2 units above or below the pI. For Hydrin 2, a buffer with a pH of 7.8 or lower is recommended.
Q2: My lyophilized Hydrin 2 peptide is difficult to dissolve. What should I do?
A2: Peptides rich in certain amino acids can be challenging to dissolve. Given Hydrin 2's arginine content, it should be soluble in aqueous solutions.[4] If you encounter difficulties, try the following:
-
Use an acidic solvent for initial dissolution: Dissolve the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid, before adding your final buffer.[6]
-
Sonication: Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[5]
-
Vortexing: Gentle vortexing can also aid in solubilization.
Q3: Can I target the cysteine residues in Hydrin 2 for crosslinking?
A3: Yes, but it requires an additional step. The two cysteine residues in Hydrin 2 are involved in a disulfide bridge, which makes them unavailable for reaction with thiol-reactive crosslinkers. To target these cysteines, you must first reduce the disulfide bond using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2] After reduction, the free thiol groups can be targeted by maleimide (B117702) or haloacetyl-based crosslinkers. Be aware that breaking the disulfide bond will linearize the peptide and may alter its conformation.
Q4: What type of crosslinker should I use for Hydrin 2 if I want to keep the disulfide bond intact?
A4: To preserve the native cyclic structure of Hydrin 2, you can target other reactive groups on the peptide. The primary amine at the N-terminus and the guanidinium group of the arginine residue are potential targets.
-
Amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines.
-
Arginine-reactive crosslinkers: While less common, crosslinkers that react with the guanidinium group of arginine, such as those based on phenylglyoxal, can be used.
Q5: How can I prevent the disulfide bond in Hydrin 2 from scrambling during my experiment?
A5: Disulfide bond scrambling, or the incorrect formation of disulfide bonds, can occur, especially at alkaline pH.[3] To prevent this:
-
Work at a slightly acidic to neutral pH: This will help to minimize the reactivity of any free thiols that might be present.
-
Avoid reducing agents: If you do not intend to break the disulfide bond, do not add any reducing agents to your buffers.
-
Use a chelating agent: Trace amounts of metal ions can sometimes catalyze disulfide exchange. Including a small amount of EDTA in your buffer can help to prevent this.
Experimental Protocols
Protocol 1: General Crosslinking of Hydrin 2 using an Amine-Reactive Crosslinker
This protocol provides a starting point for crosslinking Hydrin 2 with an NHS-ester crosslinker, such as BS3 (a water-soluble option).
Materials:
-
Lyophilized Hydrin 2 peptide
-
Crosslinking buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
BS3 (bis(sulfosuccinimidyl)suberate) crosslinker
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO
-
Microcentrifuge tubes
Procedure:
-
Prepare Hydrin 2 Stock Solution:
-
Allow the lyophilized Hydrin 2 to come to room temperature.
-
Dissolve the peptide in the crosslinking buffer to a stock concentration of 1-2 mg/mL. If solubility is an issue, refer to the FAQ on dissolving the peptide.
-
Centrifuge the solution at >10,000 x g for 5 minutes to pellet any insoluble material and transfer the supernatant to a new tube.
-
-
Prepare Crosslinker Stock Solution:
-
Immediately before use, dissolve the BS3 in anhydrous DMSO to a concentration of 25 mM.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, dilute the Hydrin 2 stock solution with crosslinking buffer to the desired final reaction concentration (e.g., 10-100 µM).
-
Add the BS3 stock solution to the Hydrin 2 solution to achieve the desired molar excess of crosslinker (start with a 20-fold molar excess).
-
Incubate the reaction at room temperature for 30 minutes.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted BS3.
-
-
Analysis:
-
Analyze the crosslinked products using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: A logical workflow for troubleshooting aggregation during Hydrin 2 crosslinking.
Caption: Factors contributing to Hydrin 2 aggregation and corresponding preventative measures.
References
- 1. Isoelectric Point Calculator | AAT Bioquest [aatbio.com]
- 2. jpt.com [jpt.com]
- 3. Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Hydrin 2 Solubility
Welcome to the technical support center for Hydrin 2. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of Hydrin 2. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving Hydrin 2?
A1: Hydrin 2 is a hydrophobic compound with limited aqueous solubility.[1][2] For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are recommended. For aqueous-based assays, the use of co-solvents or surfactants may be necessary to maintain solubility.[3][4] It is crucial to assess the compatibility of any solvent with your specific experimental system.
Q2: My Hydrin 2 is precipitating out of solution during my experiment. What can I do?
A2: Precipitation of Hydrin 2 from aqueous solutions is a common issue. This can be caused by a variety of factors including the concentration of Hydrin 2, the pH of the buffer, temperature, and the presence of other components in the solution. To address this, you can try lowering the concentration of Hydrin 2, adjusting the pH of your buffer, or incorporating solubilizing excipients such as cyclodextrins or surfactants.[3][5][6]
Q3: Can I use pH modification to improve the solubility of Hydrin 2?
A3: Yes, pH adjustment can be a simple and effective method for improving the solubility of ionizable compounds.[4] If Hydrin 2 has acidic or basic functional groups, its solubility will be pH-dependent. For a weakly basic compound, decreasing the pH will increase solubility, while for a weakly acidic compound, increasing the pH will enhance solubility. It is advisable to determine the pKa of Hydrin 2 to optimize the pH for maximum solubility.
Q4: What are some recommended techniques to enhance the aqueous solubility of Hydrin 2 for in vivo studies?
A4: For in vivo applications, enhancing aqueous solubility is critical for bioavailability.[7][8] Several advanced formulation strategies can be employed, including:
-
Co-crystals: Forming co-crystals of Hydrin 2 with a suitable co-former can significantly improve its solubility and dissolution rate.[9]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of Hydrin 2 in a polymer matrix can increase its apparent solubility and dissolution rate.[2] Spray drying is a common technique to produce such dispersions.[2]
-
Nanosuspensions: Reducing the particle size of Hydrin 2 to the nanometer range can increase the surface area for dissolution, thereby improving the dissolution rate and extent.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues with Hydrin 2.
Problem: Hydrin 2 is not dissolving in the chosen solvent.
-
Verify Solvent Choice: Ensure you are using an appropriate organic solvent for the initial stock solution (e.g., DMSO, DMF).
-
Check Compound Purity: Impurities can sometimes affect solubility. Verify the purity of your Hydrin 2 sample.
-
Apply Gentle Heating and Sonication: Gently warm the solution and use a sonicator to aid dissolution. Avoid excessive heat which may degrade the compound.
Problem: Hydrin 2 precipitates when diluting the stock solution into an aqueous buffer.
-
Reduce Final Concentration: The final concentration in the aqueous medium may be above the solubility limit. Try performing a serial dilution to a lower final concentration.
-
Incorporate a Co-solvent: If compatible with your assay, include a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in your aqueous buffer.[3][6]
-
Use a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can form micelles to encapsulate and solubilize hydrophobic compounds.[4]
-
pH Adjustment: If Hydrin 2 is ionizable, adjust the pH of the aqueous buffer to increase its solubility.[4]
Below is a troubleshooting workflow diagram to guide your decision-making process.
Quantitative Data
The following tables provide hypothetical solubility data for Hydrin 2 in various solvents and conditions to guide your experimental design.
Table 1: Solubility of Hydrin 2 in Common Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Dimethylformamide (DMF) | > 100 |
| Ethanol | 15 |
| Methanol | 10 |
| Acetone | 25 |
Table 2: Aqueous Solubility of Hydrin 2 with Different Solubilizing Agents
| Aqueous System (pH 7.4) | Hydrin 2 Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | < 1 |
| PBS + 5% Ethanol | 12 |
| PBS + 1% Tween 80 | 55 |
| PBS + 10 mM Hydroxypropyl-β-Cyclodextrin | 150 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol determines the equilibrium solubility of Hydrin 2 in a given solvent system.
-
Preparation: Add an excess amount of Hydrin 2 powder to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of Hydrin 2 using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Hydrin 2 Nanosuspension by Wet Milling
This protocol describes a common method for enhancing the dissolution rate of poorly soluble drugs.
-
Slurry Preparation: Prepare a slurry of Hydrin 2 in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a set temperature and speed for a specified duration.
-
Monitoring: Periodically measure the particle size distribution using a technique like laser diffraction or dynamic light scattering until the desired particle size is achieved.
-
Separation: Separate the nanosuspension from the grinding media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Hypothetical Signaling Pathway
Proper solubilization of Hydrin 2 is critical for its biological activity. The following diagram illustrates a hypothetical signaling pathway where Hydrin 2, once solubilized and able to cross the cell membrane, inhibits a key kinase, leading to a downstream cellular response.
References
- 1. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upperton.com [upperton.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. ijpsm.com [ijpsm.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the solubility of pseudo-hydrophobic Alzheimer’s Disease medicinal chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Epichlorohydrin Reactions
Disclaimer: The term "Hydrin 2" is not a standard chemical nomenclature. This guide assumes it refers to reactions involving epichlorohydrin (B41342) (ECH) , a common industrial chemical sometimes known by the trade name Hydrin. ECH is a highly reactive compound used in the synthesis of epoxy resins, glycerol, and other valuable chemicals.[1] This support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their epichlorohydrin reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving epichlorohydrin? A1: Epichlorohydrin is a versatile chemical intermediate.[2] Its high reactivity is due to the presence of both an epoxide ring and a chlorine atom. The most common reactions include:
-
Ring-opening reactions: The epoxide ring can be opened by various nucleophiles such as alcohols, amines, water, and carboxylic acids.[3][4][5]
-
Substitution reactions: The chlorine atom can be displaced by nucleophiles.
-
Polymerization: ECH can polymerize, especially in the presence of catalysts like acids or bases, which can sometimes be an undesired side reaction.[2]
-
Synthesis of Glycidyl (B131873) Ethers: A key application is the reaction with alcohols or phenols to form glycidyl ethers, which are precursors to epoxy resins.[2][6]
Q2: What are the primary safety concerns when working with epichlorohydrin? A2: Epichlorohydrin is a hazardous substance and must be handled with extreme caution.[7] Key safety concerns include:
-
Toxicity: It is toxic by inhalation, ingestion, and skin contact.[8][9][10]
-
Carcinogenicity: It is classified as a probable human carcinogen.[1][8]
-
Irritation: It is a severe irritant to the eyes, skin, and respiratory tract.[2][8]
-
Flammability: It is a flammable liquid, and its vapor can form explosive mixtures with air.[9]
-
Reactivity: It can polymerize violently, especially in the presence of catalysts or heat.[2][7] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
Q3: How can I purify epichlorohydrin before use? A3: Using pure reagents is crucial for optimal reaction outcomes.[11] Impurities in epichlorohydrin can interfere with the reaction. Distillation is a common method for purification. For moisture-sensitive reactions, it's important to ensure the ECH is dry. Store purified ECH under a nitrogen atmosphere to prevent moisture absorption and polymerization.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with epichlorohydrin.
Issue 1: Low Product Yield
Q: My reaction yield is consistently low. What are the potential causes and solutions? A: Low yield can be attributed to several factors, from suboptimal reaction conditions to product loss during workup.
-
Suboptimal Temperature: Incorrect temperature can lead to slow reaction rates or promote side reactions.[11][13] For instance, in the synthesis of ECH from dichloropropanols, the yield peaks at 50°C and then rapidly decreases due to hydrolysis at higher temperatures.[13][14]
-
Incorrect Molar Ratio: An inappropriate ratio of reactants can result in incomplete conversion.[11]
-
Solution: For reactions with nucleophiles like 2-aminophenol (B121084), using a large excess of epichlorohydrin (e.g., a molar ratio of 1:9 to 1:15) can favor the desired product formation.[11]
-
-
Ineffective Catalyst: The chosen catalyst may not be optimal for the desired transformation.
-
Product Loss During Workup: The product may be lost during extraction or purification.
Issue 2: Formation of Multiple Products (Low Selectivity)
Q: I'm observing multiple spots on my TLC plate, indicating low selectivity. How can I improve this? A: Low selectivity is a common problem when working with multifunctional molecules reacting with ECH.
-
Competitive Reaction Sites: Molecules with multiple nucleophilic sites (e.g., amino and hydroxyl groups in 2-aminophenol) can react at different positions.[11]
-
Solution: Use protecting groups to block the more reactive site. For example, to achieve selective O-alkylation of 2-aminophenol, protect the more nucleophilic amino group by forming a Schiff base with benzaldehyde (B42025) before reacting with ECH.[11]
-
-
Side Reactions: Undesired reactions, such as hydrolysis of the epoxide ring or polymerization of ECH, can compete with the desired reaction.[11][19]
-
Solution: Carefully control reaction conditions. Adding reagents slowly and maintaining the optimal temperature can minimize side reactions.[11] Performing the reaction in a suitable solvent can also help control the reaction rate.[11] The presence of water can sometimes be beneficial, facilitating proton transfer and suppressing side reactions in specific cases, but can also lead to hydrolysis.[20]
-
Issue 3: Formation of a Tarry, Intractable Mixture (Polymerization)
Q: My reaction mixture turned into a thick, tarry substance. What happened and how can I prevent it? A: This is a classic sign of uncontrolled polymerization of epichlorohydrin.
-
Cause: ECH can polymerize spontaneously, and this process is accelerated by catalysts such as acids, bases, and certain metals like aluminum or zinc.[2][7] Uncontrolled temperature increases (exotherms) can also trigger rapid polymerization.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range and ensure adequate cooling capacity to handle any exotherms.[21]
-
Use of a Solvent: Performing the reaction in a suitable solvent helps to dissipate heat and control the reaction rate.[11]
-
Material Compatibility: Avoid using materials containing aluminum, zinc, or their alloys in your reaction setup.[2]
-
Controlled Reagent Addition: Add reagents, especially catalysts, slowly and in a controlled manner.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize optimized conditions for common epichlorohydrin reactions based on literature data.
Table 1: Synthesis of Epichlorohydrin from Dichloropropanol (DCP)
| Parameter | Optimal Value | Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 50°C | 73.8% | [13][14] |
| Residence Time (Tubular Reactor) | 15 seconds | ~75% | [13] |
| Molar Ratio (NaOH:DCP) | 1.05 : 1 | 74.6% |[13] |
Table 2: Ring-Opening of ECH with 2-Aminophenol
| Parameter | Recommended Condition | Purpose | Reference |
|---|---|---|---|
| Reaction Temperature | 50-60°C | Optimize reaction rate vs. side reactions | [11] |
| Molar Ratio (Aminophenol:ECH) | 1:9 to 1:15 | Favor desired product formation | [11] |
| Catalyst | Phase transfer catalyst | Enhance selective O-alkylation |[11] |
Table 3: Ring-Opening of ECH with Neodecanoic Acid (NDA) in a Microreactor
| Parameter | Condition | NDA Conversion | Reference |
|---|---|---|---|
| Temperature (Stage 1) | 110°C | 87% (in 10 min) | [3] |
| Temperature (Stage 2 - Aging) | 90°C | >99% | [3] |
| Molar Ratio (NDA:ECH:TMAN*:H₂O) | 1:1.12:0.05:1.2 | Optimal for high conversion | [3] |
*TMAN: Trimethylamine
Experimental Protocols
Protocol: Selective O-Alkylation of 2-Aminophenol with Epichlorohydrin
This protocol describes a general strategy for the selective synthesis of the O-glycidyl ether of 2-aminophenol by protecting the amino group.[11]
Part A: Protection of the Amino Group (Schiff Base Formation)
-
Dissolve 2-aminophenol in a suitable solvent like methanol.
-
Add an equimolar amount of benzaldehyde.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the resulting Schiff base (an imine) by filtration or evaporation of the solvent.
Part B: Reaction with Epichlorohydrin
-
In a reaction flask under a nitrogen atmosphere, charge the protected 2-aminophenol (Schiff base), a large excess of epichlorohydrin (e.g., 10 molar equivalents), and a suitable catalyst (e.g., a phase transfer catalyst).
-
Heat the mixture to the optimized temperature (e.g., 60°C) and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.
Part C: Dehydrochlorination and Deprotection
-
Cool the reaction mixture slightly (e.g., to 50-55°C).
-
Add a 50% w/w aqueous solution of NaOH dropwise over several hours. This step facilitates the formation of the new epoxide ring.
-
Maintain the temperature for an additional few hours to ensure the reaction goes to completion.
-
The Schiff base protecting group is typically hydrolyzed during the work-up.
Part D: Work-up and Purification
-
Separate the organic phase.
-
Wash the organic phase several times with distilled water to remove residual salts.
-
Remove excess epichlorohydrin and water, initially by azeotropic distillation, followed by vacuum distillation.
-
Purify the final product, for example, by vacuum distillation or column chromatography.[11]
Visualizations: Workflows and Pathways
Caption: A logical workflow for troubleshooting common issues in epichlorohydrin reactions.
Caption: Reaction pathway for a primary amine with epichlorohydrin.
Caption: A typical workflow for the purification of epichlorohydrin reaction products.
References
- 1. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 2. olinepoxy.com [olinepoxy.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 10. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Step-by-Step Guide to Epichlorohydrin (ECH) Production and Use [chemanalyst.com]
- 13. researchgate.net [researchgate.net]
- 14. atlantis-press.com [atlantis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
- 18. Separation method of epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 19. US20100032617A1 - Process for manufacturing epichlorohydrin - Google Patents [patents.google.com]
- 20. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
Hydrin 2 (Terazosin) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hydrin 2 (Terazosin) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hydrin 2 (Terazosin)?
Hydrin 2 (Terazosin) is a selective alpha-1 adrenoceptor antagonist.[1] Its primary mechanism of action involves blocking the binding of norepinephrine (B1679862) to alpha-1 adrenergic receptors on smooth muscle cells. This inhibition leads to the relaxation of smooth muscle tissues, particularly in blood vessels and the prostate gland.[2]
Q2: Are there alternative or secondary mechanisms of action for Hydrin 2 (Terazosin)?
Yes, research suggests that Terazosin (B121538) has effects beyond alpha-1 adrenoceptor blockade. It has been shown to induce apoptosis (programmed cell death) in prostate cancer cells and may have neuroprotective properties through the activation of the enzyme phosphoglycerate kinase 1 (PGK1), which is involved in cellular energy metabolism.[3][4]
Q3: What are the common side reactions observed with Hydrin 2 (Terazosin) in a laboratory setting?
In experimental models, the most relevant side reactions to monitor are related to its primary mechanism of action. These include hypotension (a drop in blood pressure), particularly orthostatic hypotension, which is a sudden drop in blood pressure upon standing up.[1] In cell culture experiments, high concentrations of Terazosin can lead to cytotoxicity.[2]
Troubleshooting Guides
In Vitro Experiments
Problem: I am observing unexpected cytotoxicity or a decrease in cell viability in my cell culture experiments with Hydrin 2 (Terazosin).
Possible Cause: The concentration of Terazosin may be too high for your specific cell line. While Terazosin has been shown to induce apoptosis in some cancer cell lines, excessively high concentrations can lead to non-specific cytotoxicity.
Solution:
-
Concentration Optimization: It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental goals.
-
Recommended Concentration Ranges:
-
For studies on the effects of alpha-1 adrenoceptor antagonism, lower concentrations are typically sufficient.
-
In studies investigating the apoptotic effects of Terazosin on prostate cancer cell lines like PC-3, significant inhibition of cell viability has been observed at concentrations above 50 µM, with a reported IC50 value of approximately 130 µM.
-
For neuroprotection studies, much lower concentrations, in the nanomolar range (e.g., 50 nM), have been shown to be effective.[5]
-
Experimental Protocol: Determining Optimal Terazosin Concentration in Cell Culture
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Terazosin Preparation: Prepare a stock solution of Terazosin in a suitable solvent (e.g., DMSO) and then dilute it in your cell culture medium to create a range of final concentrations. It is advisable to test a wide range of concentrations initially (e.g., from nanomolar to high micromolar).
-
Treatment: Treat the cells with the different concentrations of Terazosin. Include a vehicle control (medium with the solvent used to dissolve Terazosin) and an untreated control.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the Terazosin concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) and to identify the non-toxic concentration range for your experiments.
In Vivo Experiments
Problem: I am observing signs of distress in my animal models, such as lethargy or a sudden drop in blood pressure, after administering Hydrin 2 (Terazosin).
Possible Cause: The dose of Terazosin may be too high, leading to excessive hypotension. This is a known side effect in both clinical and preclinical settings.
Solution:
-
Dose Adjustment: The dosage of Terazosin should be carefully selected and may need to be adjusted based on the animal model and the intended therapeutic effect.
-
Recommended Dosage Ranges:
-
In spontaneously hypertensive rats, oral doses of 0.1 to 3.0 mg/kg have been shown to lower blood pressure without increasing heart rate.[6]
-
In studies with dogs, doses up to 300 mg/kg have been tested, but testicular atrophy was observed at this high dose after three months. A lower dose of 20 mg/kg/day for a year did not show this effect.[7]
-
-
Administration Route and Timing: The method and timing of administration can influence the onset and severity of side effects. For instance, administering the first dose at a time of reduced activity for the animals might mitigate the effects of a potential initial hypotensive episode.
-
Monitoring: Closely monitor the animals for any signs of adverse effects, especially after the initial doses. This should include regular monitoring of blood pressure and heart rate if the experimental design allows.
Experimental Protocol: Mitigating Hypotension in Animal Models
-
Dose Titration: Begin with a low dose of Terazosin and gradually increase it to the desired therapeutic level. This allows the animal's system to acclimate to the medication.
-
Blood Pressure Monitoring: If feasible within your experimental setup, monitor the blood pressure of the animals before and at various time points after Terazosin administration. This will help you to understand the pharmacokinetic and pharmacodynamic effects of the drug in your model.
-
Observation: Regularly observe the animals for any behavioral changes, such as lethargy, dizziness, or fainting.
-
Supportive Care: If an animal shows signs of severe hypotension, provide supportive care as per your institution's animal care guidelines. This may include placing the animal in a recumbent position.
Data Presentation
Table 1: In Vitro Concentrations of Terazosin and Observed Effects
| Cell Line | Concentration | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | > 50 µM | Significant inhibition of cell viability | |
| PC-3 (Prostate Cancer) | ~ 130 µM | IC50 for cell viability | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 9.9 µM | IC50 for inhibition of VEGF-induced proliferation | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 6.8 µM | IC50 for inhibition of VEGF-induced tube formation | [2] |
| SH-SY5Y (Neuroblastoma) | 50 nM | Agonistic activity on Pgk1 | [5] |
Table 2: In Vivo Dosages of Terazosin and Observed Effects
| Animal Model | Dosage | Route | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | 0.1 - 3.0 mg/kg | Oral | Lowered blood pressure without increasing heart rate | [6] |
| Rats | 40 and 250 mg/kg/day (2 years) | Oral | Increased incidence of testicular atrophy | [7] |
| Dogs | 300 mg/kg/day (3 months) | Oral | Testicular atrophy | [7] |
| Dogs | 20 mg/kg/day (1 year) | Oral | No testicular atrophy observed | [7] |
| Anesthetized Dogs | 10, 100, and 300 µg/kg | Intravenous | Dose-dependent decrease in blood pressure |
Visualizations
Caption: Overview of Hydrin 2 (Terazosin) mechanisms of action.
Caption: Troubleshooting workflow for Hydrin 2 (Terazosin) experiments.
References
- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terazosin Capsules, 1mg, 2mg, 5mg and 10 mg [dailymed.nlm.nih.gov]
Technical Support Center: Hydrin 2 Conjugation
Welcome to the technical support center for Hydrin 2 conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Hydrin 2.
Troubleshooting Guide: Optimizing Buffer pH
Optimizing the buffer pH is a critical step in achieving efficient and reproducible Hydrin 2 conjugation. The pH of the reaction environment directly influences the charge and reactivity of the functional groups involved in the conjugation chemistry. Below are common issues, their potential causes, and recommended solutions related to buffer pH.
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH for reactive groups: The pH may not be optimal for the specific conjugation chemistry being used (e.g., amine-reactive or thiol-reactive). For instance, NHS esters react most efficiently with primary amines at a pH between 7 and 9.[1] | Systematically screen a range of pH values to determine the optimal condition for your specific Hydrin 2 construct and conjugation partner. It is recommended to test pH increments of 0.5 within the suggested range for the chemistry.[2] |
| Hydrolysis of conjugation reagent: NHS esters are susceptible to hydrolysis, especially at alkaline pH, which reduces the amount of reagent available for conjugation. | Prepare the conjugation reagent fresh and add it to the reaction mixture immediately. Consider performing the reaction at a slightly lower pH within the optimal range (e.g., pH 7.0-7.5) to balance reactivity and stability. | |
| Protein Precipitation or Aggregation | pH is near the isoelectric point (pI) of Hydrin 2: When the buffer pH is close to the pI of a protein, its net charge is minimal, reducing solubility and leading to aggregation.[3] | Adjust the buffer pH to be at least one unit away from the pI of your Hydrin 2 construct. If the pI is unknown, perform a pH scouting experiment to identify the pH range where the protein remains soluble. |
| Incorrect buffer composition: Certain buffer components can interfere with the conjugation reaction or the stability of Hydrin 2. For example, buffers containing primary amines (e.g., Tris) will compete with the target protein for amine-reactive reagents.[3] | Use a non-interfering buffer at the desired pH. For amine-reactive chemistries, buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable choices. | |
| Inconsistent Results Between Experiments | Poor buffer preparation or pH drift: Inaccurate preparation of buffers or changes in pH during the reaction can lead to variability. The pKa of a buffer, and therefore its buffering capacity, can be influenced by temperature. | Prepare buffers carefully and verify the pH with a calibrated pH meter at the temperature at which the reaction will be performed. Ensure the chosen buffer has a pKa within one pH unit of the target reaction pH for effective buffering.[4][5] |
| Non-Specific Binding | Inappropriate pH leading to undesirable side reactions: The pH can influence the reactivity of other functional groups on the protein, leading to non-specific conjugation. | After conjugation, use a blocking agent like Bovine Serum Albumin (BSA) or polyethylene (B3416737) glycol (PEG) to prevent non-specific interactions.[6] Optimizing the pH can also help minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting pH for Hydrin 2 conjugation?
A1: The ideal starting pH depends on the specific conjugation chemistry you are employing. For chemistries targeting primary amines (e.g., using NHS esters), a good starting point is a pH range of 7.0 to 8.0. For thiol-reactive chemistries (e.g., using maleimides), a pH range of 6.5 to 7.5 is generally recommended to ensure the thiol groups are sufficiently nucleophilic while minimizing hydrolysis of the maleimide. It is crucial to empirically determine the optimal pH for your specific Hydrin 2 molecule and conjugation partner.[6]
Q2: Which buffers are recommended for Hydrin 2 conjugation?
A2: The choice of buffer is critical to avoid interference with the conjugation reaction.
-
For amine-reactive chemistries: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer are commonly used. Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane).[7]
-
For thiol-reactive chemistries: Phosphate (B84403) buffers are a good choice. It is advisable to include a chelating agent like EDTA (2-5 mM) to prevent metal-catalyzed oxidation of thiols.[8]
Q3: How does the isoelectric point (pI) of Hydrin 2 affect the choice of buffer pH?
A3: The isoelectric point (pI) is the pH at which a protein has no net electrical charge. At a pH near the pI, protein solubility is at its minimum, which can lead to precipitation and aggregation.[3] To maintain the solubility of Hydrin 2 during conjugation, the buffer pH should be at least one pH unit above or below its pI.
Q4: Can I use the same buffer for storing Hydrin 2 and for the conjugation reaction?
A4: Not necessarily. The optimal buffer for long-term storage of Hydrin 2 might not be the optimal buffer for the conjugation reaction. Storage buffers may contain additives like glycerol (B35011) or stabilizing proteins that could interfere with the conjugation process. It is best practice to perform a buffer exchange step to transfer Hydrin 2 into the appropriate conjugation buffer before initiating the reaction.[2]
Experimental Protocol: Buffer pH Optimization for Hydrin 2 Conjugation
This protocol provides a general guideline for determining the optimal buffer pH for the conjugation of Hydrin 2.
1. Materials:
-
Purified Hydrin 2
-
Conjugation partner (e.g., fluorescent dye, small molecule)
-
Conjugation buffers: A series of buffers with varying pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, 8.0, and 8.5). Ensure the buffer system is compatible with your conjugation chemistry.
-
Buffer exchange columns (e.g., desalting columns)
-
Reaction tubes
-
Analytical equipment for assessing conjugation efficiency (e.g., spectrophotometer, HPLC, SDS-PAGE)
2. Procedure:
-
Buffer Exchange: Equilibrate several small aliquots of Hydrin 2 into the different conjugation buffers using buffer exchange columns. This removes any interfering substances from the storage buffer.
-
Protein Concentration Measurement: Determine the concentration of Hydrin 2 in each buffer after the exchange.
-
Conjugation Reaction Setup: For each pH to be tested, set up a conjugation reaction. Add the conjugation partner to the Hydrin 2 solution at a specific molar ratio.
-
Incubation: Incubate the reactions at a controlled temperature for a defined period.
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent or by removing the excess, unreacted conjugation partner.
-
Analysis of Conjugation Efficiency: Analyze the extent of conjugation for each reaction. This can be done by:
-
Spectrophotometry: If the conjugation partner has a distinct absorbance, the degree of labeling can be calculated.
-
SDS-PAGE: A shift in the molecular weight of the conjugate compared to the unconjugated Hydrin 2 can indicate successful conjugation.
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugate from the unconjugated protein and quantify the reaction products.
-
-
Data Analysis: Compare the conjugation efficiency at each pH to determine the optimal condition.
Data Presentation
The results of the pH optimization experiment can be summarized in a table for easy comparison.
| Buffer pH | Hydrin 2 Concentration (mg/mL) | Molar Ratio (Hydrin 2:Partner) | Conjugation Efficiency (%) | Observations (e.g., precipitation) |
| 6.5 | 1.0 | 1:5 | 15 | No precipitation |
| 7.0 | 1.0 | 1:5 | 45 | No precipitation |
| 7.5 | 1.0 | 1:5 | 85 | No precipitation |
| 8.0 | 1.0 | 1:5 | 70 | Slight turbidity |
| 8.5 | 1.0 | 1:5 | 50 | Visible precipitate |
Visualization
Caption: Troubleshooting workflow for optimizing buffer pH in Hydrin 2 conjugation.
References
Technical Support Center: Purifying Hydrin 2 (Dehydrin) Labeled Proteins
Introduction: This technical support guide addresses the unique challenges associated with the purification of proteins labeled with Hydrin 2, a member of the Dehydrin family of proteins. Dehydrins are intrinsically disordered proteins (IDPs) known for their high hydrophilicity and thermostability, which are crucial for their role in protecting plants from dehydration stress.[1] These same properties, however, can present unique obstacles during recombinant expression and purification. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help researchers navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of Dehydrin proteins that affect purification? Dehydrin proteins (Group II Late Embryogenesis Abundant proteins) are defined by several key features that influence purification strategies:
-
High Hydrophilicity: They are rich in charged and polar amino acids, making them highly soluble in aqueous buffers.[1]
-
Intrinsically Disordered Structure: Dehydrins lack a stable tertiary structure in their native state, which can make them susceptible to proteolysis but may also improve the accessibility of affinity tags.[1][2]
-
Thermostability: Many Dehydrins can withstand heat treatment, a property that can be exploited as an effective, non-chromatographic purification step to denature and precipitate contaminating proteins.[1]
-
Conserved Motifs: They contain conserved sequences like the K-segment (a lysine-rich motif), which contributes to their high net positive charge at neutral pH and is vital for their function, including binding to membranes.[1][3]
Q2: My His-tagged Dehydrin protein is in the soluble fraction but won't bind to the Ni-NTA column. What are the possible causes? Failure to bind to an Immobilized Metal Affinity Chromatography (IMAC) resin is a common issue. Several factors could be responsible:
-
Inaccessible His-Tag: Although Dehydrins are disordered, the local protein sequence flanking the tag could sterically hinder its interaction with the resin.[4]
-
Interfering Buffer Components: Agents like EDTA, DTT, or β-mercaptoethanol in your lysis or binding buffer can strip the nickel ions from the column, preventing binding.[5]
-
Incorrect pH: The pH of your binding buffer should be optimal for histidine's affinity for nickel, typically around 7.5-8.0. Imidazole (B134444) itself can lower the buffer's pH, so it's crucial to pH the final solution.[4]
-
Low Expression Levels: The amount of tagged protein in your lysate may be too low for detection after the purification process. Confirm expression levels via Western blot before proceeding with large-scale purification.[6]
Q3: Is tag removal necessary for Dehydrin proteins, and what are the challenges? Whether to remove an affinity tag (like GST or His-tag) depends on the downstream application.[7] For structural studies or some functional assays, the tag's presence could interfere with the protein's activity or folding.[7] The primary challenges include:
-
Protease Inefficiency: The intrinsically disordered nature of Dehydrins might lead to non-specific cleavage by the protease used for tag removal.
-
Yield Loss: Any additional purification step, such as the one required to remove the protease after cleavage, will inevitably lead to a reduction in the final protein yield.[8]
-
Extended Procedure Time: Tag removal often requires lengthy incubation, which can be detrimental for sensitive proteins susceptible to degradation.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of Dehydrin-labeled proteins.
| Problem | Possible Cause | Recommended Solution |
| Low Final Yield | Proteolytic Degradation: Dehydrins' unstructured nature can make them targets for proteases.[8] | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep the sample at 4°C at all times.[9][10] |
| Protein Loss During Washes: Wash conditions may be too stringent, stripping the target protein from the column.[6] | Reduce the concentration of imidazole in the wash buffer (for His-tags) or decrease the salt concentration. Analyze wash fractions by SDS-PAGE to check for your protein. | |
| Inclusion Body Formation: High expression levels can lead to protein misfolding and aggregation into insoluble inclusion bodies. | Lower the induction temperature and IPTG concentration during expression. Solubilize inclusion bodies with denaturants like 8M urea (B33335) or 6M guanidine-HCl and purify under denaturing conditions.[9] | |
| Low Purity (Contaminating Proteins) | Non-Specific Binding: Host cell proteins with exposed histidines or metal-binding sites can co-elute.[5] | Increase the imidazole concentration in your binding and wash buffers (e.g., 20-40 mM) to reduce non-specific interactions. Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100) or increasing the NaCl concentration to 500 mM.[9] |
| Co-purification with Chaperones: Chaperones may bind to the expressed protein to assist in folding and co-elute. | Add ATP (1-5 mM) and MgCl₂ to your wash buffer to facilitate the release of chaperones like DnaK. | |
| Protein Precipitation After Elution | High Protein Concentration: Elution often results in a highly concentrated protein sample, which can lead to aggregation. | Elute into a buffer containing stabilizing agents like glycerol (B35011) (10-20%) or L-arginine. Perform a buffer exchange step into a suitable storage buffer immediately after elution. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the elution buffer may not be optimal for the Dehydrin's stability. | Determine the protein's stability across a range of pH and salt concentrations to identify an optimal storage buffer.[10] |
Experimental Protocols
Protocol 1: Heat-Precipitation for Initial Purification of a Thermostable Dehydrin
This protocol leverages the thermostability of many Dehydrin proteins as a simple and effective initial purification step.
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail). Lyse cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Heat Treatment: Transfer the supernatant to a heat-resistant tube. Incubate in a water bath at 85°C for 15 minutes. Caution: Optimal temperature and time should be empirically determined for your specific Dehydrin.
-
Second Clarification: Immediately place the tube on ice for 10 minutes to cool. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the precipitated, heat-labile contaminant proteins.
-
Downstream Processing: The resulting supernatant is now enriched with your thermostable Dehydrin and can be further purified using affinity or ion-exchange chromatography.
Protocol 2: His-Tagged Dehydrin Purification under Native Conditions
This protocol outlines a standard affinity purification workflow for a Dehydrin protein fused with a polyhistidine tag.
-
Column Preparation: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).[11]
-
Sample Loading: Load the clarified cell lysate (from Protocol 1 or standard lysis) onto the column at a slow flow rate (e.g., 1 mL/min) to ensure efficient binding.[11]
-
Washing: Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole) to remove non-specifically bound proteins. Monitor the A280 absorbance until it returns to baseline.
-
Elution: Elute the bound Dehydrin protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole). Collect fractions of 0.5-1.0 mL.[11]
-
Analysis: Analyze the collected fractions using SDS-PAGE to identify those containing the purified protein. Pool the purest fractions for downstream applications or further purification steps like size-exclusion chromatography.
Visual Guides and Workflows
Caption: General workflow for the expression and purification of a tagged Dehydrin protein.
Caption: Troubleshooting flowchart for low yield in Dehydrin protein purification.
References
- 1. Structural and Functional Dynamics of Dehydrins: A Plant Protector Protein under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 2: Protein Structure - Chemistry [wou.edu]
- 3. Plant dehydrins--tissue location, structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 5. youtube.com [youtube.com]
- 6. goldbio.com [goldbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
Technical Support Center: Reaction Work-Up & Purification
This guide provides troubleshooting and frequently asked questions regarding the removal of excess reagents from chemical reactions, with a focus on commonly used nucleophiles.
Frequently Asked Questions (FAQs)
Q1: How can I remove excess hydrazine (B178648) or hydrazine hydrate (B1144303) from my reaction mixture?
There are several methods to remove excess hydrazine or hydrazine hydrate, depending on the properties of your desired product.
-
Aqueous Extraction: If your product is not water-soluble, you can perform an aqueous work-up. Hydrazine is soluble in water and will be removed into the aqueous layer. You can wash the organic layer with water or a mild acidic solution, like 1 M HCl, to ensure the complete removal of the basic hydrazine.[1]
-
Azeotropic Distillation: For products that are stable to heat, azeotropic distillation with a solvent like xylene can be effective. The xylene-hydrazine azeotrope will be distilled off, removing the excess hydrazine from the reaction mixture.[2]
-
Precipitation: If your product is a solid and insoluble in the reaction solvent while hydrazine is soluble, you can induce precipitation of your product. The excess hydrazine will remain in the solution, and the product can be isolated by filtration and washing.[1][3]
-
Evaporation/RotaVaping: If the boiling point of your product is significantly higher than that of hydrazine, you may be able to remove the excess by rotary evaporation, possibly at a slightly elevated temperature (e.g., 60-70 °C).[2] However, this should be done with caution in a well-ventilated fume hood due to the toxicity of hydrazine.[1]
-
Chromatography: If other methods are not suitable, column chromatography can be used to separate your product from the excess hydrazine. The choice of stationary and mobile phases will depend on the polarity of your product.
Q2: My product is a hydrazide that does not precipitate from the reaction mixture. How can I remove the excess hydrazine hydrate?
When the hydrazide product is soluble in the reaction solvent, precipitation is not a viable option. In this case, an extractive work-up is a common and effective method. You can dilute the reaction mixture with an organic solvent in which your hydrazide is soluble but immiscible with water (e.g., diethyl ether or dichloromethane). Then, wash the organic solution with neutral water or a saturated sodium bicarbonate solution.[1] The hydrazine will partition into the aqueous layer and be removed.
Q3: Are there chemical methods to quench excess hydrazine?
Yes, you can chemically quench excess hydrazine. However, care must be taken to ensure the quenching agent does not react with your desired product. One approach is to react the excess hydrazine with an aldehyde or ketone to form a hydrazone, which may be easier to remove by precipitation or extraction. The choice of quenching agent will be specific to your reaction and product stability.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Product is water-soluble, making aqueous extraction difficult. | The polarity of the product allows it to partition into the aqueous phase along with the hydrazine. | Consider using a different purification technique such as column chromatography or lyophilization to remove the excess hydrazine.[2] |
| Azeotropic distillation is causing product degradation. | The product is not stable at the boiling point of the azeotrope. | A lower temperature method like aqueous extraction or column chromatography should be employed. |
| During aqueous extraction, an emulsion forms. | The organic and aqueous layers are not separating cleanly. | Try adding brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| The hydrazide product is not precipitating upon cooling. | The product remains soluble in the reaction solvent even at lower temperatures. | Switch to an extractive work-up method as described in the FAQs.[1] |
Experimental Protocols
Protocol 1: Removal of Excess Hydrazine via Aqueous Extraction
This protocol is suitable for water-insoluble products.
Methodology:
-
Solvent Addition: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent in which your product is soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Repeat Wash (Optional but Recommended): For efficient removal, repeat the washing step with a fresh portion of deionized water or a dilute acidic solution (e.g., 1 M HCl) to ensure all hydrazine is removed.[1]
-
Brine Wash: Wash the organic layer with brine to remove any residual dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Removal of Excess Hydrazine via Precipitation
This protocol is suitable for products that are solid and insoluble in the reaction solvent.
Methodology:
-
Cooling: After the reaction is complete, cool the reaction vessel in an ice bath to induce crystallization/precipitation of your product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold reaction solvent to remove any entrained hydrazine.
-
Further Washing: Perform additional washes with a solvent in which hydrazine is soluble but your product is not (e.g., diethyl ether).[3]
-
Drying: Dry the purified solid product under vacuum.
Visualizations
Caption: Workflow for removing excess hydrazine via aqueous extraction.
Caption: Workflow for removing excess hydrazine via precipitation.
References
Technical Support Center: Refining Amine-Reactive Crosslinking Protocols for Higher Specificity
A Note on "Hydrin 2": Our current resources and public scientific literature do not contain specific information on a crosslinking agent named "Hydrin 2." The following technical support guide is focused on a widely used class of amine-reactive crosslinkers, specifically those containing N-hydroxysuccinimide (NHS) esters. The principles, protocols, and troubleshooting advice provided here are broadly applicable to many crosslinking experiments and can serve as a strong foundation for optimizing your specific protocols for higher specificity.
Getting Started: Principles of Amine-Reactive Crosslinking
Amine-reactive crosslinkers are a cornerstone of bioconjugation, primarily targeting primary amines (–NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][2][3] These functional groups are typically abundant and located on the protein surface, making them accessible for crosslinking.[1][3] The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[4]
Achieving high specificity in crosslinking experiments is crucial for accurately identifying protein-protein interactions and understanding protein structure.[5][6] Non-specific crosslinking can lead to the formation of random aggregates and false-positive results, complicating data interpretation.[7] This guide will help you troubleshoot and refine your protocols to enhance the specificity of your amine-reactive crosslinking experiments.
Troubleshooting Guide
This guide addresses common issues encountered during amine-reactive crosslinking experiments, with a focus on improving specificity.
| Problem | Potential Cause | Recommended Solution |
| High levels of non-specific crosslinking or protein aggregation | Crosslinker concentration is too high. | Perform a titration experiment to determine the optimal crosslinker concentration. Start with a 20- to 50-fold molar excess of crosslinker to protein and test a range of concentrations.[7][8] |
| Reaction time is too long. | Optimize the incubation time. A typical starting point is 30 minutes, but this can be varied to find the ideal balance between crosslinking efficiency and non-specific reactions.[8] | |
| Protein concentration is too high. | High protein concentrations can promote random intermolecular crosslinking. Consider reducing the protein concentration.[7] | |
| Inappropriate buffer composition. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target proteins for reaction with the crosslinker. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.[1][9] | |
| Low or no crosslinking observed | Crosslinker has hydrolyzed. | NHS-ester crosslinkers are moisture-sensitive. Prepare stock solutions in an anhydrous solvent like DMSO and store them in small aliquots at -80°C. Thaw an aliquot immediately before use.[7][9] |
| Incorrect buffer pH. | Amine-reactive crosslinking is most efficient at a slightly alkaline pH (7.2-8.5).[1] Ensure your reaction buffer is within this range. | |
| Insufficient molar excess of crosslinker. | Increase the molar excess of the crosslinker to the protein. A 20- to 500-fold molar excess may be necessary depending on the specific application.[8] | |
| Target protein has few accessible primary amines. | If your protein of interest has a low number of surface-exposed lysines, consider using a different crosslinking chemistry that targets other functional groups (e.g., sulfhydryls).[9] | |
| Difficulty detecting crosslinked products by Western Blot | Crosslinked complexes are too large to enter the gel. | Check for high molecular weight smears at the top of the gel or in the stacking gel.[10] Consider using a lower percentage acrylamide (B121943) gel. |
| Epitope is masked by the crosslinker. | If your antibody's binding site is near a primary amine, the crosslinking reaction may block it. Try using a different antibody that targets a different epitope. | |
| Insufficient protein extraction from crosslinked complexes. | For in-vivo crosslinking, ensure your lysis and sonication procedures are sufficient to release the crosslinked proteins.[10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right amine-reactive crosslinker for my experiment?
A1: The choice of crosslinker depends on several factors:
-
Spacer Arm Length: For capturing transient or weak interactions, a shorter spacer arm may be preferable to increase specificity.[8] For identifying interacting partners that are further apart, a longer spacer arm may be necessary.[9]
-
Cleavability: Cleavable crosslinkers (e.g., containing a disulfide bond) are useful for mass spectrometry-based identification of crosslinked peptides, as the crosslink can be broken under specific conditions to simplify analysis.[5][6]
-
Solubility: Sulfo-NHS esters are more water-soluble than their non-sulfonated counterparts and are ideal for cell surface crosslinking as they do not permeate the cell membrane.[1][3]
Q2: What is the optimal buffer for my crosslinking reaction?
A2: The ideal buffer for amine-reactive crosslinking should not contain primary amines. Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5 are commonly used.[1] Avoid buffers like Tris and glycine, as they will quench the reaction.[9]
Q3: How do I quench the crosslinking reaction?
A3: To stop the crosslinking reaction at a specific time point, add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[8] A final concentration of 20-50 mM Tris is often sufficient.[11] Allow the quenching reaction to proceed for 15-30 minutes.
Q4: Can I perform crosslinking in live cells?
A4: Yes, in vivo crosslinking is a powerful technique for capturing protein-protein interactions in their native environment. For this, you will need a membrane-permeable crosslinker. If you only want to crosslink proteins on the cell surface, use a membrane-impermeable crosslinker like a Sulfo-NHS ester.[3]
Q5: How can I enrich for my crosslinked peptides before mass spectrometry analysis?
A5: Enrichment of crosslinked peptides is often necessary due to their low abundance compared to unmodified peptides.[12] Techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides.[12]
Experimental Protocols
Protocol: In Vitro Crosslinking of Two Purified Proteins
This protocol provides a general framework for crosslinking two purified proteins using an NHS-ester crosslinker.
Materials:
-
Purified Protein A and Protein B
-
Amine-reactive crosslinker (e.g., BS3)
-
Anhydrous DMSO
-
Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE loading buffer with and without a reducing agent (if using a cleavable crosslinker)
Procedure:
-
Prepare Proteins: Dialyze the purified proteins against the Reaction Buffer to remove any amine-containing contaminants. Adjust the final protein concentrations to the desired level (e.g., 1-10 µM).
-
Prepare Crosslinker Stock: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO to create a 10-100 mM stock solution.
-
Initiate Crosslinking:
-
Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.
-
Add the crosslinker stock solution to the protein mixture to achieve the desired final molar excess (e.g., 25-fold). Mix gently by pipetting.
-
-
Incubate: Incubate the reaction at room temperature for 30 minutes. For optimizing, you can test different incubation times (e.g., 15, 30, 60 minutes) and temperatures (e.g., 4°C, room temperature).
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature to stop the reaction.
-
Analyze Results:
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Analyze the sample by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to the crosslinked protein complex.
-
If using a cleavable crosslinker, run a parallel sample with a reducing agent in the loading buffer to confirm the cleavage of the crosslink.
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating Hydrin 2 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of peptide conjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research agents. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the conjugation of Hydrin 2, a decapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly and a key disulfide bridge. Experimental data and detailed protocols are presented to support the comparison.
Hydrin 2, with a molecular weight of approximately 1108.27 Da, is a valuable peptide for various research applications.[1][2] Its conjugation to carrier proteins, small molecules, or surfaces can enhance its functionality. However, robust analytical methods are required to confirm successful conjugation, determine the conjugation sites, and quantify the degree of labeling.
Mass Spectrometry: The Gold Standard for Conjugation Analysis
Mass spectrometry (MS) has become the benchmark technique for the detailed characterization of peptide conjugates due to its high sensitivity, specificity, and ability to provide comprehensive structural information.[3][4][5] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), and tandem mass spectrometry (MS/MS) offer unparalleled insights into the conjugated product.[5][6]
Key Advantages of Mass Spectrometry:
-
Unambiguous Confirmation: Provides the precise molecular weight of the conjugate, confirming the addition of the intended molecule.
-
Site-Specific Information: Tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residues where conjugation has occurred.[5]
-
Quantification: Allows for the determination of the conjugation efficiency and the distribution of different conjugated species.
-
Purity Assessment: Can identify and characterize unconjugated peptide and other impurities.
Experimental Protocol: Validating Hydrin 2 Conjugation to a Carrier Protein via LC-MS/MS
This protocol outlines the validation of Hydrin 2 conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), using a common maleimide-thiol reaction targeting the cysteine residues of a reduced Hydrin 2.
-
Sample Preparation:
-
Reduction of Hydrin 2: The disulfide bridge of Hydrin 2 is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to make the cysteine thiols available for conjugation.
-
Conjugation Reaction: The reduced Hydrin 2 is incubated with a maleimide-activated carrier protein.
-
Purification: The resulting conjugate is purified to remove excess unconjugated Hydrin 2 and reagents, often using size-exclusion chromatography.
-
Proteolytic Digestion: The purified conjugate is digested with a protease, such as trypsin, to generate smaller peptide fragments suitable for MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The peptide digest is separated using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity.[7]
-
Mass Spectrometry: The separated peptides are introduced into the mass spectrometer. An initial full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide fragments.
-
Tandem Mass Spectrometry (MS/MS): Precursor ions corresponding to potentially conjugated Hydrin 2 peptides are selected and fragmented. The resulting fragment ions (MS2 spectrum) provide sequence information, allowing for the identification of the peptide and the precise site of modification.[5]
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database containing the sequences of Hydrin 2 and the carrier protein.
-
The identification of peptide fragments from the carrier protein confirms its presence.
-
The key validation step is the identification of the Hydrin 2 peptide with a mass shift corresponding to the mass of the crosslinker and a portion of the carrier protein, confirming covalent attachment. The MS/MS spectrum will pinpoint the modified cysteine residue.
-
Alternative Methods for Conjugation Validation
While mass spectrometry provides the most comprehensive data, other techniques can offer preliminary or bulk-level validation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. A successful conjugation of Hydrin 2 to a carrier protein will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.
Limitations:
-
Provides no information on the site of conjugation.
-
Low resolution may not be sufficient to detect the addition of a small peptide like Hydrin 2 to a large carrier protein.
-
Does not provide quantitative information on the degree of conjugation.
Spectroscopic Assays (e.g., TNBS Assay)
Assays like the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free amino groups on a protein before and after conjugation to a molecule that reacts with amines.[4] This can provide an indirect measure of conjugation efficiency if the conjugation chemistry targets lysine (B10760008) residues.
Limitations:
-
Indirect measurement that can be prone to interference.[4]
-
Not applicable for chemistries that do not target primary amines.
-
Provides no information on the specific sites of conjugation.
Comparative Summary
| Feature | Mass Spectrometry (LC-MS/MS) | SDS-PAGE | Spectroscopic Assays (e.g., TNBS) |
| Confirmation of Conjugation | Definitive (based on mass) | Inferred (from band shift) | Indirect (from loss of reactive groups) |
| Site of Conjugation | Precise (amino acid level) | No | No |
| Quantification | High (relative and absolute) | Low (qualitative) | Moderate (bulk measurement) |
| Sensitivity | High | Moderate | Moderate |
| Purity Assessment | High | Low | No |
| Complexity | High | Low | Low |
Visualizing the Workflow
Caption: Workflow for validating Hydrin 2 conjugation using LC-MS/MS.
Conclusion
For the definitive validation of Hydrin 2 conjugation, mass spectrometry, particularly LC-MS/MS, is the superior method. It provides detailed, specific, and quantitative data that is unattainable with alternative techniques like SDS-PAGE and spectroscopic assays. While these other methods can serve as preliminary checks, they lack the resolution and depth of information required for rigorous characterization in research and drug development. The comprehensive nature of mass spectrometry data is essential for ensuring the quality, consistency, and efficacy of Hydrin 2 conjugates.
References
- 1. lifetein.com [lifetein.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 5. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 6. biotage.com [biotage.com]
- 7. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Bifunctional Crosslinkers: A Comparative Analysis for Protein Interaction Studies
In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Bifunctional crosslinkers are invaluable chemical tools that covalently link interacting proteins, providing snapshots of these dynamic associations. This guide offers an objective comparison of different classes of bifunctional crosslinkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies. While the initial topic of interest was "Hydrin 2," our investigation revealed that Hydrin 2 (CAS 122842-55-1) is a peptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly and a disulfide bridge, not a bifunctional crosslinker.[1][2][3] Therefore, this guide will focus on a comparison of widely used classes of bifunctional crosslinkers.
Key Classes of Bifunctional Crosslinkers
Bifunctional crosslinkers possess two reactive groups, connected by a spacer arm.[4][5] They can be broadly categorized based on the identity of their reactive groups:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups, such as N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues).[4][6]
-
Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for more controlled, two-step conjugation reactions.[4][7][8] A prominent sub-class includes photo-reactive crosslinkers , which contain one group that is activated by UV light.[9][10][11]
Comparative Analysis of Bifunctional Crosslinkers
The choice of a crosslinker depends on the specific application, the nature of the proteins being studied, and the desired outcome. The following table summarizes the key characteristics of common crosslinker types.
| Feature | Homobifunctional NHS-Ester Crosslinkers (e.g., DSS, BS3) | Heterobifunctional Photo-Reactive Crosslinkers (e.g., SDA, Sulfo-SDA) |
| Reactive Groups | Two NHS esters | One NHS ester and one photo-reactive group (e.g., diazirine, aryl azide) |
| Target Residues | Primary amines (Lysine, N-terminus)[6] | Primary amines and any amino acid in proximity upon photo-activation[9][10] |
| Reaction Control | One-step reaction, potential for polymerization | Two-step reaction, more controlled conjugation[12] |
| Specificity | Specific for primary amines | NHS ester is specific; photo-reactive group is non-specific upon activation[9][13] |
| Temporal Control | Reaction starts upon addition of the reagent | Photo-activation allows for precise timing of the crosslinking event[14] |
| Efficiency | Generally high for proteins with accessible lysines | Can be highly efficient, with diazirines often being more efficient than aryl azides[9][12] |
| Cleavability | Typically non-cleavable, though cleavable versions exist | Can be designed with cleavable spacer arms (e.g., disulfide bonds)[12] |
| Membrane Permeability | Varies (e.g., DSS is permeable, BS3 is impermeable)[9] | Varies (e.g., SDA is permeable, Sulfo-SDA is impermeable)[9] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking experiments.[9] Below are representative protocols for using a homobifunctional NHS-ester crosslinker and a heterobifunctional photo-reactive crosslinker.
Protocol 1: Crosslinking with a Homobifunctional NHS-Ester Crosslinker (e.g., BS3)
This protocol describes the crosslinking of proteins in an aqueous solution.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7-9.
-
BS3 (Bis[sulfosuccinimidyl] suberate) crosslinker.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Prepare the protein solution at the desired concentration in the reaction buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the BS3 in the reaction buffer to the desired stock concentration.
-
Crosslinking Reaction: Add the BS3 stock solution to the protein solution to achieve the desired final concentration (typically in the range of 0.25-2 mM). The optimal molar excess of crosslinker to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Two-Step Crosslinking with a Heterobifunctional Photo-Reactive Crosslinker (e.g., SDA)
This protocol allows for the sequential reaction of the two different reactive groups.
Materials:
-
Protein A and Protein B in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7-9.
-
SDA (Succinimidyl diazirine) crosslinker.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
-
UV lamp (330-370 nm).
Procedure:
-
Step 1: NHS Ester Reaction (in the dark) a. To a solution of Protein A, add the SDA crosslinker (dissolved in DMSO) to a final concentration of 1-2 mM. b. Incubate the reaction for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines on Protein A. c. Remove excess, unreacted crosslinker by dialysis or gel filtration.
-
Step 2: Photo-activation a. Add Protein B to the solution containing the SDA-modified Protein A. b. Expose the mixture to UV light (330-370 nm) for 5-15 minutes on ice. The optimal irradiation time should be determined empirically. The diazirine group will be activated and react with nearby amino acid residues on Protein B.
-
Analysis: The crosslinked protein complexes can then be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Visualizing Crosslinking Concepts
Diagrams generated using Graphviz can help visualize the chemical reactions and experimental workflows.
Caption: Reaction scheme for a homobifunctional NHS-ester crosslinker.
Caption: Two-step reaction of a heterobifunctional photo-reactive crosslinker.
Caption: General experimental workflow for protein crosslinking.
Conclusion
The selection of a bifunctional crosslinker is a critical decision in the study of protein-protein interactions. While homobifunctional NHS-ester crosslinkers are well-established and effective for proteins with available primary amines, heterobifunctional photo-reactive crosslinkers offer greater control and the ability to capture interactions with a wider range of amino acids.[6][9] By understanding the distinct characteristics and employing optimized protocols, researchers can effectively utilize these powerful tools to elucidate the complex networks of protein interactions that govern cellular processes.
References
- 1. HYDRIN 2 | 122842-55-1 [m.chemicalbook.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Hydrin 1' | C51H81N17O15S2 | CID 71312155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 8. covachem.com [covachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. interchim.fr [interchim.fr]
- 13. Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Hydrin 2 Crosslinked Products by SDS-PAGE
For researchers, scientists, and drug development professionals, understanding the interactions and multimerization of peptides like Hydrin 2 is crucial. Hydrin 2, an amphibian peptide involved in regulating water flux, can be crosslinked to study its structure, function, and potential therapeutic applications. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a foundational technique for visualizing and initially characterizing these crosslinked products. This guide provides an objective comparison of SDS-PAGE with other analytical methods and includes detailed experimental protocols.
Comparative Analysis of Analytical Techniques
While SDS-PAGE is a rapid and accessible method, a comprehensive characterization of crosslinked Hydrin 2 often requires complementary techniques. Each method offers unique advantages in terms of the information it provides, its sensitivity, and its complexity.
SDS-PAGE is highly effective for observing shifts in molecular weight, which indicate the formation of dimers, trimers, and higher-order oligomers.[1][2] By comparing the band patterns of crosslinked samples to non-crosslinked controls, researchers can quickly assess the efficiency of the crosslinking reaction.[1] However, for precise identification and structural elucidation, more sophisticated methods are necessary.
Table 1: Comparison of Methods for Analyzing Crosslinked Peptides
| Technique | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE | Separates proteins/peptides by molecular weight under denaturing conditions.[3] | Molecular weight estimation, degree of crosslinking (qualitative/semi-quantitative), purity.[4] | Rapid, inexpensive, widely available, straightforward visualization.[5] | Low resolution for small peptides, provides no sequence or structural data, potential for artifacts.[6] |
| Western Blot | SDS-PAGE followed by transfer to a membrane and detection with specific antibodies.[1] | Confirms the presence of Hydrin 2 in crosslinked complexes, high specificity.[7] | Highly sensitive and specific if a good antibody is available. | Requires a specific antibody for Hydrin 2, semi-quantitative. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius in their native state. | Oligomeric state, molecular size distribution, purification of complexes. | Provides information on native conformation, can be preparative. | Lower resolution than SDS-PAGE, can be affected by molecule shape. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[8] | Precise mass of crosslinked products, identification of crosslinked residues, sequence information.[9] | Unparalleled accuracy and detail for structural analysis, identifies specific interaction sites.[10][11] | Requires specialized equipment and expertise, complex data analysis.[8] |
Experimental Protocol: SDS-PAGE Analysis of Hydrin 2
This protocol outlines the key steps for crosslinking Hydrin 2 and analyzing the products via SDS-PAGE.
Crosslinking Reaction
-
Reagents:
-
Procedure:
-
Prepare the Hydrin 2 solution in the reaction buffer.
-
Add the crosslinking agent to the peptide solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes), with constant gentle shaking.[12]
-
Stop the reaction by adding the quenching solution.
-
Sample Preparation for SDS-PAGE
-
Reagents:
-
Procedure:
Gel Electrophoresis
-
Materials:
-
Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient gel for resolving a range of oligomers).[12] The acrylamide (B121943) concentration should be chosen based on the expected molecular weights of the products.[3]
-
SDS-PAGE running buffer (Tris-Glycine-SDS).[13]
-
Molecular weight markers.
-
Vertical electrophoresis system.
-
-
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load the prepared samples and molecular weight markers into the wells of the gel.
-
Run the gel at a constant voltage or current until the dye front reaches the bottom.
-
Visualization and Analysis
-
Reagents:
-
Staining Solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).[14]
-
Destaining Solution.
-
-
Procedure:
-
Carefully remove the gel from the cassette and place it in the staining solution.
-
Incubate with gentle agitation for the recommended time.
-
Transfer the gel to the destaining solution until protein bands are clearly visible against a clear background.[13]
-
Image the gel using a gel documentation system.
-
Analyze the results by comparing the lanes. The appearance of new, higher molecular weight bands in the crosslinked lanes compared to the control (monomeric Hydrin 2) indicates successful crosslinking. The intensity of these bands can provide a semi-quantitative measure of crosslinking efficiency.[4]
-
Visualizing the Workflow
The following diagram illustrates the complete experimental process from peptide preparation to data analysis.
Caption: Workflow for Hydrin 2 crosslinking and SDS-PAGE analysis.
Interpreting Quantitative Data
After gel imaging, densitometry can be used to quantify the relative amounts of monomer, dimer, and other oligomers. This data is crucial for comparing the effects of different crosslinkers, concentrations, or reaction times.
Table 2: Example Densitometry Data from SDS-PAGE Analysis
| Sample Condition | Monomer (%) | Dimer (%) | Trimer (%) | Higher Oligomers (%) |
| Hydrin 2 (No Crosslinker) | 100 | 0 | 0 | 0 |
| Hydrin 2 + Crosslinker A (10x) | 65 | 25 | 8 | 2 |
| Hydrin 2 + Crosslinker A (50x) | 20 | 55 | 18 | 7 |
| Hydrin 2 + Crosslinker B (50x) | 35 | 45 | 15 | 5 |
This table presents hypothetical data for illustrative purposes.
This quantitative approach allows for a systematic evaluation of crosslinking conditions, guiding the optimization of protocols for specific research goals, such as stabilizing a particular oligomeric form of Hydrin 2 for further functional or structural studies.[10][11]
References
- 1. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein analysis SDS PAGE [qiagen.com]
- 4. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 5. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multimer-PAGE: A Method for Capturing and Resolving Protein Complexes in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the Methods for Detecting Proteins Based on SDS-PAGE Besides Gel Electrophoresis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAGE简介 — 基于分子大小的蛋白质分离 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Confirming Hydrin 2 Modification
For Researchers, Scientists, and Drug Development Professionals
Hydrin 2, a potent and selective cell-permeable inhibitor of serine/threonine and receptor tyrosine kinases, functions by competitively binding to the ATP-binding site of these enzymes, thereby obstructing phosphate (B84403) transfer. This mechanism of action strongly implies that a critical molecular event to monitor is the phosphorylation status of target proteins. This guide provides a comparative overview of key analytical techniques to confirm and characterize phosphorylation, the most pertinent post-translational modification (PTM) related to the activity of Hydrin 2.
Comparison of Analytical Techniques for Phosphorylation Analysis
The selection of an appropriate analytical technique is paramount for the robust confirmation of phosphorylation events. The following table summarizes the key performance metrics of the most relevant methods.
| Technique | Principle | Sensitivity | Specificity | Throughput | Sample Amount Required | Key Advantages | Limitations |
| LC-MS/MS with Phosphopeptide Enrichment (TiO2 or IMAC) | Chromatographic separation of peptides followed by mass spectrometric identification and fragmentation to pinpoint phosphorylation sites. Enrichment selectively isolates phosphopeptides. | High (femtomole to attomole) | High (enrichment dependent) | High | Micrograms (µg) of protein[1][2] | Precise localization of phosphorylation sites, ability to analyze complex mixtures, high sensitivity. | Indirect detection, requires sophisticated instrumentation and data analysis. |
| High-Resolution Mass Spectrometry | Accurate mass measurement to differentiate between phosphorylated and non-phosphorylated peptides based on the mass of the phosphate group (+79.966 Da).[3] | High | High | High | Micrograms (µg) of protein | High mass accuracy provides strong evidence of phosphorylation. | Does not provide sequence or site information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the chemical environment of atomic nuclei, allowing for the structural analysis of peptides and the detection of conformational changes upon phosphorylation. | Low to Moderate | High | Low | Milligrams (mg) of protein | Provides detailed 3D structural information in solution, can directly observe the phosphate group.[4][5] | Requires large amounts of pure sample, complex data analysis, not suitable for large proteins. |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a peptide. | Moderate (picomole)[6] | Moderate | Low | Picomoles (pmol) of peptide[6] | Direct sequencing method. | Inefficient for long peptides, cannot identify PTMs that block the N-terminus, and is not ideal for identifying phosphorylated residues which can be unstable under the reaction conditions.[7][8] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to assess the secondary structure of peptides and proteins. | Moderate | Low | High | Micrograms (µg) of peptide | Can detect global conformational changes upon phosphorylation, relatively fast and requires less sample than NMR.[9] | Provides low-resolution structural information, does not identify the phosphorylation site. |
Experimental Protocols
Mass Spectrometry-Based Phosphopeptide Analysis
This is the most widely used and powerful approach for identifying and localizing phosphorylation sites.
1. Protein Extraction, Digestion, and Desalting:
-
Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Reduce and alkylate the protein extract to denature the proteins and prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a protease, typically trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.
2. Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is a critical step.
a) Titanium Dioxide (TiO2) Chromatography:
-
Condition a TiO2 spin tip or column with an acidic loading buffer (e.g., containing 2,5-dihydroxybenzoic acid (DHB) or glycolic acid to reduce non-specific binding of acidic peptides).[10]
-
Load the desalted peptide sample onto the TiO2 resin.
-
Wash the resin extensively with wash buffers to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using an alkaline buffer (e.g., ammonium (B1175870) hydroxide (B78521) or pyrrolidine).[11]
b) Immobilized Metal Affinity Chromatography (IMAC):
-
Use a resin chelated with metal ions (typically Fe³⁺ or Ga³⁺) that have a high affinity for phosphate groups.
-
The loading, washing, and elution steps are similar to TiO2 chromatography, with buffers optimized for IMAC.
3. LC-MS/MS Analysis:
-
Resuspend the enriched phosphopeptides in a buffer suitable for liquid chromatography (e.g., 0.1% formic acid).
-
Inject the sample into a nano-liquid chromatography (nanoLC) system coupled to a tandem mass spectrometer.
-
Peptides are separated on a reverse-phase column and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to detect the mass-to-charge ratio (m/z) of the eluting peptides.
-
The most abundant peptide ions are selected for fragmentation (MS2 or tandem MS), generating fragment ions that provide sequence information.
4. Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using software like Mascot or Sequest.
-
The software identifies peptides and localizes the phosphorylation sites based on the mass shift of +79.966 Da on serine, threonine, or tyrosine residues.[3]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Alternative and Complementary Techniques
While mass spectrometry is the gold standard for identifying phosphorylation sites, other techniques can provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the three-dimensional structure of a peptide in solution. The addition of a phosphate group can induce significant chemical shift changes in the NMR spectrum, providing direct evidence of phosphorylation and information about its impact on the peptide's conformation.[4] However, NMR is generally limited to smaller peptides and requires significantly more sample than mass spectrometry.
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid technique used to assess the secondary structure of peptides (e.g., alpha-helix, beta-sheet). Phosphorylation can induce conformational changes that are detectable by CD, offering insights into the structural consequences of the modification.[9][12] It is a useful tool for observing global structural changes but does not provide site-specific information.
-
Edman Degradation: This classical protein sequencing method is generally not suitable for identifying phosphorylation sites. The chemical conditions used in Edman degradation can be harsh and may lead to the loss of the phosphate group. Furthermore, it cannot be used if the N-terminus of the peptide is blocked, a common occurrence in cellular proteins.[6][7][8]
Conclusion
For the definitive confirmation and precise localization of phosphorylation events influenced by Hydrin 2, a workflow centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS) with prior phosphopeptide enrichment is the most robust and informative approach. Techniques such as NMR and CD can serve as valuable complementary methods to investigate the structural and conformational consequences of phosphorylation. The choice of the specific enrichment method (TiO2 or IMAC) may depend on the specific characteristics of the phosphopeptides of interest, with some studies suggesting TiO2 has a slight bias towards multiply phosphorylated peptides.[13] Careful experimental design and data analysis are crucial for obtaining high-quality, reliable results in phosphoproteomic studies.
References
- 1. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAQs | Core Facility for Mass Spectrometry [proteomics.uni-mainz.de]
- 3. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optical chemosensors for the detection of proximally phosphorylated peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Influence of PEG Spacer Arm Length on a Molecule's Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable Polyethylene Glycol (PEG) spacer arm is a critical consideration in the design of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various targeted therapeutic and diagnostic agents. The length of the PEG spacer, far from being a passive component, profoundly influences the molecule's solubility, stability, pharmacokinetics, and ultimately, its biological activity. This guide provides an objective comparison of the performance of different length PEG spacer arms, supported by experimental data, to inform the rational design of next-generation therapeutics.
The incorporation of PEG linkers can enhance the hydrophilicity of a molecule, which is particularly beneficial for hydrophobic payloads that might otherwise lead to aggregation and rapid clearance from circulation.[1][2] Furthermore, the flexible nature of the PEG chain can provide the necessary distance to avoid steric hindrance between the conjugated moieties, for instance, between the antibody and the cytotoxic drug in an ADC, or between the target protein and the E3 ligase in a PROTAC.[3][4][5] However, the optimal PEG length is highly dependent on the specific application and molecular context, representing a crucial trade-off between improved pharmacokinetic properties and retained biological potency.[1]
Performance Comparison of Different Length PEG Spacer Arms
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance metrics in different molecular contexts.
PROTACs: Impact of Linker Length on Ternary Complex Formation and Protein Degradation
The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, a process heavily influenced by the linker length.[3] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[4][5]
| Linker Length (Number of Atoms) | Target Protein | E3 Ligase Ligand | Key Findings | Reference |
| 9 | Estrogen Receptor (ER) | HIF-1α pentapeptide | Reduced potency (IC50 = 140 µM) | [6] |
| 16 | Estrogen Receptor (ER) | HIF-1α pentapeptide | Optimal potency (IC50 = 26 µM), similar to Tamoxifen control | [6][7][8] |
| >16 | Estrogen Receptor (ER) | HIF-1α pentapeptide | Sharp decrease in potency (IC50 > 200 µM) | [6] |
Antibody-Drug Conjugates (ADCs): Balancing Pharmacokinetics and In Vitro Potency
In ADCs, the PEG linker modulates the balance between the conjugate's stability in circulation and the efficient release of the cytotoxic payload at the target site. Longer PEG chains can improve the pharmacokinetic profile but may sometimes decrease the in vitro potency.[1]
| PEG Length | Key Pharmacokinetic Effects | Impact on In Vivo Efficacy | Impact on In Vitro Potency |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[1] | May lead to reduced efficacy due to rapid clearance.[1] | May retain higher potency.[1] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life.[1] | Often shows a significant improvement in efficacy.[1] | May have a moderate impact on potency.[1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[1][9] | Can lead to the highest efficacy but may also cause a more substantial reduction in cytotoxicity.[1][9] | Can be significantly reduced.[9] |
Radiolabeled Peptides: Optimizing Tumor Targeting and Biodistribution
For radiolabeled peptides used in imaging and therapy, the PEG spacer length can influence binding affinity to the target receptor and the overall biodistribution profile, affecting tumor uptake and clearance from non-target organs.
| PEG Length (n units) | Peptide | Target | IC50 (nM) | Key Biodistribution Findings | Reference |
| 2 | NOTA-PEGn-RM26 | GRPR | 3.1 ± 0.2 | - | [4][10][11] |
| 3 | NOTA-PEGn-RM26 | GRPR | 3.9 ± 0.3 | Lower liver uptake compared to other lengths. High tumor uptake (4.6 ± 0.6 %ID/g in PC-3 xenografts).[4][10][11] | [4][10][11] |
| 4 | NOTA-PEGn-RM26 | GRPR | 5.4 ± 0.4 | High tumor-to-kidney ratio (7.8 at 4h).[12] | [4][10][11][12] |
| 6 | NOTA-PEGn-RM26 | GRPR | 5.8 ± 0.3 | High tumor-to-kidney ratio (9.7 at 4h).[12] | [4][10][11][12] |
| 12 | DOTA-PEGx-Bombesin Antagonist | GRPR | Significantly different from shorter analogs | Reversed the trend of increased serum stability seen with PEG2 to PEG6.[12] | [12] |
Antibody-Functionalized Nanocarriers: Impact on Cellular Targeting
The length of the PEG spacer on antibody-functionalized nanocarriers can determine the accessibility of the antibody to its target receptor on the cell surface, thereby influencing targeting efficiency.[13][14]
| PEG Length (kDa) | Nanocarrier System | Target Cell Type | Key Findings | Reference |
| 0.65 | Antibody-coated nanocarriers | DC2.4 (dendritic cell line) | Showed the best targeting in this cell line.[13][14][15][16] | [13][14][15][16] |
| 2 | Antibody-coated nanocarriers | BMDCs and splenocytic cDC1 | Less effective targeting compared to 5 kDa PEG in these primary cells. | [13][15][16] |
| 5 | Antibody-coated nanocarriers | BMDCs and splenocytic cDC1 | Required for specific accumulation in these primary dendritic cells.[13][14][15][16] | [13][14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in the comparison tables.
PROTAC Activity Assessment
Objective: To determine the effect of PEG linker length on the degradation of a target protein.
Methodology:
-
Cell Culture: Human cell lines (e.g., MCF-7 for ERα) are cultured in appropriate media.
-
PROTAC Treatment: Cells are treated with varying concentrations of PROTACs with different PEG linker lengths for a specified period (e.g., 24 hours).
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific to the target protein (e.g., ERα) and a loading control (e.g., β-actin). A secondary antibody conjugated to a detectable enzyme is then used for visualization.
-
Fluorometric Analysis: To quantify protein levels, a fluorometric method can be employed where the fluorescence intensity is proportional to the amount of the target protein.
-
IC50 Determination: The concentration of the PROTAC that induces 50% degradation of the target protein (IC50) is calculated from dose-response curves.[7][8]
In Vivo Biodistribution of Radiolabeled Peptides
Objective: To evaluate the effect of PEG spacer length on the tumor uptake and organ distribution of a radiolabeled peptide.
Methodology:
-
Radiolabeling: The peptide conjugates with different PEG spacer lengths are radiolabeled with a suitable radionuclide (e.g., 68Ga or 177Lu).
-
Animal Model: Tumor-bearing animal models (e.g., nude mice with PC-3 xenografts) are used.
-
Injection: A known amount of the radiolabeled peptide is injected intravenously into the animals.
-
Biodistribution Study: At various time points post-injection (e.g., 1, 2, 4, 24 hours), animals are euthanized, and organs of interest (including the tumor, blood, liver, kidneys, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.[4][10][11][12]
Visualizing the Impact of PEG Spacers
Diagrams generated using Graphviz illustrate key concepts related to the function of PEG spacer arms.
Caption: The mechanism of PROTAC-mediated protein degradation.
Caption: General structure of an Antibody-Drug Conjugate with a PEG spacer.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Terazosin (Hydrin 2): In Vivo vs. In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Terazosin (B121538), the active ingredient in Hytrin (often referred to as Hydrin), with other alpha-1 adrenergic receptor antagonists. The analysis is based on both in vivo and in vitro experimental data, offering a multifaceted view of its performance for researchers and professionals in drug development.
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
Terazosin is a non-selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the binding of norepinephrine (B1679862) to alpha-1 adrenoceptors on the smooth muscle cells of the prostate, bladder neck, and blood vessels.[2][3][4] This inhibition leads to smooth muscle relaxation, resulting in improved urinary flow in patients with benign prostatic hyperplasia (BPH) and reduced blood pressure in individuals with hypertension.[2][3][4]
The signaling pathway initiated by norepinephrine binding to alpha-1 adrenoceptors involves the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, activating myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction. Terazosin competitively blocks the initial step of this cascade.
In Vivo Efficacy: Comparative Clinical Studies in BPH
Clinical trials have demonstrated the efficacy of Terazosin in improving lower urinary tract symptoms (LUTS) associated with BPH. Its performance is often compared to other alpha-blockers, particularly the more uroselective Tamsulosin (B1681236).
| Parameter | Terazosin | Tamsulosin | Doxazosin (B1670899) | Placebo | Reference |
| Change in International Prostate Symptom Score (IPSS) | -4.8 to -9.7 points | -3.9 to -8.4 points | -5.7 points | -2.0 to -4.9 points | [5][6] |
| Improvement in Maximum Urinary Flow Rate (Qmax) (mL/sec) | +1.7 to +2.8 | +1.1 to +1.6 | +2.2 | +0.9 to +1.2 | [5] |
| Adverse Events (Dizziness) | 9.1% | 5.8% | Not Reported | 4.3% | [5] |
| Adverse Events (Postural Hypotension) | 3.9% | 2.4% | Not Reported | 1.1% | [5] |
Experimental Protocol: In Vivo Study in a Rat Model of BPH
A common preclinical model to assess the efficacy of drugs for BPH involves the induction of prostatic hyperplasia in rats using testosterone (B1683101) propionate (B1217596).
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of BPH: Benign prostatic hyperplasia is induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for a period of 2 to 4 weeks.
-
Treatment Groups: Animals are randomized into several groups: a control group receiving a vehicle, a BPH group receiving testosterone only, and treatment groups receiving testosterone plus different doses of Terazosin (e.g., 1-10 mg/kg, administered orally).
-
Duration: The treatment period usually lasts for several weeks.
-
Efficacy Assessment: Efficacy is evaluated by measuring changes in prostate weight, prostatic index (prostate weight/body weight), and histological examination of the prostate tissue to assess the reduction in epithelial and stromal proliferation.
In Vitro Efficacy: Direct Effects on Prostate Smooth Muscle and Receptor Binding
In vitro studies provide valuable insights into the direct pharmacological effects of Terazosin on target tissues and its binding affinity for specific receptors, independent of systemic physiological factors.
Prostate Smooth Muscle Contraction
One study compared the inhibitory effect of Silodosin, Tamsulosin, and Terazosin on phenylephrine-induced prostate smooth muscle contraction. The results indicated that Silodosin had the strongest inhibitory effect.
| Treatment Group | Mean Contraction (mV) | p-value vs. Control | Reference |
| Control | 7.798 | - | [7] |
| Silodosin | 1.718 | <0.05 | [7] |
| Tamsulosin | 3.416 | >0.05 | [7] |
| Terazosin | 5.956 | >0.05 | [7] |
Alpha-1 Adrenoceptor Binding Affinity
Receptor binding assays are used to determine the affinity of a drug for its target receptor, expressed as the pKi value (the negative logarithm of the inhibitory constant, Ki). A higher pKi value indicates a higher binding affinity.
| Adrenoceptor Subtype | Terazosin (pKi) | Tamsulosin (pKi) | Doxazosin (pKi) | Reference |
| α1A | 8.8 | 10.0 | 9.3 | [8] |
| α1B | 9.4 | 9.0 | 9.7 | [8] |
| α1D | 9.2 | 9.5 | 9.5 | [8] |
These data indicate that while Tamsulosin has a higher affinity for the α1A subtype, which is predominant in the prostate, Terazosin and Doxazosin exhibit a more non-selective binding profile across the α1 subtypes.
Experimental Protocol: In Vitro Prostate Smooth Muscle Contraction Assay
The organ bath technique is a classic pharmacological method to study the effects of drugs on isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation: Strips of prostate tissue are obtained from animal models or human surgical specimens.
-
Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Transducer: One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions.
-
Contraction Induction: After an equilibration period, a contractile agent such as phenylephrine (B352888) (an alpha-1 agonist) is added to the bath to induce a stable contraction.
-
Drug Addition: Increasing concentrations of Terazosin or other alpha-blockers are added to the bath to determine their inhibitory effect on the induced contraction.
-
Data Analysis: The reduction in contractile force is measured, and dose-response curves are generated to calculate parameters such as the IC50 (the concentration of the drug that causes 50% inhibition of the maximal contraction).
Summary and Conclusion
The collective evidence from both in vivo and in vitro studies confirms the efficacy of Terazosin as an alpha-1 adrenoceptor antagonist for the management of BPH. In vivo studies demonstrate its clinical effectiveness in improving urinary symptoms, with a performance comparable to other non-selective alpha-blockers like Doxazosin, though with a slightly different side-effect profile compared to the more uroselective Tamsulosin.
In vitro studies provide a more nuanced understanding of its pharmacological properties. While some studies suggest it may have a weaker direct inhibitory effect on prostate smooth muscle contraction compared to more selective agents like Silodosin, its non-selective binding to all three alpha-1 adrenoceptor subtypes contributes to its broader physiological effects, including its impact on blood pressure.
For researchers and drug development professionals, this comparative analysis underscores the importance of integrating both in vivo and in vitro data to build a comprehensive profile of a drug's efficacy and mechanism of action. While in vivo studies provide crucial information on clinical outcomes, in vitro assays are indispensable for elucidating the underlying molecular interactions and guiding the development of more targeted and effective therapies.
References
- 1. Frontiers | Inhibition of Human Prostate and Bladder Smooth Muscle Contraction, Vasoconstriction of Porcine Renal and Coronary Arteries, and Growth-Related Functions of Prostate Stromal Cells by Presumed Small Molecule Gαq/11 Inhibitor, YM-254890 [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HKU Scholars Hub: Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines [hub.hku.hk]
- 4. Comparison of the antagonistic activity of tamsulosin and doxazosin at vascular alpha 1-adrenoceptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terazosin for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of prazosin, terazosin and tamsulosin in the treatment of symptomatic benign prostatic hyperplasia: a short-term open, randomized multicenter study. BPH Medical Therapy Study Group. Benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Hydrin 2: A Comparative Guide to its Applications and Alternatives in Osmoregulation Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hydrin 2's performance with its alternatives, supported by available experimental data. This document details the applications, signaling pathways, and experimental methodologies related to this amphibian-specific peptide hormone.
Hydrin 2, a naturally occurring peptide hormone in anuran amphibians (frogs and toads), plays a significant role in regulating water balance, a process known as osmoregulation. Structurally identified as vasotocinyl-Gly, Hydrin 2 is a C-terminally extended form of the neurohypophysial hormone vasotocin (B1584283). Its primary function is to increase water permeability of the skin and urinary bladder, facilitating water absorption from the environment. This makes it a crucial molecule for amphibians, particularly terrestrial and semi-aquatic species, in preventing dehydration.
Performance Comparison: Hydrin 2 vs. Alternatives
The primary physiological alternatives to Hydrin 2 in amphibian osmoregulation are vasotocin and angiotensin II. While both Hydrin 2 and vasotocin are derived from the same precursor molecule, their physiological effects differ significantly, suggesting specialized roles. Angiotensin II, on the other hand, influences water balance through a different mechanism, primarily by stimulating thirst-related behaviors.
| Feature | Hydrin 2 | Vasotocin | Angiotensin II |
| Primary Function | Increases water permeability of skin and bladder (hydroosmotic effect) | Increases water permeability of skin and bladder; potent antidiuretic effect on kidneys | Stimulates water absorption behavior ("cutaneous drinking") |
| Target Organs | Skin, Urinary Bladder | Skin, Urinary Bladder, Kidneys | Central Nervous System |
| Potency (Hydroosmotic) | As active or more active than vasotocin on skin and bladder[1][2] | Potent hydroosmotic agent | Does not directly induce hydroosmotic effect |
| Antidiuretic Activity | Virtually devoid of antidiuretic activity[1][2] | Strong antidiuretic activity | No direct antidiuretic activity |
| Maximal Response (Skin) | Maximal response for changes in transepithelial potential and short-circuit current observed at 10 ng/ml[3] | ED50 for a related peptide (vasopressin) in toad bladder is approximately 5 x 10⁻⁹ M | Not applicable |
Experimental Protocols
Measurement of Hydroosmotic Response in Amphibian Skin (Gravimetric Method)
This protocol outlines a standard method for quantifying the hydroosmotic effect of peptides like Hydrin 2 on isolated amphibian skin.
Materials:
-
Live amphibian (e.g., frog, Rana pipiens)
-
Ringer's solution (a balanced salt solution)
-
Peptide solutions (Hydrin 2, vasotocin, etc.) at desired concentrations
-
Ussing chamber or similar perfusion apparatus
-
Dissection tools
-
Analytical balance
Procedure:
-
Animal Preparation: Euthanize the frog via double pithing.
-
Skin Excision: Carefully dissect a patch of ventral abdominal skin, avoiding damage to the tissue.
-
Mounting: Mount the isolated skin patch as a diaphragm between the two halves of an Ussing chamber. The serosal (inner) side should face the bath containing the peptide solution, and the mucosal (outer) side should face the bath with fresh Ringer's solution.
-
Equilibration: Allow the skin to equilibrate in the chamber with Ringer's solution on both sides for a designated period (e.g., 60-90 minutes) until a stable baseline water flow is achieved.
-
Baseline Measurement: At regular intervals (e.g., every 15 minutes), carefully blot and weigh the chamber half on the mucosal side to determine the rate of water movement across the skin under baseline conditions.
-
Peptide Application: Replace the Ringer's solution on the serosal side with a solution containing the test peptide (e.g., Hydrin 2) at a known concentration.
-
Experimental Measurement: Continue to measure the weight of the mucosal chamber half at regular intervals to determine the new rate of water flow in the presence of the peptide.
-
Data Analysis: The hydroosmotic response is calculated as the change in water flow (in mg/cm²/h) from the baseline. Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC50 (the concentration that elicits a half-maximal response).
Below is a visual representation of the experimental workflow for assessing the hydroosmotic response.
Experimental workflow for measuring hydroosmotic response.
Signaling Pathways
Hydrin 2, like vasotocin, is believed to exert its effects through a G-protein coupled receptor (GPCR) signaling cascade. The binding of Hydrin 2 to its specific receptor on the basolateral membrane of skin epithelial cells is thought to activate a Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the translocation of aquaporin water channels to the apical membrane of the cells.[4] This increases the permeability of the skin to water, facilitating absorption.
The diagram below illustrates the proposed signaling pathway for Hydrin 2.
Proposed signaling pathway of Hydrin 2.
The logical relationship between Hydrin 2 and its primary alternative, vasotocin, highlights their divergent evolutionary adaptation for osmoregulation in amphibians.
Functional divergence of Hydrin 2 and Vasotocin.
References
- 1. Distinct hydro-osmotic receptors for the neurohypophysial peptides vasotocin and hydrins in the frog Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrins, hydroosmotic neurohypophysial peptides: osmoregulatory adaptation in amphibians through vasotocin precursor processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydrin 2 on cutaneous electrical properties of Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between aquaporin and water permeability in response to vasotocin, hydrin and {beta}-adrenergic effectors in the ventral pelvic skin of the tree frog Hyla japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioconjugation: SMCC vs. S-HyNic Crosslinkers
In the intricate world of drug development and molecular research, the ability to link biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers are the molecular architects of these unions, enabling the creation of powerful tools like antibody-drug conjugates (ADCs), diagnostic probes, and novel therapeutic agents. For years, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has been a workhorse in this field. However, newer technologies, such as the S-HyNic/S-4FB system, offer alternative strategies with distinct advantages. This guide provides a comprehensive comparative analysis of SMCC and S-HyNic, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their bioconjugation endeavors.
At a Glance: Key Differences Between SMCC and S-HyNic
| Feature | SMCC | S-HyNic (in conjunction with S-4FB) |
| Target Moieties | Primary Amines (-NH₂) and Sulfhydryls (-SH) | Primary Amines (-NH₂) and Aldehydes (introduced via S-4FB) |
| Bond Formed | Thioether Bond | Bis-aryl Hydrazone Bond |
| Reaction pH | Amine reaction: pH 7.2-8.0; Sulfhydryl reaction: pH 6.5-7.5 | Amine modification: pH 8.0; Conjugation: pH 6.0 |
| Bond Stability | Susceptible to retro-Michael reaction, particularly in the presence of other thiols. | Highly stable across a wide pH range (2.0-10.0) and at elevated temperatures (up to 92°C).[1] |
| Quantification | Conjugation efficiency is often estimated by electrophoresis or chromatography.[2][3] | The formed hydrazone bond is UV-traceable, allowing for direct, real-time monitoring and quantification of the conjugation reaction.[1] |
| Specificity | High specificity for target functional groups. | High specificity between HyNic and 4FB moieties, minimizing homodimer formation.[3] |
Delving into the Chemistry: Mechanisms of Action
SMCC: A Two-Step Amine-to-Sulfhydryl Linkage
SMCC-mediated bioconjugation is a sequential two-step process.[4] First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. This reaction is typically carried out at a pH of 7.2-8.0.[5] Following the removal of excess crosslinker, the maleimide (B117702) group of the now-activated molecule is available to react with a sulfhydryl group, present on a cysteine residue of another protein or a thiol-containing payload. This Michael addition reaction, which occurs optimally at pH 6.5-7.5, results in the formation of a stable thioether bond.[2][6]
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Stability of Crosslinked Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of a crosslinked conjugate is a critical attribute that directly impacts its efficacy, safety, and shelf-life. The choice of crosslinking chemistry dictates the nature and stability of the covalent bond linking the different components of a conjugate, such as an antibody and a therapeutic payload in an antibody-drug conjugate (ADC). This guide provides an objective comparison of the stability of common crosslinking chemistries and outlines key experimental protocols for their validation.
While this guide focuses on generally applicable principles, it is important to note that searches for "Hydrin 2" did not yield a specific crosslinking agent or technology. Therefore, the following comparisons are based on widely used crosslinking chemistries in the field of bioconjugation.
Comparative Stability of Common Crosslinking Chemistries
The stability of a conjugate is fundamentally determined by the chemical linkage formed by the crosslinking agent. The ideal crosslinker should be stable in circulation to prevent premature release of the payload but may be designed to be cleavable under specific conditions, such as the acidic environment of a tumor. The following table summarizes the stability characteristics of common crosslinker types.
| Linkage Type | Formation Chemistry | Stability at Physiological pH (~7.4) | Stability at Acidic pH (~4.5-6.0) | Susceptibility to Thiol Exchange | Key Considerations |
| Amide | NHS Ester + Amine | Highly Stable | Highly Stable | No | Forms a very stable bond, suitable for non-cleavable applications. |
| Thioether | Maleimide (B117702) + Thiol | Moderately to Highly Stable | Stable | Yes (Retro-Michael addition) | Stability can be influenced by the local chemical environment and the specific maleimide structure. "Next-generation" maleimides have been developed to improve stability.[1][2] |
| Thioether (alternative) | Thiol-ene "Click" Chemistry | Highly Stable | Highly Stable | No | Forms a highly stable and irreversible bond.[3] |
| Hydrazone | Hydrazide + Carbonyl | Labile to Moderately Stable | Labile | No | Stability is highly dependent on the structure of the hydrazone. Aromatic hydrazones are generally more stable at pH 7.4 than aliphatic ones.[2][4][5][6] |
Experimental Protocols for Stability Validation
A comprehensive assessment of conjugate stability involves a combination of analytical techniques that probe different aspects of the conjugate's integrity.
In Vitro Serum/Plasma Stability Assay
This assay assesses the stability of the conjugate in a biologically relevant matrix by monitoring the release of the conjugated molecule over time.
Protocol:
-
Incubate the conjugate in serum or plasma from the species of interest (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Separate the conjugate from the serum/plasma proteins, often using affinity chromatography (e.g., Protein A for antibodies).
-
Analyze the eluate by a suitable method such as LC-MS to quantify the amount of intact conjugate and any released payload.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is a powerful tool for detecting aggregation or fragmentation of the conjugate.
Protocol:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the conjugate sample onto the column.
-
Monitor the elution profile using UV detection at 280 nm.
-
Analyze the chromatogram for the appearance of high molecular weight species (aggregates) or low molecular weight species (fragments) over time under different stress conditions (e.g., elevated temperature).
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the integrity of the protein component of the conjugate.
Protocol:
-
Prepare conjugate samples in a loading buffer, with and without a reducing agent (to assess disulfide bond integrity).
-
Load the samples onto a polyacrylamide gel along with a molecular weight marker.
-
Perform electrophoresis to separate the proteins.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.
-
Analyze the gel for the appearance of new bands that would indicate fragmentation or changes in the conjugate structure.
Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability of a protein by monitoring the heat required to unfold it as the temperature is increased. Changes in the melting temperature (Tm) of a conjugate compared to the unconjugated protein can indicate alterations in its stability.
Protocol:
-
Prepare the conjugate and control (unconjugated protein) samples in the same buffer.
-
Load the samples into the DSC instrument.
-
Scan a range of temperatures (e.g., 20°C to 100°C) at a constant rate.
-
Analyze the resulting thermogram to determine the Tm, which is the temperature at which 50% of the protein is unfolded. A lower Tm for the conjugate suggests destabilization.
Functional Activity Assay
This assay evaluates whether the biological activity of the protein component of the conjugate is retained after conjugation and upon storage. The specific protocol will depend on the function of the protein.
Example Protocol for an Enzyme Conjugate:
-
Prepare a series of dilutions of the conjugate and the unconjugated enzyme.
-
Add a substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Monitor the rate of the reaction over time using a plate reader or spectrophotometer.
-
Compare the enzymatic activity of the conjugate to the unconjugated enzyme to determine if the conjugation process has affected its function.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: General workflow for assessing the stability of crosslinked conjugates.
Caption: Conceptual diagram of conjugate stability and degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. web.mit.edu [web.mit.edu]
Proper Disposal of Hydrin 2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Hydrin 2, a chemical requiring special handling due to its hazardous properties. The following procedures are based on established safety protocols for highly toxic and environmentally hazardous materials and should be conducted in strict adherence to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the significant hazards associated with Hydrin 2. This substance is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[1] Always handle Hydrin 2 in a designated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Summary of Hydrin 2 Hazards
Due to the limited publicly available quantitative toxicity data for Hydrin 2 (CAS 122842-55-1), the following table summarizes its known qualitative hazards as identified in safety data sheets for chemicals with similar risk profiles.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Fatal if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. |
| Carcinogenicity | Suspected of causing cancer. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for Hydrin 2
The following protocol outlines the recommended procedure for the disposal of Hydrin 2. This process is designed to minimize risk to personnel and the environment.
Experimental Protocol:
-
Neutralization/Inactivation (if applicable and specified by a qualified chemist):
-
Note: This step should only be performed by trained personnel with a thorough understanding of the chemical reactivity of Hydrin 2. A specific, validated neutralization protocol for Hydrin 2 is not publicly available.
-
If a validated and safe neutralization procedure is available, slowly add the neutralizing agent to the Hydrin 2 waste under constant stirring in a chemical fume hood.
-
Monitor the reaction for any signs of gas evolution, temperature increase, or other exothermic reactions.
-
After neutralization, the resulting solution must still be treated as hazardous waste.
-
-
Waste Collection and Segregation:
-
Collect all Hydrin 2 waste, including unused product, contaminated solutions, and the products of any inactivation steps, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with Hydrin 2.
-
Do not mix Hydrin 2 waste with other chemical waste streams unless explicitly instructed to do so by a hazardous waste professional.
-
-
Decontamination of Labware and Surfaces:
-
Thoroughly decontaminate all labware, equipment, and surfaces that have come into contact with Hydrin 2.
-
Use a suitable decontamination solution (e.g., a solution of a strong oxidizing agent, if appropriate and safe for the materials being cleaned, followed by a thorough rinse with soap and water).
-
Collect all cleaning materials, including wipes, gloves, and disposable PPE, as hazardous waste.
-
-
Packaging and Labeling for Disposal:
-
Securely close the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the name "Hydrin 2," and a clear description of its hazardous properties (e.g., "Toxic," "Corrosive," "Carcinogen," "Marine Pollutant").
-
Include the date of waste generation.
-
-
Contacting a Licensed Waste Disposal Service:
-
Arrange for the collection and disposal of the Hydrin 2 waste through a licensed and reputable hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Hydrin 2 and any other relevant safety information.
-
Follow all instructions provided by the waste disposal service for the final packaging and handover of the waste.
-
Disposal Workflow
The following diagram illustrates the logical flow of the Hydrin 2 disposal process.
Caption: Workflow for the safe disposal of Hydrin 2.
Disclaimer: The information provided in this document is intended as a guide and is based on general best practices for handling hazardous chemicals. It is not a substitute for a comprehensive risk assessment and adherence to all applicable regulations. Always consult the Safety Data Sheet (SDS) for Hydrin 2 and contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
References
Essential Safety and Logistics for Handling Hydrin 2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal methods for Hydrin 2 (CAS No. 122842-55-1), a peptide hormone used for research and development purposes. Adherence to these guidelines is crucial for minimizing exposure risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
While specific quantitative data for Hydrin 2 is not available, the following recommendations are based on general best practices for handling bioactive peptides in a laboratory setting.[1] A risk assessment should be conducted for the specific experimental procedures to be performed.[1]
PPE Recommendations for Handling Hydrin 2
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. | Double gloving with nitrile gloves is recommended. For enhanced protection, consider wearing Silver Shield gloves under disposable nitrile gloves.[1] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87"). | A full-face shield or safety goggles should be used when there is a splash hazard.[1] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | An N95 respirator or higher (e.g., a full-face air-purifying respirator) should be used if there is a risk of aerosolization or when handling large quantities of powdered peptide.[1] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots.[1] |
Experimental Protocols
Safe Handling and Storage Protocol for Hydrin 2
-
Preparation:
-
Before handling, ensure all required PPE is donned correctly.
-
Prepare a sanitized and designated workspace, such as a laminar flow hood or a chemical fume hood.[2]
-
Gather all necessary sterile materials, including vials, pipettes, and appropriate solvents.
-
-
Handling Lyophilized Peptide:
-
Transport the sealed container of Hydrin 2 to the designated workspace.
-
Open the container carefully within the controlled environment to avoid generating dust.
-
Weigh the desired amount of the peptide using a clean, dedicated spatula and weigh paper.
-
Transfer the peptide to a sterile, sealable container for reconstitution.
-
-
Reconstitution and Use:
-
Reconstitute the lyophilized peptide with the appropriate sterile solvent as per the experimental protocol.
-
Aliquot the reconstituted solution into working solutions as needed to minimize freeze-thaw cycles.
-
Clearly label all vials with the peptide name, concentration, date of preparation, and storage conditions.
-
Conduct all experimental procedures involving Hydrin 2 within the designated controlled workspace.
-
-
Storage:
-
Store lyophilized Hydrin 2 in a tightly sealed container in a dry, well-ventilated area at -20°C.
-
Store reconstituted peptide solutions as recommended by the specific experimental protocol, typically at -20°C or colder for long-term storage, and in aliquots to prevent degradation from repeated freeze-thaw cycles.[3]
-
Emergency Procedures for Hydrin 2 Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting.[5] Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with Hydrin 2 must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[3][7]
Waste Disposal Protocol for Hydrin 2
-
Liquid Waste:
-
Collect all unused or waste solutions of Hydrin 2 in a clearly labeled, leak-proof hazardous waste container.[1]
-
Do not pour liquid peptide waste down the drain.[3]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical deactivation, which may involve treatment with a strong acid, base, or a suitable disinfectant before final disposal.[1]
-
-
Solid Waste:
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[8]
-
Workflow for Safe Handling of Hydrin 2
Caption: A step-by-step workflow for the safe handling of Hydrin 2 in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. scribd.com [scribd.com]
- 7. peptide24.store [peptide24.store]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
